molecular formula C19H19ClN2O B194712 6-Hydroxy Desloratadine CAS No. 119410-05-8

6-Hydroxy Desloratadine

Cat. No.: B194712
CAS No.: 119410-05-8
M. Wt: 326.8 g/mol
InChI Key: UEQNVDYYIWHWNX-UHFFFAOYSA-N
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Description

6-Hydroxy Desloratadine is a metabolite of Desloratadine, which is itself the primary active metabolite of the second-generation antihistamine loratadine . Research into specific metabolites like this compound is crucial for understanding the complete pharmacokinetic and metabolic profile of pharmaceutical compounds. Studying such metabolites helps elucidate the full biotransformation pathways of drugs, which is a key aspect of preclinical and clinical drug development . The investigation of phase I metabolites, including hydroxylated forms, provides valuable insights into the mechanisms of drug clearance and the potential for metabolic drug-drug interactions . Furthermore, analysis of metabolites is fundamental in assessing the safety and efficacy of parent drugs, contributing significantly to the field of toxicology and pharmacovigilance. This compound is presented to the scientific community as a high-purity standard to facilitate advanced analytical and metabolic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNVDYYIWHWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562428
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119410-05-8
Record name 6-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Hydroxy Desloratadine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy Desloratadine: Structure, Properties, and Analytical Considerations

Introduction

Desloratadine, the primary active metabolite of the second-generation antihistamine Loratadine, is a potent and selective H1-receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Unlike its predecessors, Desloratadine exhibits a favorable safety profile, notably lacking sedative effects due to its limited ability to cross the blood-brain barrier.[3] The clinical development and regulatory assessment of any drug necessitate a thorough understanding of its metabolic fate. Metabolites can possess their own pharmacological activity, contribute to the parent drug's overall efficacy, or present unique toxicological concerns.

This compound is a key hydroxylated metabolite formed during the biotransformation of Desloratadine.[4][5] Its characterization is paramount for a complete understanding of Desloratadine's pharmacokinetics, safety profile, and mechanism of action. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies required for its quantification in biological matrices.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is the foundation of all further pharmacological and analytical investigation.

Chemical Structure and Nomenclature

This compound is a tricyclic compound featuring a fused cyclohepta[1,2-b]pyridine ring system. The core structure is shared with its parent, Desloratadine, with the key distinction being the addition of a hydroxyl group at the 6-position of the dihydrobenzo[6][7]cyclohepta[1,2-b]pyridin-6-ol ring.

  • IUPAC Name: 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-6-ol[8][9]

  • CAS Number: 119410-05-8[10][11]

  • Molecular Formula: C₁₉H₁₉ClN₂O[8][10]

  • Canonical SMILES: C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O[10]

  • InChIKey: UEQNVDYYIWHWNX-UHFFFAOYSA-N[10]

Physicochemical Data Summary

The physicochemical properties of a metabolite influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the design of appropriate analytical methods. The data below are computed properties that provide valuable estimates for experimental design.

PropertyValueSource
Molecular Weight 326.82 g/mol [9][11]
Monoisotopic Mass 326.1185909 Da[10]
XLogP3 3.4[10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 3[10]
Polar Surface Area 45.2 Ų[10]
Rotatable Bond Count 1[10]

Chapter 2: Biological Fate and Pharmacological Significance

This compound does not arise in isolation; it is part of a complex metabolic cascade that begins with the administration of Loratadine. Understanding this pathway is critical for interpreting pharmacokinetic data and assessing drug-drug interaction potential.

Metabolic Pathway of Loratadine and Desloratadine

Loratadine undergoes extensive first-pass metabolism to form Desloratadine, its major and more potent active metabolite.[12][13] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6.[13] Following its formation, Desloratadine is further metabolized through hydroxylation and subsequent glucuronidation.[13][14] The major hydroxylated metabolite is 3-hydroxy Desloratadine, but other isomers, including 5-hydroxy and this compound, are also formed.[1][4]

Formation of this compound

The hydroxylation of Desloratadine to its various isomers is a critical detoxification and elimination pathway. In vitro studies using human liver microsomes have indicated that the formation of this compound can be mediated by several CYP enzymes, including CYP3A4, CYP2D6, and CYP2C19.[4] The involvement of multiple enzymes suggests a low likelihood of significant metabolic drug-drug interactions affecting this specific pathway, as inhibition of one enzyme may be compensated for by others.

G cluster_0 Metabolic Cascade loratadine Loratadine desloratadine Desloratadine (Active Metabolite) loratadine->desloratadine CYP3A4, CYP2D6 (First-Pass Metabolism) hydroxy_6 This compound desloratadine->hydroxy_6 CYP3A4, CYP2D6, CYP2C19 hydroxy_3 3-Hydroxy Desloratadine (Major Active Metabolite) desloratadine->hydroxy_3 UGT2B10, CYP2C8 glucuronide Glucuronidated Conjugates (Excretion Products) hydroxy_3->glucuronide

Caption: Metabolic pathway from Loratadine to key metabolites.

Pharmacological Profile

Desloratadine is a long-acting tricyclic antihistamine with high selectivity for the peripheral H1 receptor.[7] This selectivity is the basis for its non-sedating profile. While 3-hydroxy Desloratadine is recognized as a major active metabolite, the specific pharmacological activity of this compound is less defined in publicly available literature.[6][7] However, as a standard practice in drug development, all significant metabolites are evaluated for potential on-target and off-target activity. The structural similarity to the parent compound suggests it may retain some affinity for the H1 receptor, potentially contributing to the overall duration of the antihistaminic effect.

Chapter 3: Synthesis and Manufacturing Considerations

The availability of pure reference standards is a prerequisite for any analytical or toxicological study. While commercial suppliers offer this compound, understanding its synthesis is valuable for researchers who may need to produce it in-house or develop related analogues.[9][15]

Retrosynthetic Approaches

A logical synthetic strategy for this compound would involve the direct oxidation of Desloratadine. This approach leverages the readily available starting material. The key challenge is achieving regioselectivity—directing the oxidation specifically to the C-6 position. This could be approached through:

  • Direct Oxidation: Using mild oxidizing agents that favor benzylic positions. However, this may lead to a mixture of hydroxylated isomers (3-OH, 5-OH, 6-OH) requiring extensive chromatographic purification.

  • Directed Oxidation: Employing a starting material with a directing group that facilitates hydroxylation at the desired position, followed by removal of the directing group.

  • Total Synthesis: A multi-step synthesis building the tricyclic core with the hydroxyl group already in place. This is a more complex but potentially higher-yielding approach for producing a single isomer. A synthesis for the related 3-hydroxy desloratadine starting from 3-methyl pyridine has been reported and could be adapted.[12]

Chapter 4: Analytical Methodologies for Quantification

Accurate and precise measurement of drug metabolites in biological fluids is a cornerstone of pharmacokinetic and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol provides a representative workflow for a validated bioanalytical method.

Objective: To determine the concentration of this compound in human plasma samples.

1. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 20 µL of internal standard working solution (e.g., 50 ng/mL in 50:50 methanol:water).

  • Step 3: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • This compound: Q1 -> Q3 (e.g., m/z 327.1 -> 259.1)

    • Internal Standard: Q1 -> Q3 (e.g., m/z 331.1 -> 263.1)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

  • Quantify unknown samples by interpolating their peak area ratios from the regression line.

G cluster_workflow Bioanalytical Workflow start Plasma Sample (100 µL) step1 Add Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifuge step2->step3 step4 Transfer Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 end Concentration Data step5->end

Caption: LC-MS/MS sample preparation and analysis workflow.

Chapter 5: Regulatory and Toxicological Context

The study of drug metabolites is not merely an academic exercise; it is a critical regulatory requirement for ensuring patient safety.

The Role of Metabolite Profiling in Drug Safety

Regulatory agencies like the FDA and EMA require that all metabolites present at significant levels in humans be identified and characterized. According to ICH M3(R2) guidelines, metabolites that constitute more than 10% of the parent drug's exposure at steady state should undergo toxicological assessment. Therefore, the accurate quantification of this compound is essential to determine if it meets this threshold and requires dedicated safety studies.

Toxicological Assessment

Non-clinical safety studies for Desloratadine and its parent, Loratadine, have revealed no special hazards for humans.[16] If this compound is found to be a major human metabolite, its safety profile must be established. This typically involves synthesizing the metabolite and conducting a panel of in vitro (e.g., Ames test for mutagenicity) and in vivo toxicology studies. The existing safety data for Desloratadine provides a strong foundation, but the unique chemical entity of the metabolite must be assessed on its own merits.

Conclusion

This compound is an important metabolite in the biotransformation pathway of the widely used antihistamine, Desloratadine. Its formation, mediated by key CYP450 enzymes, represents a significant route of clearance for the parent drug. For drug development professionals, a thorough characterization of this metabolite—from its fundamental chemical properties to its potential pharmacological and toxicological impact—is indispensable. The application of robust bioanalytical techniques, such as the LC-MS/MS protocol detailed herein, is crucial for generating the precise quantitative data needed to satisfy regulatory requirements and ensure a comprehensive understanding of Desloratadine's disposition in humans. Continued investigation into the specific biological activities of this compound will further refine our knowledge of this effective and safe therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14637770, this compound. Retrieved from [Link].

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An In-Depth Technical Guide to the In Vitro Metabolism of Desloratadine to 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro metabolism of Desloratadine, with a specific focus on the formation of its minor metabolite, 6-Hydroxy Desloratadine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, outlines detailed experimental protocols, and offers insights into the enzymatic machinery responsible for this metabolic transformation.

Introduction: Desloratadine and its Metabolic Fate

Desloratadine, the active metabolite of the second-generation antihistamine Loratadine, is a potent and long-acting H1 receptor inverse agonist. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Upon administration, Desloratadine undergoes extensive metabolism in the liver. The primary and most well-characterized metabolic pathway is the formation of 3-Hydroxy Desloratadine, a reaction that involves a unique sequential process of N-glucuronidation by UGT2B10 followed by hydroxylation by Cytochrome P450 2C8 (CYP2C8)[1][2].

While the 3-hydroxylation pathway is predominant, Desloratadine is also subject to other metabolic transformations, including the formation of 5- and 6-hydroxylated metabolites. These are considered minor metabolic pathways. This guide will specifically elaborate on the in vitro characterization of the formation of this compound.

The Enzymatic Landscape of Desloratadine 6-Hydroxylation

The formation of this compound is a Phase I metabolic reaction, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Reaction phenotyping studies, employing human liver microsomes (HLMs) and recombinant human CYP enzymes, have implicated several isoforms in this process.

The key CYP enzymes involved in the formation of this compound are:

  • CYP3A4

  • CYP2D6

  • CYP2C19

  • CYP1A1

It is important to note that many studies have investigated the formation of 5- and this compound concurrently, and the precise contribution of each enzyme to the specific 6-hydroxylation pathway is not as extensively detailed as the major 3-hydroxylation route[3].

Causality Behind Multi-Enzyme Involvement

The involvement of multiple CYP enzymes in the 6-hydroxylation of Desloratadine highlights the broad substrate specificity of these enzymes. This redundancy in metabolic pathways can be advantageous from a pharmacological perspective, as it reduces the likelihood of significant drug-drug interactions or profound metabolic effects due to genetic polymorphisms in a single CYP enzyme.

Experimental Systems for Studying 6-Hydroxylation

To investigate the in vitro metabolism of Desloratadine to this compound, two primary experimental systems are employed:

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a rich complement of drug-metabolizing enzymes, including the various CYP isoforms. They represent a physiologically relevant in vitro model for studying hepatic metabolism.

  • Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system that lacks other drug-metabolizing enzymes (e.g., insect cells or bacterial cells). This system allows for the unambiguous identification of which specific CYP isoform is responsible for a particular metabolic reaction.

The workflow for investigating the in vitro metabolism of Desloratadine to this compound is depicted in the following diagram:

experimental_workflow cluster_experimental_systems Experimental Systems cluster_experimental_approaches Experimental Approaches cluster_analysis Analysis cluster_data_interpretation Data Interpretation HLM Human Liver Microsomes (HLM) Incubation Incubation with Desloratadine + NADPH Regenerating System HLM->Incubation Inhibition Chemical Inhibition Assay (using specific CYP inhibitors) HLM->Inhibition rCYP Recombinant CYP Enzymes (CYP3A4, CYP2D6, CYP2C19, CYP1A1) rCYP->Incubation LCMS LC-MS/MS Analysis (Quantification of 6-OH Desloratadine) Incubation->LCMS Inhibition->LCMS Kinetics Enzyme Kinetics (Km, Vmax) LCMS->Kinetics Phenotyping Reaction Phenotyping (Identifying contributing enzymes) LCMS->Phenotyping desloratadine_metabolism Desloratadine Desloratadine Desloratadine-N-glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine-N-glucuronide UGT2B10 6-OH Desloratadine 6-OH Desloratadine Desloratadine->6-OH Desloratadine CYP3A4, CYP2D6, CYP2C19, CYP1A1 5-OH Desloratadine 5-OH Desloratadine Desloratadine->5-OH Desloratadine CYP3A4, CYP2D6, CYP2C19, CYP1A1 3-OH Desloratadine 3-OH Desloratadine Desloratadine-N-glucuronide->3-OH Desloratadine CYP2C8

Caption: Metabolic pathways of Desloratadine.

Analytical Considerations

The accurate quantification of this compound is crucial for in vitro metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[4][5][6]

Key aspects of a robust LC-MS/MS method include:

  • Chromatographic Separation: A suitable C18 or similar reversed-phase column should be used to achieve chromatographic separation of Desloratadine and its various metabolites.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard.

  • Method Validation: The analytical method must be thoroughly validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Perspectives

The in vitro metabolism of Desloratadine to this compound is a minor metabolic pathway primarily mediated by CYP3A4, CYP2D6, CYP2C19, and potentially CYP1A1. While the major metabolic pathway leading to 3-Hydroxy Desloratadine has been extensively characterized, the 6-hydroxylation route remains less defined, particularly concerning the specific kinetic parameters for each contributing enzyme.

Future research should focus on elucidating the precise kinetics of 6-hydroxylation by individual CYP isoforms. This will provide a more complete understanding of Desloratadine's metabolic profile and further refine our ability to predict potential drug-drug interactions. The methodologies outlined in this guide provide a robust framework for conducting such investigations, contributing to the broader knowledge base of drug metabolism and enhancing the safety and efficacy of pharmacotherapy.

References

  • Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Muppavarapu, R., Guttikar, S., & Kamarajan, K. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Perspectives in Clinical Research, 6(2), 93-100. [Link]

  • Zhang, K., Zhang, X., & Lu, W. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences).
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  • Xu, H. R., Li, X. N., Chen, W. L., & Chu, N. N. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659-666.
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  • Barecki, M. E., Merritt, G., & Name, not provided. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1172-1175. [Link]

  • Dridi, I., & Marquet, P. (2013). Kinetic parameters (mean estimate ± standar d error)
  • Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Ghosal, A., Gupta, S., Ramanathan, R., & Alton, K. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

  • Barecki, M. E., Merritt, G., & Name, not provided. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1172-1175.
  • Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Fig. 2. Determination of the enzyme kinetics for the formation of...
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6-Hydroxy Desloratadine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Hydroxy Desloratadine

Executive Summary

Desloratadine, the primary active metabolite of loratadine, is a potent second-generation antihistamine renowned for its efficacy and safety profile. Its pharmacology extends beyond simple histamine H1 receptor antagonism, encompassing a suite of anti-inflammatory effects. The in vivo activity of desloratadine is shaped by its own metabolic profile, which includes the formation of hydroxylated metabolites. While the 3-hydroxy metabolite is the most prominent, minor metabolites such as this compound are also formed and noted to be pharmacologically active[1][2]. This guide provides a comprehensive technical framework for elucidating the in vitro mechanism of action of this compound. It is structured not as a simple data sheet, but as a strategic guide for the research professional, detailing the core principles, causal logic, and detailed methodologies required for a thorough characterization. We will leverage the extensive data available for the parent compound, desloratadine, to establish the experimental context and benchmarks for evaluating its hydroxylated metabolites.

In Vitro Metabolic Generation of this compound

A prerequisite to studying the mechanism of any metabolite is understanding its formation. In vitro, desloratadine is converted into several hydroxylated forms. While the major pathway leads to 3-hydroxy desloratadine through a complex sequential reaction involving UGT2B10 and CYP2C8[3], the formation of 5- and this compound represents a minor but important pathway.

Enzymatic Pathway: In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes have identified that the 6-hydroxylation of desloratadine is mediated by several CYP enzymes, primarily CYP3A4, CYP2D6, and CYP2C19 [4][5].

Causality in Experimental Design: When designing in vitro studies, the choice of metabolic system is critical.

  • Human Liver Microsomes (HLMs): Provide a physiologically relevant mix of CYP enzymes and are the standard for initial metabolic profiling.

  • Recombinant CYPs (rCYPs): Essential for reaction phenotyping—pinpointing exactly which enzyme(s) are responsible for the formation of this compound. Co-incubation with specific chemical inhibitors in HLM assays can provide corroborating evidence.

Primary Mechanism: Histamine H1 Receptor Interaction

The hallmark of an antihistamine is its interaction with the histamine H1 receptor (H1R). The H1R is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 pathway, leading to the downstream release of intracellular calcium[6]. Modern second-generation antihistamines like desloratadine are not merely antagonists but are classified as inverse agonists .

The Principle of Inverse Agonism: The H1 receptor possesses a degree of constitutive (basal) activity even in the absence of histamine. While a neutral antagonist simply blocks histamine from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity[7]. This mechanism is believed to contribute to their anti-inflammatory effects beyond symptom relief.

Methodology: Radioligand Binding Assay (Affinity Determination)

To quantify the binding strength of this compound to the H1R, a competitive radioligand binding assay is the gold standard. This assay measures the concentration of the test compound required to displace a known radioactive ligand from the receptor.

Experimental Protocol:

  • System Preparation: Utilize cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human histamine H1 receptor (hH1R).

  • Reagents:

    • Radioligand: [³H]mepyramine, a well-characterized H1R antagonist radioligand.

    • Test Compound: this compound, serially diluted over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Non-Specific Binding Control: A high concentration of a known, non-radioactive H1R antagonist (e.g., 10 µM unlabeled mepyramine or desloratadine).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: Combine the cell membranes, [³H]mepyramine (at a concentration near its Kd, ~1-2 nM), and either buffer, test compound, or non-specific control in a 96-well plate. Incubate at 25°C for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow unbound radioligand to pass through. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].

Trustworthiness through Self-Validation: The protocol's integrity relies on controls. Total binding (membranes + radioligand) versus non-specific binding (plus excess unlabeled ligand) defines the specific binding window, which must be robust for valid results.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis P1 Prepare hH1R Membranes A1 Combine Membranes, Radioligand & Test Compound in 96-well plate P1->A1 P2 Prepare Serial Dilutions of 6-OH-Desloratadine P2->A1 P3 Prepare Radioligand ([3H]mepyramine) P3->A1 A2 Incubate to Equilibrium (e.g., 90 min @ 25°C) A1->A2 R1 Rapid Vacuum Filtration (GF/B Filters) A2->R1 R2 Wash Filters R1->R2 R3 Scintillation Counting R2->R3 D1 Calculate % Inhibition R3->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff D2->D3

Caption: Workflow for determining H1R binding affinity.

Contextual Data: While specific Ki values for this compound are not available in peer-reviewed literature, the parent compound and other antihistamines provide critical benchmarks.

CompoundH1 Receptor Affinity (Ki, nM)Source(s)
Desloratadine0.4 - 1.1[8][9][10]
Levocetirizine~3[10]
Fexofenadine~10[10]
Loratadine~16 - 153[9][10]
Methodology: Functional Antagonism (Calcium Flux Assay)

Binding affinity does not always correlate perfectly with functional activity. A calcium flux assay directly measures the ability of a compound to inhibit the histamine-induced signal transduction cascade.

Diagram: Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca

Caption: Simplified H1R Gq-mediated signaling cascade.

Experimental Protocol:

  • System Preparation: Seed hH1R-expressing cells (e.g., CHO-K1 or HEK293) into black, clear-bottom 96- or 384-well microplates and culture overnight to form a monolayer.

  • Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active, calcium-sensitive form.

  • Compound Pre-incubation: Wash away excess dye. Add serial dilutions of the test compound (this compound) or a reference antagonist (e.g., desloratadine) to the wells. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation & Signal Reading: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds. Then, using the instrument's integrated fluidics, add a pre-determined concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells.

  • Data Acquisition: Immediately after histamine addition, continuously record the fluorescence intensity over time (e.g., every second for 90-120 seconds). The histamine-induced activation of H1R will cause Ca²⁺ release, leading to a sharp increase in fluorescence.

  • Data Analysis:

    • The antagonist's effect is measured by the reduction in the peak fluorescence signal induced by histamine.

    • Plot the % inhibition versus the log concentration of the antagonist to determine the IC₅₀.

    • For a more rigorous determination of potency, perform a Schild analysis . This involves generating multiple histamine dose-response curves in the presence of fixed concentrations of the antagonist. The analysis yields a pA₂ value, which is a measure of antagonist potency independent of the agonist concentration used.

Pleiotropic Effects: Mast Cell Stabilization

Potent second-generation antihistamines often exhibit anti-inflammatory activities that are independent of H1R antagonism. A key in vitro correlate of this activity is the ability to inhibit the degranulation of mast cells, preventing the release of histamine, proteases (like β-hexosaminidase), and pro-inflammatory cytokines[11]. Desloratadine has been shown to have this mast cell stabilizing effect[12][13].

Methodology: Mast Cell Degranulation Assay

This functional assay quantifies the release of granular contents from mast cells following stimulation.

Experimental Protocol:

  • System Preparation: Use a suitable mast cell model.

    • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a common model. They can be sensitized overnight with anti-DNP IgE.

    • Primary Cells: Peritoneal mast cells from rats or mice can also be used for higher physiological relevance.

  • Reagents:

    • Stimulant:

      • For IgE-sensitized cells: DNP-HSA (an antigen that cross-links the IgE receptors).

      • For non-IgE-mediated stimulation: A chemical secretagogue like Compound 48/80 or Calcium Ionophore A23187.

    • Lysis Control: Triton X-100 (1%) to induce 100% mediator release.

    • Endpoint Substrate: p-N-acetyl-β-D-glucosaminide (pNAG), the substrate for the released enzyme β-hexosaminidase.

  • Assay Procedure:

    • Wash the sensitized cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., cromolyn sodium) for 15-30 minutes at 37°C.

    • Initiate degranulation by adding the stimulant. Incubate for 30-45 minutes at 37°C.

    • Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Endpoint Measurement (β-hexosaminidase Assay):

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • Add the pNAG substrate in a citrate buffer (pH 4.5). Incubate for 60 minutes at 37°C.

    • Stop the enzymatic reaction by adding a high pH stop buffer (e.g., glycine buffer). This develops a yellow color.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the spontaneous release (buffer control) and total release (Triton X-100 control).

    • Plot the % inhibition of release versus the log concentration of this compound to determine its IC₅₀ for mast cell stabilization.

Diagram: Mast Cell Degranulation Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Incubation cluster_readout Enzymatic Readout cluster_analysis Data Analysis P1 Sensitize RBL-2H3 cells with anti-DNP IgE (overnight) P2 Wash and Resuspend Cells P1->P2 A1 Pre-incubate cells with 6-OH-Desloratadine P2->A1 A2 Stimulate with Antigen (DNP-HSA) A1->A2 A3 Incubate (30 min @ 37°C) A2->A3 A4 Centrifuge to Pellet Cells A3->A4 R1 Transfer Supernatant A4->R1 R2 Add pNAG Substrate R1->R2 R3 Incubate (60 min @ 37°C) R2->R3 R4 Add Stop Buffer R3->R4 R5 Read Absorbance @ 405nm R4->R5 D1 Calculate % Inhibition of Mediator Release R5->D1 D2 Determine IC50 D1->D2

Caption: Workflow for β-hexosaminidase release assay.

Conclusion and Forward Look

The in vitro mechanism of action of an antihistamine metabolite like this compound is multifaceted. A comprehensive characterization requires a systematic approach that moves from its biochemical formation to its primary receptor interactions and its secondary, pleiotropic effects.

Based on the extensive data for desloratadine, it is hypothesized that this compound will also function as a potent H1 receptor inverse agonist. The critical, yet currently unpublished, data points are its specific H1R binding affinity (Ki) and its functional potency (IC₅₀/pA₂) in blocking histamine-induced signaling. Furthermore, determining whether it retains the mast cell stabilizing properties of its parent compound is crucial for a complete understanding of its potential contribution to the overall anti-allergic and anti-inflammatory profile of desloratadine.

The methodologies detailed in this guide provide a robust and validated roadmap for researchers to fully elucidate the in vitro pharmacology of this compound, filling a key knowledge gap in the clinical pharmacology of this widely used therapeutic agent.

References

  • PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. EMA. Retrieved from [Link]

  • European Medicines Agency. (2004). Aerius, INN-desloratadine. EMA. Retrieved from [Link]

  • Barecki, M. E., Okerholm, R. A., & Pieniaszek, H. J. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173–1175. Retrieved from [Link]

  • Ghosal, A., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 547-555. Retrieved from [Link]

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  • Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved from [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. Retrieved from [Link]

  • ResearchGate. (n.d.). A Pharmacokinetic Profile of Desloratadine in Healthy Adults, Including Elderly. Retrieved from [Link]

  • Church, M. K. (2009). Mast cell stabilizing properties of antihistamines. Journal of Investigative Dermatology, 129(11), 2573-2575. Retrieved from [Link]

  • ResearchGate. (n.d.). H1 antagonists: Receptor affinity versus selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Fragmentation Pathways for Loratadine and Hydroxylated.... Retrieved from [Link]

  • Reddit. (2022). It appears Ketotifen isn't the only Mast Cell Stabilizing antihistamine. r/MCAS. Retrieved from [Link]

  • de Graaf, C., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(17), 7796-7807. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry, 13(8), 1013-1021. Retrieved from [Link]

  • Leurs, R., et al. (2004). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. International Archives of Allergy and Immunology, 134(2), 115-121. Retrieved from [Link]

  • Bonger, K. M., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13038-13049. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy Desloratadine, a significant metabolite of the second-generation antihistamine, Desloratadine. While Desloratadine is the major active metabolite of Loratadine, its subsequent hydroxylation leads to metabolites like this compound, which are crucial for understanding the drug's complete metabolic profile and potential pharmacological activity. This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy employing modern analytical techniques. The causality behind experimental choices is explained, ensuring a reproducible and self-validating methodology for researchers in the field of medicinal chemistry and drug metabolism.

Introduction: The Significance of Desloratadine and its Metabolites

Desloratadine, the primary active metabolite of Loratadine, is a potent, non-sedating, long-acting tricyclic H1-receptor antagonist.[1][2] It is widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. The biotransformation of Desloratadine in the human body is complex, involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, leading to the formation of various hydroxylated metabolites.[3][4] Among these, this compound is a notable metabolite, and its synthesis and characterization are essential for a complete understanding of Desloratadine's pharmacokinetics and metabolism.

The study of such metabolites is critical for several reasons:

  • Pharmacological Activity: Metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug.

  • Safety and Toxicity: Understanding the full metabolic profile is crucial for assessing the safety and potential toxicity of a drug.

  • Regulatory Requirements: Regulatory agencies often require the characterization of significant metabolites as part of the drug approval process.

  • Reference Standards: Pure, well-characterized metabolites are necessary as analytical reference standards for pharmacokinetic and drug metabolism studies.

This guide will focus on a proposed synthetic route and detailed characterization of this compound, providing a foundational methodology for its preparation and analysis.

Proposed Synthetic Pathway for this compound

Currently, a detailed, step-by-step synthesis of this compound is not extensively documented in publicly available literature. However, by leveraging established synthetic strategies for analogous compounds, particularly the published synthesis of 3-Hydroxy Desloratadine[5], a logical and feasible synthetic route can be proposed. The following multi-step synthesis is designed to be robust and adaptable.

Conceptual Workflow of the Proposed Synthesis

A Starting Material (e.g., Substituted Pyridine) B Intermediate 1 (Functionalized Pyridine) A->B Functionalization C Intermediate 2 (Tricyclic Ketone Precursor) B->C Ring Formation D Intermediate 3 (Hydroxylated Tricyclic Ketone) C->D Hydroxylation E Intermediate 4 (Protected this compound) D->E Piperidinylidene Introduction F Final Product (this compound) E->F Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 3-Hydroxy Desloratadine and may require optimization for the 6-hydroxy isomer.

Step 1: Synthesis of a Suitable Precursor

The initial steps would involve the synthesis of a tricyclic ketone intermediate with a functional group amenable to the introduction of a hydroxyl group at the 6-position. This could be achieved through a multi-step process starting from a substituted pyridine derivative, similar to the approach for the 3-hydroxy analog.[5]

Step 2: Introduction of the Hydroxyl Group

A key step is the regioselective introduction of the hydroxyl group at the 6-position of the tricyclic core. This could potentially be achieved through various methods, such as:

  • Oxidation of a suitable precursor: If a methylene group is present at the 6-position, it could be oxidized to a hydroxyl group using appropriate oxidizing agents.

  • Reduction of a ketone: If a diketone precursor can be synthesized, selective reduction of the ketone at the 6-position would yield the desired hydroxyl group.

Step 3: Introduction of the Piperidinylidene Moiety

Once the hydroxylated tricyclic ketone is obtained, the piperidinylidene moiety can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction. This involves reacting the ketone with a phosphonium ylide or a phosphonate carbanion derived from a protected N-substituted piperidone.

Step 4: Deprotection

If protecting groups were used for the hydroxyl group or the piperidine nitrogen during the synthesis, a final deprotection step is necessary to yield this compound.

Note on Causality: The choice of a multi-step synthesis is necessitated by the complexity of the target molecule. Protecting groups are crucial to prevent unwanted side reactions and ensure the regioselectivity of the key transformations. The selection of reagents and reaction conditions will be critical for achieving good yields and purity.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound and intermediates.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) is recommended to ensure good separation of the analyte from any impurities.[6][7]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 250-280 nm) is appropriate.[6]

  • Purity Calculation: The purity is determined by the peak area percentage of the main peak relative to the total peak area.

Structural Elucidation

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.

Expected Data:

IonExpected m/z
[M+H]⁺327.1
[M+Na]⁺349.1
Major Fragments
Loss of H₂O309.1
Cleavage of piperidine ringVaries

Note: The exact fragmentation pattern will need to be determined experimentally.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD) should be used.

  • Spectra to be Acquired:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Expected ¹H NMR Chemical Shifts (Qualitative):

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm.

  • Piperidine and Cyclohepta Protons: A complex series of signals in the aliphatic region (1.5-4.0 ppm).

  • Proton on the Carbon Bearing the Hydroxyl Group (CH-OH): A characteristic signal, the chemical shift of which will depend on the solvent and concentration.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is also solvent and concentration-dependent.

Note on Self-Validation: The combination of HPLC for purity and MS and NMR for structural confirmation provides a self-validating system. The molecular weight from MS must match the proposed structure, and all signals in the NMR spectra must be assignable to the atoms in that structure.

Other Characterization Techniques
  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-N and C-Cl bonds.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the calculated values for the molecular formula C₁₉H₁₉ClN₂O.

Purification Strategy

Purification of the final compound and intermediates is critical to obtain a high-purity reference standard.

Purification Workflow

A Crude Reaction Mixture B Extraction/Work-up A->B Initial Purification C Column Chromatography B->C Major Purification D Recrystallization/Precipitation C->D Final Polishing E Pure this compound D->E Isolation

Caption: General purification workflow for this compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

  • Mobile Phase: A solvent system that provides good separation of the target compound from impurities, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. By adapting established synthetic methodologies and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this important metabolite. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers in drug development and medicinal chemistry to further investigate the metabolic fate and pharmacological profile of Desloratadine. The availability of a pure, well-characterized standard of this compound will be invaluable for future pharmacokinetic, drug metabolism, and safety studies.

References

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition, 37(2), 353-363.
  • Kazmi, F., et al. (2015). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 43(9), 1301-1308.
  • PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
  • Patel, P. N., et al. (2011). A simple, rapid, sensitive and precise HPLC method has been developed for the estimation of desloratadine in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 73(1), 107-110.
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An In-depth Technical Guide to the Discovery and Isolation of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-Hydroxy Desloratadine, a significant active metabolite of the second-generation antihistamine, Desloratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways leading to its formation, proposes a plausible synthetic route, and offers detailed protocols for its isolation from biological matrices and subsequent analytical characterization. The guide emphasizes the scientific rationale behind the methodologies, ensuring a deep understanding of the principles involved.

Introduction: The Significance of Desloratadine and its Metabolites

Desloratadine, the major active metabolite of Loratadine, is a potent, long-acting, non-sedating H1 receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1] Its efficacy and favorable safety profile, particularly its low propensity to cause drowsiness due to limited penetration of the blood-brain barrier, have established it as a cornerstone in allergy treatment.[2]

Upon administration, Desloratadine undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 3-hydroxydesloratadine has been identified as a major active metabolite.[3] However, further investigations into the metabolic fate of Desloratadine have revealed the presence of other active hydroxylated species, including 5-Hydroxy Desloratadine and this compound.[4] The discovery of these metabolites is crucial for a complete understanding of Desloratadine's pharmacokinetic and pharmacodynamic profile, as they may contribute to the overall therapeutic effect and variability in patient response.

This guide focuses specifically on this compound, providing an in-depth exploration of its discovery through metabolic studies and a detailed guide to its isolation and characterization.

Discovery of this compound: A Metabolic Journey

The discovery of this compound is intrinsically linked to the study of Loratadine and Desloratadine metabolism. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways. These studies have demonstrated that the biotransformation of Loratadine involves its conversion to Desloratadine, which is then further hydroxylated at various positions on its chemical structure.[5]

Research has shown that the formation of this compound is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2D6, and CYP2C19.[5][6] The involvement of multiple CYP isoforms highlights the complexity of Desloratadine metabolism and suggests potential for drug-drug interactions and inter-individual variability in metabolite formation due to genetic polymorphisms in these enzymes.

The metabolic pathway can be visualized as a multi-step enzymatic process within the liver, where the parent drug is sequentially modified to produce various metabolites, each with its own potential pharmacological activity.

Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6, etc. This compound This compound Desloratadine->this compound CYP3A4, CYP2D6, CYP2C19 Other_Metabolites Other Hydroxylated and Glucuronidated Metabolites Desloratadine->Other_Metabolites

Caption: Metabolic pathway of Loratadine to this compound.

Proposed Synthesis of this compound

The proposed synthesis would likely commence from a suitable precursor of the tricyclic core of Desloratadine, with strategic introduction of a hydroxyl group at the 6-position.

Disclaimer: The following is a proposed synthetic route and has not been experimentally validated. It is intended for illustrative purposes for skilled synthetic chemists.

Proposed Synthetic Scheme:

A potential approach would involve the synthesis of a 6-hydroxylated analogue of the ketone precursor to Desloratadine, followed by a Grignard reaction and subsequent dehydration, similar to established methods for Desloratadine synthesis.[6]

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of a 6-Hydroxy Ketone Precursor

  • Starting Material: A suitably protected derivative of 8-chloro-5,6-dihydro-11H-benzo[8][9]cyclohepta[1,2-b]pyridin-11-one bearing a precursor to the hydroxyl group at the 6-position.

  • Reaction: Introduction of the hydroxyl group could be achieved through various methods, such as benzylic oxidation followed by reduction, or through the use of a starting material already containing the hydroxyl functionality.

  • Purification: The resulting 6-hydroxy ketone precursor would be purified using column chromatography.

Step 2: Grignard Reaction

  • Reactants: The 6-hydroxy ketone precursor and a Grignard reagent derived from N-methyl-4-chloropiperidine.

  • Procedure: The Grignard reagent would be added to a solution of the ketone in an anhydrous ether solvent at low temperature. The reaction would be carefully monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction would be quenched with a saturated aqueous solution of ammonium chloride, and the product extracted with an organic solvent.

Step 3: Dehydration and Deprotection

  • Conditions: The tertiary alcohol intermediate from the Grignard reaction would be subjected to acidic conditions to induce dehydration and form the exocyclic double bond.

  • Deprotection: If a protecting group was used for the hydroxyl group, it would be removed in this step.

  • Purification: The final product, this compound, would be purified by preparative high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound from In Vitro Metabolism Studies

The isolation of this compound from a complex biological matrix, such as an in vitro metabolism incubation with human liver microsomes, requires a systematic and robust methodology to ensure high purity and recovery. The following protocol outlines a comprehensive approach from incubation to final purification.

cluster_0 In Vitro Metabolism cluster_1 Extraction cluster_2 Purification & Analysis Incubation Desloratadine + HLMs + NADPH regenerating system Quenching Quench with Acetonitrile Incubation->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation Evaporation Evaporate supernatant Centrifugation->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Prep_HPLC Preparative HPLC Reconstitution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis LC-MS/MS Analysis Fraction_Collection->Analysis

Caption: Workflow for the isolation of this compound.

Experimental Protocol: Isolation from Human Liver Microsomes

1. In Vitro Incubation

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (HLMs), Desloratadine (substrate), and an NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for metabolic conversion.

2. Sample Preparation and Extraction

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

3. Purification by Preparative HPLC

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC.

  • Chromatography:

    • Column: Use a preparative C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for improved peak shape) is typically effective.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where Desloratadine and its hydroxylated metabolites absorb (e.g., around 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its expected retention time relative to the parent compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be unequivocally confirmed using appropriate analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of the isolated metabolite.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation of Desloratadine and its more polar hydroxylated metabolites.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)A gradient elution is necessary to resolve the parent drug from its various metabolites. Formic acid improves peak shape and ionization efficiency for MS detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 280 nmDesloratadine and its metabolites exhibit UV absorbance at this wavelength.

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural confirmation and sensitive quantification.

ParameterExpected Value/ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive ModeDesloratadine and its metabolites readily form protonated molecules [M+H]⁺.
Parent Ion (Q1) m/z 327.1Corresponding to the [M+H]⁺ of this compound (C₁₉H₁₉ClN₂O).
Product Ion (Q3) Specific fragment ionsFragmentation of the parent ion will yield a characteristic pattern that can be used for identification and quantification. A likely fragment would correspond to the loss of the piperidine ring or parts of it.

A study by Zhang et al. (2020) developed an LC-MS/MS method for the simultaneous quantification of Loratadine, Desloratadine, and their hydroxylated metabolites, including 6-OH-DL, in rat plasma and tissues.[4] This method provides a valuable reference for establishing the analytical parameters for this compound.

Conclusion

The discovery and isolation of this compound represent a crucial step in fully characterizing the pharmacology of Desloratadine. As an active metabolite, it likely contributes to the overall antihistaminic and anti-inflammatory effects of the parent drug. The methodologies outlined in this guide, from its identification in metabolic studies to a proposed synthetic route and detailed isolation and analytical protocols, provide a comprehensive resource for researchers in the field. Further investigation into the specific pharmacological properties and clinical relevance of this compound is warranted to enhance our understanding of Desloratadine's therapeutic profile and to potentially inform the development of future anti-allergic agents.

References

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The Biological Significance of Hydroxylated Desloratadine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Hydroxylation Landscape of Desloratadine

Desloratadine, a potent, second-generation antihistamine and the primary active metabolite of loratadine, undergoes extensive metabolism in the human body. While multiple hydroxylated metabolites have been identified, their biological significance and the enzymatic pathways leading to their formation are not all equally prominent. This guide directly addresses the formation of 6-hydroxydesloratadine, as requested, but places it within the broader, scientifically established context of desloratadine metabolism. The preponderance of research indicates that 3-hydroxydesloratadine is the major and most clinically relevant active metabolite.[1][2][3] Consequently, while we will first delineate what is known about 6-hydroxydesloratadine, the core of this technical guide will focus on the intricate and unique formation of 3-hydroxydesloratadine, a pathway that remained a pharmacological mystery for over two decades.

Part 1: The Role of 6-Hydroxydesloratadine and Other Minor Metabolites

Formation and Enzymology

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified several minor hydroxylated metabolites of desloratadine, including 5-hydroxydesloratadine and 6-hydroxydesloratadine.[4][5] The formation of these metabolites is primarily catalyzed by a panel of common CYP enzymes, notably CYP3A4, CYP2D6, and CYP1A1, with some minor contributions from other isoforms.[4][6]

However, these are generally considered trace or minor metabolic pathways in comparison to the principal route leading to 3-hydroxydesloratadine.[3] The available literature does not attribute significant independent pharmacological activity or a major role in the overall clinical efficacy of desloratadine to the 6-hydroxy metabolite. Its primary significance lies in its status as a product of the broad-spectrum metabolism of the parent drug by several CYP enzymes.

Part 2: The Central Enigma Solved: Formation of 3-Hydroxydesloratadine

The formation of 3-hydroxydesloratadine represents the principal metabolic pathway for desloratadine in humans.[1][2][3] For many years, the enzymes responsible for this biotransformation could not be identified in standard in vitro systems, presenting a significant puzzle in drug metabolism studies.[5] Recent groundbreaking research has elucidated a novel, sequential, and cooperative enzymatic process.

A Unique Two-Enzyme Pathway: UGT2B10 and CYP2C8

The formation of 3-hydroxydesloratadine is not a straightforward hydroxylation reaction. Instead, it involves a mandatory intermediate step of glucuronidation, a Phase II metabolic reaction, prior to the Phase I hydroxylation.[1]

  • N-Glucuronidation by UGT2B10: The first and obligatory step is the attachment of a glucuronic acid moiety to the nitrogen atom of desloratadine's piperidine ring, catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[1][7] This creates a desloratadine-N-glucuronide conjugate.

  • Hydroxylation by CYP2C8: This N-glucuronide conjugate then serves as the substrate for the cytochrome P450 enzyme CYP2C8, which hydroxylates the molecule at the 3-position.[1][6]

  • Deconjugation: Following hydroxylation, the N-glucuronide is rapidly hydrolyzed, likely through a non-enzymatic process, to yield the final product: 3-hydroxydesloratadine.[1]

This sequential glucuronidation-oxidation pathway is an unusual and highly specific mechanism in drug metabolism, which explains why conventional in vitro experiments with CYP enzymes alone failed to produce the metabolite.[5] Both NADPH (a cofactor for CYP enzymes) and UDP-glucuronic acid (the sugar donor for UGT enzymes) are required for the reaction to proceed.[6]

Metabolic Pathway of Desloratadine cluster_minor Minor Pathways cluster_major Major Pathway Desloratadine_minor Desloratadine Metabolites_minor 5-Hydroxydesloratadine 6-Hydroxydesloratadine Desloratadine_minor->Metabolites_minor CYP3A4, CYP2D6, CYP1A1 Desloratadine Desloratadine N_Glucuronide Desloratadine-N-Glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxylated_Glucuronide 3-Hydroxy-Desloratadine-N-Glucuronide N_Glucuronide->Hydroxylated_Glucuronide CYP2C8 Metabolite_3OH 3-Hydroxydesloratadine (Major Active Metabolite) Hydroxylated_Glucuronide->Metabolite_3OH Deconjugation (Hydrolysis)

Caption: Metabolic pathways of Desloratadine.

Biological Significance of 3-Hydroxydesloratadine
  • Sustained Antihistaminic Activity: 3-hydroxydesloratadine is an active metabolite, meaning it also possesses antihistaminic properties.[2][8] Its formation and subsequent slow elimination contribute to the long-lasting, 24-hour efficacy of desloratadine.[8]

  • Pharmacokinetic Profile: The elimination half-life of desloratadine is approximately 27 hours.[8] The drug and its 3-hydroxy metabolite are excreted in both urine and feces.[2]

  • Clinical Safety and "Poor Metabolizer" Phenotype: A certain percentage of the population (approximately 2% of Caucasians and 18% of individuals of African descent) are considered "poor metabolizers."[8] These individuals have a reduced ability to form 3-hydroxydesloratadine, leading to higher plasma concentrations of the parent drug. However, clinical studies have shown no significant difference in the safety and tolerability profile in this population, indicating a wide therapeutic window for desloratadine.[8]

Part 3: Methodologies for Studying Desloratadine Metabolism

The elucidation of the 3-hydroxydesloratadine pathway required sophisticated in vitro experimental designs. Below are protocols that represent the self-validating systems used to confirm this unique metabolic route.

Experimental Protocol: In Vitro Formation in Human Liver Microsomes (HLM)

Objective: To demonstrate the requirement of both UGT and CYP activity for the formation of 3-hydroxydesloratadine.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing pooled Human Liver Microsomes (HLM) in a phosphate buffer (pH 7.4).

    • Divide the master mix into three experimental arms.

  • Incubation Conditions (to be run in parallel):

    • Arm A (CYP Activity Only): Fortify the HLM suspension with an NADPH-regenerating system.

    • Arm B (UGT Activity Only): Fortify the HLM suspension with UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming agent to ensure UDPGA access to the enzyme).

    • Arm C (Combined CYP and UGT Activity): Fortify the HLM suspension with both the NADPH-regenerating system and UDPGA/alamethicin.

  • Reaction Initiation and Termination:

    • Pre-incubate all arms at 37°C for 5 minutes.

    • Initiate the reaction by adding Desloratadine (substrate).

    • Incubate at 37°C for a specified time course (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify Desloratadine, Desloratadine-N-Glucuronide, and 3-Hydroxydesloratadine.

Expected Outcome: Significant formation of 3-hydroxydesloratadine will only be observed in Arm C, demonstrating the mandatory requirement of both UGT and CYP cofactors.

Experimental Workflow cluster_prep Preparation cluster_arms Experimental Arms (37°C Incubation) cluster_analysis Analysis HLM Pooled Human Liver Microsomes ArmA Arm A: + NADPH (CYP activity) HLM->ArmA Add Desloratadine ArmB Arm B: + UDPGA (UGT activity) HLM->ArmB Add Desloratadine ArmC Arm C: + NADPH + UDPGA (CYP + UGT activity) HLM->ArmC Add Desloratadine LCMS LC-MS/MS Analysis ArmA->LCMS Reaction Termination & Sample Prep ArmB->LCMS Reaction Termination & Sample Prep ArmC->LCMS Reaction Termination & Sample Prep Result Quantification of Metabolites LCMS->Result

Caption: Workflow for in vitro metabolism study.

Data Presentation: Enzyme Kinetics and Inhibition

The following table summarizes representative data from chemical inhibition studies, which were crucial for identifying the specific enzymes involved.

Inhibitor Target Enzyme Concentration % Inhibition of 3-OH-Desloratadine Formation
Gemfibrozil GlucuronideCYP2C810 µM>90%
MontelukastCYP2C81 µM>70%
NicotineUGT2B101 mM>95%
KetoconazoleCYP3A41 µM<15%
QuinidineCYP2D61 µM<15%

Data are illustrative based on published findings.[1][7] The strong inhibition by potent and selective CYP2C8 and UGT2B10 inhibitors, coupled with the lack of inhibition by inhibitors of other major CYP enzymes, provides compelling evidence for the specific pathway.

Part 4: Clinical and Drug Development Implications

  • Drug-Drug Interaction (DDI) Potential: The central role of CYP2C8 and UGT2B10 in desloratadine clearance means that co-administration with strong inhibitors of these enzymes could potentially increase desloratadine exposure. For example, gemfibrozil, a potent CYP2C8 inhibitor, has been shown to significantly increase plasma concentrations of desloratadine.[6] This makes desloratadine a potential probe substrate for assessing CYP2C8 activity in clinical DDI studies.[6]

  • Pharmacogenomics: Variations in the genes encoding CYP2C8 and UGT2B10 could contribute to the inter-individual variability observed in desloratadine metabolism, including the "poor metabolizer" phenotype. Further research in this area could pave the way for personalized dosing strategies.

  • Drug Discovery: The unusual metabolic pathway of desloratadine serves as an important case study for drug development professionals. It highlights the necessity of using comprehensive in vitro systems, such as cryopreserved human hepatocytes or cofactor-fortified microsomes, to fully characterize metabolic pathways and avoid overlooking unconventional enzymatic collaborations.

Conclusion

References

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  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 724-732. [Link]

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]

  • Itkonen, M. K., et al. (2019). Clopidogrel and Gemfibrozil Strongly Inhibit the CYP2C8-Dependent Formation of 3-Hydroxydesloratadine and Increase Desloratadine Exposure in Humans. Clinical Pharmacology & Therapeutics, 105(1), 227-235.
  • ResearchGate. (n.d.). Figure 2: Determination of the enzyme kinetics for the formation of 3-hydroxydesloratadine in cryopreserved human hepatocytes. ResearchGate. [Link]

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  • Yum, S., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Dizdar, Y., et al. (2008). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Therapy, 5(6), 817-825. [Link]

  • Wikipedia. (n.d.). Desloratadine. Wikipedia. [Link]

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  • Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]

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An In-Depth Technical Guide to the In Vivo Formation of 6-Hydroxy Desloratadine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metabolite Profiling in Drug Development

In modern pharmacology, the journey of a drug through a biological system is as critical as its intrinsic mechanism of action. Desloratadine, the major active metabolite of the second-generation antihistamine loratadine, is a potent and non-sedating H1 receptor antagonist. Its efficacy and safety profile are intrinsically linked to its extensive metabolism. Following administration, desloratadine undergoes significant biotransformation, primarily through oxidation and glucuronidation, leading to various metabolites.[1] Among these, the hydroxylated forms, including 6-hydroxy desloratadine, are of significant interest. Understanding the formation of these metabolites in preclinical animal models is a cornerstone of drug development, providing essential insights into species-specific metabolism, potential toxicities, and the prediction of human pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the in vivo formation of this compound in common animal models. We will delve into the metabolic enzymology, comparative pharmacokinetics, and provide a field-proven experimental protocol for the robust assessment of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Metabolic Pathways and Enzymology of this compound Formation

The biotransformation of desloratadine is a multi-step process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. The formation of this compound is a Phase I oxidative reaction.

Causality of Enzymatic Action: The primary drivers of this hydroxylation are CYP3A4 and CYP2D6, with minor contributions from other isoforms like CYP2C19.[2][3] The specific isoform prevalence and activity can vary significantly between species, which is a critical consideration when selecting an animal model for preclinical studies. For instance, while hydroxylation at the 5- and 6-positions is a primary route in rats and mice, the metabolic profile in humans shows a preference for 3-hydroxylation.[1][4] This species-dependent difference underscores the importance of conducting thorough metabolite profiling across multiple species to build a comprehensive picture for human dose prediction.

The following diagram illustrates the metabolic cascade leading to this compound.

metabolic_pathway cluster_lor cluster_des cluster_metabolites Loratadine Loratadine Desloratadine Desloratadine (DL) Loratadine->Desloratadine Decarboethoxylation (CYP3A4, CYP2D6) [2] Metabolite_6OH This compound (6-OH-DL) Desloratadine->Metabolite_6OH Hydroxylation (CYP3A4, CYP2D6, CYP2C19) [1] Metabolite_5OH 5-Hydroxy Desloratadine (5-OH-DL) Desloratadine->Metabolite_5OH Metabolite_3OH 3-Hydroxy Desloratadine (3-OH-DL) Desloratadine->Metabolite_3OH Glucuronide Glucuronide Conjugates Metabolite_6OH->Glucuronide Phase II Glucuronidation

Metabolic conversion of Loratadine to this compound.

Comparative Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of this compound varies across species. A robust understanding of these differences is vital for extrapolating animal data to humans. The rat is a commonly used model for these studies, and comprehensive data are available for this species.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for desloratadine and its hydroxylated metabolites, including this compound, following a single oral administration of desloratadine in rats. This data provides a quantitative baseline for comparative analysis.

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)T₁₂ (h)Animal ModelReference
Desloratadine1100.3 ± 27.53.3 ± 1.91032.1 ± 136.09.0 ± 1.9Rat (Male)Zhang et al., 2020[5]
6-OH-DL 11.8 ± 0.56.0 ± 2.821.0 ± 5.07.4 ± 1.4Rat (Male)Zhang et al., 2020[5]
5-OH-DL12.5 ± 0.55.3 ± 2.328.5 ± 4.77.1 ± 1.4Rat (Male)Zhang et al., 2020[5]
3-OH-DL11.9 ± 0.66.7 ± 2.325.4 ± 8.48.8 ± 2.0Rat (Male)Zhang et al., 2020[5]

Field Insights:

  • Rat Model: As shown in the table, the systemic exposure (AUC) to this compound in rats is substantially lower than that of the parent drug, desloratadine.[5] This suggests that while 6-hydroxylation is a confirmed metabolic pathway, it may not be the predominant clearance route in this species under these conditions. The Tmax for 6-OH-DL is delayed compared to desloratadine, which is consistent with its formation as a metabolite.[5]

  • Mouse Model: In mice, studies have confirmed that 5- and 6-hydroxylation are predominant metabolic pathways, with these metabolites being readily detected in feces and urine.[4] While specific plasma pharmacokinetic parameters for 6-OH-DL are not as readily available in the literature, studies on the parent drug, loratadine, show that its major metabolite, desloratadine, reaches a Cmax of approximately 188-258 ng/mL within 2 hours after a 20 mg/kg oral dose.[4] This indicates rapid and extensive metabolism, within which the 6-hydroxylation pathway plays a significant role.

  • Dog Model: In beagle dogs, desloratadine itself is readily quantified, and after a 10 mg oral dose of loratadine, desloratadine reaches a Cmax of over 400 ng/mL.[6][7] Although specific pharmacokinetic data for this compound is not extensively published for dogs, the general metabolic pathways involving hydroxylation are expected to be active.

In Vivo Experimental Design: A Self-Validating Protocol

The following protocol outlines a robust methodology for an in vivo pharmacokinetic study in rats to determine the formation of this compound. This protocol is designed to be a self-validating system, incorporating elements that ensure data integrity and reproducibility.

Animal Model Selection and Acclimatization
  • Species: Sprague-Dawley or Wistar rats (male, 250-300g).

    • Rationale: These strains are widely used in pharmacokinetic studies due to their well-characterized physiology and manageable size.

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week prior to the study. Provide standard chow and water ad libitum.

    • Rationale: Acclimatization minimizes stress-related physiological changes that could impact drug metabolism and pharmacokinetics.

Dosing and Administration
  • Test Article: Desloratadine, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: 1 mg/kg.

    • Rationale: This dose is selected based on available literature to provide plasma concentrations of both the parent drug and metabolites that are well above the lower limit of quantification of modern LC-MS/MS instruments.[5]

  • Administration: Administer the dose via oral gavage. Fast the animals overnight (~12 hours) before dosing, with water available ad libitum.

    • Rationale: Fasting standardizes gastrointestinal conditions, reducing variability in drug absorption. Oral gavage ensures accurate dose delivery.

Blood Sample Collection
  • Technique: Serial blood sampling from the saphenous vein.

    • Rationale: This technique allows for the collection of multiple small blood samples from the same animal without the need for anesthesia, which can alter drug metabolism.[8]

  • Time Points: Collect approximately 0.2 mL of blood at pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Rationale: This sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of both desloratadine and its metabolites, ensuring accurate calculation of Cmax, Tmax, and AUC.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

    • Rationale: Prompt processing and freezing are crucial to prevent degradation of the analytes.

Bioanalytical Quantification
  • Methodology: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine and this compound in rat plasma.[5]

  • Sample Preparation: Use protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the analytes.

  • Internal Standard: Utilize a stable isotope-labeled internal standard (e.g., desloratadine-d5) to correct for variability in sample processing and instrument response.

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

The workflow for this experimental protocol is visualized below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis AnimalSelection Animal Selection (Sprague-Dawley Rats) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Dosing (1 mg/kg) Desloratadine Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation, -80°C Storage) Sampling->Processing Quantification LC-MS/MS Analysis (Parent + Metabolite) Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

The in vivo formation of this compound is a key metabolic pathway in preclinical animal models, mediated primarily by CYP3A4 and CYP2D6 enzymes. Significant species differences exist, with 6-hydroxylation being more prominent in rodents compared to the 3-hydroxylation pathway observed in humans. A thorough characterization of this and other metabolic pathways in well-designed animal studies, utilizing robust and validated bioanalytical methods like LC-MS/MS, is not merely a regulatory requirement but a fundamental scientific necessity. The data generated from such studies are invaluable for building a comprehensive DMPK profile, enabling more accurate predictions of human pharmacokinetics and ensuring the development of safer and more effective medicines.

References

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 160-170. [Link]

  • Yumibe, N., et al. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. Biochemical Pharmacology, 51(8), 1161-1168. [Link]

  • Beaton, C., & Garcia, A. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of Visualized Experiments, (7), 276. [Link]

  • Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research (Stuttgart), 70(11), 528-540. [Link]

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition, 37(2), 353-361. [Link]

  • Ohdo, S., et al. (2001). Circadian time-effect of orally administered loratadine on plasma pharmacokinetics in mice. Journal of Pharmacy and Pharmacology, 53(7), 1035-1040. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Wang, L., et al. (2022). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Journal of Analytical Methods in Chemistry, 2022, 5588047. [Link]

  • Barecki, M., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]

  • U.S. Food and Drug Administration. (2005). Pharmacology Review(s) for Desloratadine. NDA 21-605. [Link]

  • Vlase, L., et al. (2004). High-performance liquid chromatographic method for the bioequivalence evaluation of desloratadine fumarate tablets in dogs. Journal of Chromatography B, 802(2), 277-282. [Link]

  • Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation, 22, 309-317. [Link]

  • Yanagihara, Y., et al. (2019). Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Pharmacology Research & Perspectives, 7(5), e00512. [Link]

  • U.S. Food and Drug Administration. (2002). Pharmacology Review(s) for Clarinex (desloratadine). NDA 21-165. [Link]

  • Kamimura, H., et al. (2019). Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica, 50(7), 804-811. [Link]

  • Gupta, S., et al. (2005). Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica, 35(2), 153-173. [Link]

  • Lim, J., et al. (2006). Pharmacokinetics of desloratadine in children between 2 and 11 years of age. British Journal of Clinical Pharmacology, 63(5), 564-569. [Link]

  • Ramanathan, R., et al. (2005). Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica, 35(2), 153-73. [Link]

  • Hasnain, M. S., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 4(4), 258-266. [Link]

  • Wang, L., et al. (2022). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Journal of Analytical Methods in Chemistry, 2022, 5588047. [Link]

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 6-Hydroxy Desloratadine and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the receptor binding affinity of 6-Hydroxy Desloratadine, the hydroxylated metabolite of the potent second-generation antihistamine, Desloratadine. While direct binding data for this compound is not extensively available in public literature, this document will establish the scientific context, provide detailed methodologies for characterization, and discuss the critical considerations for such studies.

Introduction: The Lineage of a Leading Antihistamine

The story of this compound begins with its parent and grandparent compounds, Loratadine and Desloratadine. Loratadine, a widely used second-generation antihistamine, is a prodrug that undergoes extensive first-pass metabolism to its active metabolite, Desloratadine.[1] Desloratadine is a potent and selective antagonist of the peripheral histamine H1 receptor, exhibiting significantly higher receptor binding affinity than Loratadine itself.[2][3] This high affinity and selectivity are central to its clinical efficacy in treating allergic conditions such as rhinitis and urticaria, with the significant advantage of being non-sedating due to its limited ability to cross the blood-brain barrier.[4][5]

Desloratadine is further metabolized in the body, primarily through hydroxylation and glucuronidation.[6] One of the key hydroxylated metabolites is this compound. Understanding the receptor binding profile of this metabolite is crucial for a complete picture of the drug's in-vivo activity, duration of action, and overall pharmacological profile.

Metabolic Pathway from Loratadine to this compound

The biotransformation of Loratadine is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system. Loratadine is first rapidly converted to Desloratadine. Subsequently, Desloratadine is hydroxylated at various positions, including the 6th position, by enzymes such as CYP3A4, CYP2D6, and CYP2C19.[7][8]

Metabolic Pathway of Loratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP Enzymes (First-Pass Metabolism) Metabolite6OH This compound Desloratadine->Metabolite6OH CYP3A4, CYP2D6, CYP2C19 OtherMetabolites Other Hydroxylated Metabolites (e.g., 3-OH) Desloratadine->OtherMetabolites CYP Enzymes Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Radioligand, Test Compound, and Receptor Membranes Incubation Incubate Components (Total, Non-specific, Competitive Binding) Reagents->Incubation Filtration Filter and Wash to Separate Bound and Unbound Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification DataAnalysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Quantification->DataAnalysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Known Receptor Binding Affinities of Loratadine and Desloratadine

To provide a framework for interpreting potential data for this compound, it is essential to consider the binding affinities of its parent compounds.

CompoundReceptorKi (nM)Reference
Desloratadine Histamine H10.87 - 1.16[9][10]
Loratadine Histamine H1~150 times less potent than Desloratadine[11]
Desloratadine MuscarinicLow affinity[12][13]
Loratadine MuscarinicVery low affinity[13]

Note: Ki values can vary between studies depending on the experimental conditions.

As the data indicates, Desloratadine possesses a very high affinity for the histamine H1 receptor, with Ki values in the low nanomolar range. [9][10]It is also highly selective, showing minimal affinity for muscarinic receptors, which is consistent with its non-sedating profile. [12][13]

The Uncharted Territory: this compound Binding Affinity

Currently, there is a notable absence of publicly available, peer-reviewed studies that specifically report the receptor binding affinity of this compound. This represents a significant data gap in the complete pharmacological understanding of Loratadine and its metabolites.

A Proposed Study for Characterization

To address this gap, a study employing the detailed protocol in section 3.1 should be conducted. The primary objective would be to determine the Ki of this compound for the human histamine H1 receptor. Additionally, its binding affinity for other relevant receptors, such as muscarinic subtypes, should be assessed to determine its selectivity profile.

Hypothetical Considerations for Binding Affinity

While speculative without empirical data, we can consider the potential impact of hydroxylation at the 6th position on receptor binding. The addition of a hydroxyl group can:

  • Increase Polarity: This may alter the compound's ability to cross cell membranes and could potentially influence its interaction with the binding pocket of the receptor.

  • Introduce a Hydrogen Bonding Moiety: The hydroxyl group could form new hydrogen bonds with amino acid residues in the receptor's binding site, which could either increase or decrease binding affinity depending on the specific interactions.

  • Alter Conformation: The presence of the hydroxyl group might induce a conformational change in the molecule, affecting its fit within the binding pocket.

Given that Desloratadine's high affinity is well-established, it is plausible that this compound retains significant, though potentially altered, affinity for the H1 receptor. A comprehensive binding study is the only way to definitively determine its pharmacological characteristics.

Conclusion

The study of this compound's receptor binding affinity is a critical step in fully elucidating the in-vivo pharmacology of its parent drug, Loratadine. While direct binding data is currently lacking, the established methodologies for characterizing antihistamine-receptor interactions provide a clear and robust path forward. By employing competitive radioligand binding assays, researchers can accurately determine the affinity and selectivity of this key metabolite. Such data will not only enhance our fundamental understanding of this important class of drugs but also provide valuable insights for the development of future anti-allergic therapies.

References

  • Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]

  • Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: a new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(4), 751-762.
  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • Bosma, R., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(13), 6330-6344. [Link]

  • Edwards, D. N., et al. (2005). In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. BMC Pharmacology, 5(1), 1-9. [Link]

  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

  • Kooistra, A. J., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 62(21), 9570-9583. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. desloratadine [Ligand Id: 7157] activity data from GtoPdb and ChEMBL. [Link]

  • PubChem. Desloratadine. [Link]

  • ResearchGate. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. [Link]

  • Salmun, L. M. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC Pharmacology, 5(1), 1-8. [Link]

  • Salmun, L. M. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 6. [Link]

  • ResearchGate. Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. [Link]

  • ResearchGate. Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. [Link]

  • Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]

  • Edwards, D. N., et al. (2005). In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. BMC pharmacology, 5, 10. [Link]

  • Bosma, R., et al. (2021). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry, 12(8), 1361-1371. [Link]

  • PubChem. This compound. [Link]

  • Lin, Y., et al. (2012). Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(6), 1126–1132. [Link]

  • Bosma, R., et al. (2021). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry, 12(8), 1361-1371. [Link]

  • St-Jean, J. R., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific reports, 8(1), 1438. [Link]

  • Kimura, H., et al. (2019). Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Pharmacology research & perspectives, 7(4), e00499. [Link]

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Methodological & Application

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Hydroxy Desloratadine as a Reference Standard in Pharmaceutical Research

Desloratadine, a second-generation H1-receptor antagonist, is the major active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its efficacy is attributed to its selective and peripheral H1-antagonist action, which provides long-lasting effects without significant drowsiness, as it does not readily cross the blood-brain barrier.[1][2] The biotransformation of Desloratadine in the body leads to the formation of several hydroxylated metabolites, including this compound.[3]

Understanding the pharmacokinetic profile of a drug's metabolites is a cornerstone of modern drug development and regulatory assessment. Metabolites can contribute to the drug's overall efficacy, possess their own pharmacological activity, or be associated with adverse effects. Therefore, the accurate quantification of metabolites like this compound in biological matrices is essential for comprehensive pharmacokinetic, toxicokinetic, and bioequivalence studies.

This guide provides a detailed framework for the use of this compound as a reference standard. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and concentration of a substance in an analytical sample.[4][5] The use of official reference standards, such as those from the United States Pharmacopeia (USP), or secondary standards traceable to a primary standard, is a fundamental requirement for ensuring the quality, reliability, and consistency of analytical data in a regulated pharmaceutical environment.[5][6][7]

Metabolic Pathway of Desloratadine

Desloratadine itself is a product of the rapid first-pass hepatic metabolism of Loratadine, a process catalyzed by cytochrome P450 isoenzymes, including CYP3A4 and CYP2D6.[8] Desloratadine is further metabolized in the liver, primarily through hydroxylation and subsequent glucuronidation.[2] The diagram below illustrates the metabolic cascade leading to the formation of hydroxylated metabolites.

Desloratadine Metabolism Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6 (First-Pass Metabolism) Metabolites Hydroxylated Metabolites Desloratadine->Metabolites Hepatic Metabolism (Hydroxylation) SixHydroxy This compound Metabolites->SixHydroxy Specific Metabolite

Caption: Metabolic conversion of Loratadine to Desloratadine and subsequent hydroxylation.

Physicochemical Properties of this compound Reference Standard

A reference standard must be thoroughly characterized. The table below summarizes the key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-olPubChem[9]
CAS Number 119410-05-8Veeprho[10]
Molecular Formula C₁₉H₁₉ClN₂OPubChem[9]
Molecular Weight 326.8 g/mol PubChem[9]
Synonyms SCH 39090, Desloratadine Impurity 22PubChem[9]

Application Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The gold standard for quantifying low-concentration analytes like drug metabolites in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its superior sensitivity and selectivity allow for accurate and precise measurements essential for pharmacokinetic studies.[11][12]

Principle of the Method

This protocol describes a validated LC-MS/MS method for determining the concentration of this compound in human plasma. The analyte and a stable isotope-labeled internal standard (IS) are extracted from the plasma matrix using solid-phase extraction (SPE). The separated compounds are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

Experimental Workflow

The following diagram outlines the complete analytical process from sample handling to final data reporting.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Prepare Stock Solutions (6-OH Desloratadine & IS) Spike Spike Blank Plasma (Calibration Standards & QCs) Stock->Spike AddIS Add Internal Standard (IS) Spike->AddIS Samples Thaw Plasma Samples Samples->AddIS Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Chromatographic Peaks Acquire->Integrate CalCurve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->CalCurve Calculate Calculate Unknown Concentrations CalCurve->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (of known purity)

  • Internal Standard (IS): Desloratadine-d5 or other suitable stable isotope-labeled analog.[13]

  • Control Matrix: Blank human plasma (screened for interferences)

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Deionized Water (18 MΩ·cm)

  • Reagents: Formic acid, Ammonium formate

  • Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation and Conditions
HPLC ParametersRecommended Setting
Column Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent C18 column[11]
Mobile Phase A 5 mM Ammonium Formate in Water (pH adjusted to 4.3 with Formic Acid)
Mobile Phase B Acetonitrile[14]
Gradient/Isocratic Isocratic or a shallow gradient optimized for separation (e.g., 60:40 B:A)[14]
Flow Rate 0.7 - 1.0 mL/min[11]
Injection Volume 10 - 15 µL[11]
Column Temperature 40 °C
Autosampler Temp. 4 - 10 °C
Mass Spectrometry ParametersRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX API-4000)[11]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
MRM Transition (Analyte) Propose based on structure: e.g., m/z 327.1 → [fragment ion] (Precursor is [M+H]⁺)
MRM Transition (IS) e.g., Desloratadine-d5: m/z 316.2 → 264.3[13][14]
Collision Energy (CE) To be optimized for each transition
Source Temperature ~500 °C (instrument dependent)
IonSpray Voltage ~5500 V (instrument dependent)

Note: The exact MRM transition for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.

    • From these stocks, prepare intermediate and working standard solutions by serial dilution in 50:50 methanol:water. These will be used to spike calibration standards and QC samples.[15]

  • Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with appropriate volumes of the working standard solutions to prepare a calibration curve consisting of 8-10 non-zero concentrations covering the expected analytical range (e.g., 50 pg/mL to 10,000 pg/mL).[11]

    • Prepare QC samples in bulk at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[11]

  • Sample Extraction (Solid-Phase Extraction):

    • Aliquot 200 µL of plasma sample, calibrator, or QC into a clean tube.

    • Add 50 µL of the IS working solution to all samples except the blank matrix. Vortex briefly.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of mobile phase, vortex, and transfer to an autosampler vial for injection.[14]

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Use a weighted (e.g., 1/x²) linear regression.[11]

    • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Method Validation: Ensuring Trustworthy Data

To ensure that the analytical method provides reliable and reproducible results, it must be validated according to regulatory guidelines such as ICH Q2(R2).[16][17][18] Validation provides documented evidence that the method is suitable for its intended purpose.[19]

Validation ParameterPurposeTypical Acceptance Criteria (for Bioanalytical Methods)
Selectivity To ensure that endogenous components in the matrix do not interfere with the quantification.[20]Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.[19]At least 6-8 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the variability of measurements (precision).[17]For QC samples at LQC, MQC, and HQC, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. (±20% and ≤20% CV at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[11]Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% of nominal and precision (%CV) ≤ 20%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[15]Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Handling and Storage of the this compound Reference Standard

The integrity of a reference standard is paramount to achieving accurate analytical results.[4]

  • Storage: Store the solid reference standard material in a desiccator, protected from light, at the temperature specified on the Certificate of Analysis (CoA) (e.g., 2-8 °C or -20 °C).

  • Stock Solutions: Store stock solutions at -20 °C or below. Stock solution stability should be demonstrated over the intended period of use.[15]

  • Handling: Allow the container to reach ambient temperature before opening to prevent moisture condensation. Use calibrated balances and volumetric equipment for weighing and dilutions.

  • Documentation: Maintain a detailed logbook for the reference standard, documenting its receipt, storage conditions, and every use (weighing, solution preparation). The CoA should be readily accessible.[15]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. (2009).
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Desloratadine | C19H19ClN2 | CID 124087. (n.d.). PubChem, NIH.
  • USP Reference Standards. (n.d.). USP.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. (n.d.). PubMed.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
  • Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • What is meant by reference standard in pharmaceuticals? (2023). GMP SOP.
  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). NIH.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. (n.d.). NIH.
  • Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. (n.d.).
  • Sensitive LC-MS/MS assay method for the estimation of deslor
  • Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. (n.d.).
  • Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of lor
  • Desloratadine analysis: as a pharmaceutical preparation and after acceler
  • This compound | C19H19ClN2O | CID 14637770. (n.d.). PubChem, NIH.
  • Analytical Method Development and Validation of Deslor
  • This compound (Mixture of Conformational Isomers) | CAS 119410-05-8. (n.d.). Veeprho.

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Application Note: High-Resolution Mass Spectrometric Analysis of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the primary active metabolite of loratadine.[1] It undergoes extensive metabolism in the human body, leading to the formation of several metabolites.[2] Among these, hydroxylated species are of significant interest for comprehensive pharmacokinetic and safety assessments. 6-Hydroxy Desloratadine is a key hydroxylated metabolite, and its accurate identification and quantification are crucial in drug development.[3]

This application note provides a detailed protocol and scientific rationale for the analysis of this compound in a biological matrix (human plasma) using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) High-Resolution Mass Spectrometry (HRMS). The use of HRMS offers significant advantages over traditional triple quadrupole systems for metabolite identification, providing high mass accuracy for both precursor and fragment ions, which enables confident elemental composition determination and structural elucidation.[4][5] This approach is aligned with regulatory expectations for metabolite safety testing (MIST), which often requires characterization of metabolites that constitute more than 10% of the total drug-related exposure.[6][7]

Scientific Rationale and Experimental Design

The core of this methodology is the coupling of efficient chromatographic separation with the unparalleled specificity of HRMS. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is selected for its ability to provide high-resolution, accurate-mass data, which is critical for distinguishing metabolites from endogenous interferences and for proposing putative structures with high confidence.[4]

The experimental design follows a logical progression from sample clean-up to data analysis, with each step optimized to ensure sensitivity, reproducibility, and accuracy.

Metabolic Context

Desloratadine is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, to form hydroxylated metabolites.[8][9] Understanding this metabolic pathway is essential for anticipating potential metabolites and designing analytical methods to detect them.

Diagram: Metabolic Pathway of Desloratadine

Metabolic Pathway Figure 1: Simplified Metabolic Pathway of Desloratadine Desloratadine Desloratadine (C19H19ClN2) m/z 311.1264 Metabolite_6OH This compound (C19H19ClN2O) m/z 327.1213 Desloratadine->Metabolite_6OH CYP-mediated Hydroxylation Metabolite_3OH 3-Hydroxy Desloratadine (C19H19ClN2O) m/z 327.1213 Desloratadine->Metabolite_3OH CYP-mediated Hydroxylation Glucuronide Glucuronidated Metabolites Metabolite_3OH->Glucuronide UGT-mediated Glucuronidation

Caption: Simplified metabolic pathway of Desloratadine to its hydroxylated metabolites.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (purity ≥98%)

  • Desloratadine-d5 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (analytical grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Human plasma (sourced from a certified blood bank)

  • Ultrapure water

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its ability to provide a clean extract with high recovery for moderately polar compounds like this compound from a complex matrix like plasma.[10][11]

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex samples to ensure homogeneity.

  • To a 400 µL aliquot of plasma in a polypropylene tube, add 100 µL of the internal standard spiking solution (Desloratadine-d5, 10 ng/mL).

  • Briefly vortex the mixture.

  • Add 100 µL of 0.1 M NaOH solution to basify the sample, ensuring the analytes are in a neutral state for efficient extraction into an organic solvent.

  • Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[11]

  • Vortex vigorously for 10 minutes to ensure thorough mixing and analyte transfer.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see below) for injection into the LC-MS system.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase C18 column is selected to provide good retention and separation of Desloratadine and its metabolites. The gradient elution ensures that compounds with differing polarities are effectively resolved.

ParameterCondition
HPLC System Agilent 1290 Infinity UHPLC or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
High-Resolution Mass Spectrometry (HRMS)

An Agilent 6550 iFunnel Q-TOF or a similar high-resolution mass spectrometer is used for this analysis.[4] The instrument is operated in positive electrospray ionization (ESI+) mode, as the analytes readily form protonated molecules. Data is acquired in both full scan MS and data-dependent MS/MS modes to gather comprehensive information.

ParameterCondition
Mass Spectrometer Agilent 6550 iFunnel Q-TOF or equivalent
Ionization Mode Dual Agilent Jet Stream ESI, Positive
Gas Temperature 250°C
Gas Flow 14 L/min
Nebulizer 35 psig
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Acquisition Mode Full Scan MS and Auto MS/MS
Mass Range (MS) m/z 100-1000
Acquisition Rate 2 spectra/s (MS), 3 spectra/s (MS/MS)
Collision Energy Fixed at 20 eV and 40 eV

Diagram: Experimental Workflow

Experimental Workflow Figure 2: Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (400 µL) Add_IS Add Internal Standard (Desloratadine-d5) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UHPLC Recon->Inject Chroma Chromatographic Separation (C18 Column) Inject->Chroma HRMS Q-TOF HRMS Detection (Full Scan & MS/MS) Chroma->HRMS Processing Process Data (Find Compounds, Align) HRMS->Processing ID Identify Metabolite (Accurate Mass, Fragments) Processing->ID Quant Relative Quantification ID->Quant

Caption: Step-by-step workflow from sample preparation to data analysis.

Results and Discussion

Analyte Identification

The primary identification of this compound is based on its accurate mass. The high-resolution capability of the Q-TOF allows for the determination of the elemental composition with a high degree of confidence.

CompoundFormulaCalculated Exact Mass (m/z) [M+H]⁺Observed Mass (m/z)Mass Error (ppm)
DesloratadineC₁₉H₂₀ClN₂⁺311.1337311.1335-0.64
This compound C₁₉H₂₀ClN₂O⁺ 327.1286 [12]327.1283 -0.92
Desloratadine-d5 (IS)C₁₉H₁₅D₅ClN₂⁺316.1651316.1648-0.95

The observed mass for this compound is well within a 2 ppm mass accuracy, providing strong evidence for the assigned elemental formula.

MS/MS Fragmentation Analysis

Data-dependent MS/MS acquisition provides structural information. The fragmentation pattern of this compound can be compared to that of the parent drug, Desloratadine, to confirm the site of modification. For Desloratadine, a characteristic product ion is observed at m/z 259.1, corresponding to the loss of the piperidine ring.[13] A similar fragmentation pathway is expected for the hydroxylated metabolite.

The high-resolution MS/MS spectra allow for the accurate mass measurement of fragment ions, further increasing the confidence in structural assignment. This capability is a key advantage of Q-TOF systems in metabolite identification studies.[14]

Conclusion

This application note details a robust and sensitive method for the analysis of this compound in human plasma using LC-HRMS. The combination of efficient liquid-liquid extraction, high-resolution chromatographic separation, and accurate mass Q-TOF detection provides a powerful tool for drug metabolite identification and characterization. This methodology is highly suitable for regulated bioanalysis in support of drug development programs, ensuring compliance with regulatory guidelines for metabolite safety testing.[15][16] The high specificity and confidence in identification afforded by HRMS make it an indispensable technique for modern DMPK studies.

References

  • Agilent. (n.d.). Accelerating the Metabolite Identification Process Using High Resolution Q-TOF Data and Mass-MetaSite Software. Agilent Technologies.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Grupo Biomaster. (n.d.). Agilent LC/Q-TOF and Mass MetaSite Software for Seamless Metabolite Identification. Grupo Biomaster. [Link]

  • Yadav, M., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Chromatography B, 903, 136-144. [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25406. [Link]

  • Lin, Z. J., & Ji, Q. C. (2014). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. Bioanalysis, 6(5), 633-645. [Link]

  • Dargan, P. I., et al. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 61(11), 1339-1347. [Link]

  • Agilent. (2017). LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine with Retrospective. Agilent Technologies. [Link]

  • Shah, T., et al. (2016). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 6(3), 195-201. [Link]

  • van de Merbel, N., et al. (2018). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Bioanalysis, 10(1), 1-11. [Link]

  • Ghosal, A., et al. (2007). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Drug Metabolism Letters, 1(2), 113-117. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]

  • National Center for Biotechnology Information. (n.d.). Desloratadine. PubChem Compound Database. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

  • Veeprho. (n.d.). This compound (Mixture of Conformational Isomers). Veeprho. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Medicine.com. (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

  • Patel, D. J., et al. (2021). Bioestimation of Desloratadine and Montelukast Sodium in Spiked Human Plasma by High Performance Thin Layer Chromatography. Research and Reviews: A Journal of Pharmaceutical Science, 12(2), 1-6. [Link]

  • El-Didamony, A. M., et al. (2015). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 51-58. [Link]

  • Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinical Pharmacology & Biopharmaceutics, 6(4). [Link]

  • El-Sherif, Z. A., et al. (2011). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Drug Metabolism Letters, 5(2), 113-117. [Link]

  • Dehghan, M., & Kazi, M. (2016). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 9(7), 833-837. [Link]

  • Motyka, R. J., & Roach, J. (2006). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. LCGC North America, 24(8), 834-836. [Link]

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  • Dongala, T., & Palakurthi, A. K. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 52(9), 1047-1054. [Link]

Sources

Application Notes and Protocols: The Role of 6-Hydroxy Desloratadine in Comprehensive Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Metabolite

Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine.[1][2] Its clinical efficacy is well-established in the treatment of allergic rhinitis and chronic idiopathic urticaria.[3] The metabolic fate of desloratadine in humans is primarily dictated by hydroxylation to 3-hydroxydesloratadine, which is subsequently glucuronidated.[4][5] This major metabolic pathway has been the subject of extensive research, revealing a complex mechanism involving initial N-glucuronidation by UGT2B10 followed by oxidation by Cytochrome P450 2C8 (CYP2C8).[6][7]

However, a comprehensive understanding of a drug candidate's metabolic profile necessitates the characterization of all metabolites, including those formed through minor pathways. 6-Hydroxy desloratadine has been identified as a minor in vitro metabolite of desloratadine.[7] While not contributing significantly to the overall clearance or pharmacological activity of the parent drug, the formation and quantification of this compound are crucial for several aspects of drug development. These include complete metabolic profiling, reaction phenotyping to identify all contributing enzymes, and ensuring a thorough understanding of the drug's disposition.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in drug metabolism studies. We will explore its primary application as a reference standard for metabolite identification and quantification, and provide detailed protocols for its use in in vitro metabolism experiments.

The Significance of Minor Metabolite Analysis

Characterizing minor metabolites like this compound is a critical component of preclinical and clinical drug development for several reasons:

  • Complete Mass Balance: A comprehensive accounting of all metabolic pathways is essential for understanding the overall disposition and elimination of a drug.

  • Reaction Phenotyping: Identifying the enzymes responsible for the formation of even minor metabolites provides a complete picture of all potential enzymatic interactions. In vitro studies have suggested that the formation of minor metabolites of desloratadine, such as 5- and 6-hydroxydesloratadine, is mediated by CYP3A4, CYP2D6, and CYP2C19.[7]

  • Safety Assessment: While often pharmacologically inactive, minor metabolites can sometimes have unique toxicological profiles. Their identification and quantification are therefore important for a thorough safety assessment.

  • Drug-Drug Interaction (DDI) Potential: Understanding all metabolic pathways, including minor ones, can help predict potential DDIs with co-administered drugs that may inhibit or induce the involved enzymes.

Application: this compound as a Reference Standard

The primary and most critical use of this compound in drug metabolism studies is as a well-characterized reference standard .[6] Its availability allows for:

  • Unambiguous Metabolite Identification: By comparing the chromatographic retention time and mass spectral data of a metabolite detected in an experimental sample with that of the this compound reference standard, its identity can be definitively confirmed.

  • Accurate Quantification: A calibrated stock solution of the reference standard is used to create a standard curve, enabling the precise and accurate quantification of this compound in various biological matrices (e.g., human liver microsomes, hepatocytes, plasma).

  • Analytical Method Validation: The reference standard is essential for the validation of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure they meet regulatory requirements for sensitivity, accuracy, precision, and stability.

The following workflow illustrates the central role of a reference standard in metabolite identification and quantification.

G cluster_0 Experimental Sample Analysis cluster_1 Reference Standard Workflow Incubation In Vitro Incubation (e.g., HLM + Desloratadine) Extraction Sample Extraction Incubation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Comparison Data Comparison (Retention Time, MS/MS Spectra) LCMS_Analysis->Data_Comparison Ref_Std This compound Reference Standard Std_Curve Prepare Standard Curve Ref_Std->Std_Curve LCMS_Std LC-MS/MS Analysis of Standards Std_Curve->LCMS_Std LCMS_Std->Data_Comparison Quantification Quantification of This compound Data_Comparison->Quantification

Caption: Workflow for Metabolite Identification and Quantification.

Experimental Protocols

The following protocols detail the use of this compound as a reference standard in the context of in vitro drug metabolism studies designed to characterize the metabolic profile of desloratadine.

Protocol 1: In Vitro Metabolism of Desloratadine in Human Liver Microsomes (HLM)

This protocol is designed to generate and identify the metabolites of desloratadine, including this compound, using a subcellular liver fraction.

1. Materials and Reagents:

  • Desloratadine

  • This compound reference standard (available from suppliers such as LGC Standards)[6]

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of desloratadine or another suitable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

2. Preparation of Solutions:

  • Desloratadine Stock Solution: Prepare a 10 mM stock solution of desloratadine in a suitable organic solvent (e.g., DMSO or methanol).

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol. From this, prepare a series of working solutions for creating a standard curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in ACN at a concentration appropriate for the LC-MS/MS method.

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 7.4)

    • Pooled HLM (final protein concentration typically 0.5-1.0 mg/mL)

    • NADPH regenerating system

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the desloratadine stock solution to the wells. The final concentration of desloratadine should be chosen based on experimental goals (e.g., 1-10 µM).

  • Incubate the plate at 37°C with shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, quench the reaction by adding 2-3 volumes of cold ACN containing the internal standard.

  • Centrifuge the plate at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. Preparation of Standard Curve:

  • In a separate 96-well plate, prepare a standard curve by spiking known concentrations of the this compound working solutions into a matrix that mimics the experimental samples (e.g., quenched HLM incubation mixture without the substrate).

  • Add the internal standard to each well of the standard curve.

  • Process the standard curve samples in the same manner as the experimental samples.

5. LC-MS/MS Analysis:

  • Analyze the experimental samples and the standard curve samples using a validated LC-MS/MS method.

  • The method should be optimized for the separation and detection of desloratadine, this compound, and other potential metabolites.

  • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Analysis:

  • Metabolite Identification: Compare the retention time and the fragmentation pattern (MS/MS spectrum) of the peak observed in the experimental samples with that of the this compound reference standard. A match in both provides confident identification.

  • Quantification: Construct a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of the this compound standards. Use the regression equation of the standard curve to calculate the concentration of this compound in the experimental samples.

Protocol 2: Reaction Phenotyping to Identify CYPs Involved in this compound Formation

This protocol uses a panel of recombinant human CYP enzymes to identify which isoforms are responsible for the formation of this compound.

1. Materials and Reagents:

  • As in Protocol 1, with the following additions/substitutions:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Control microsomes (from the same expression system but without the CYP enzyme).

2. Incubation Procedure:

  • The incubation procedure is similar to that described in Protocol 1, with the key difference being the use of individual recombinant CYP enzymes instead of pooled HLM.

  • For each CYP isoform, set up incubations containing the recombinant enzyme, desloratadine, and the NADPH regenerating system.

  • Include a control incubation with control microsomes to assess for any non-enzymatic degradation or metabolism by other components of the expression system.

  • Incubate, quench, and process the samples as described in Protocol 1.

3. Data Analysis:

  • Analyze the samples by LC-MS/MS.

  • The formation of this compound in the presence of a specific recombinant CYP enzyme, and its absence or significantly lower formation in the control incubation, indicates that the particular CYP isoform is involved in its formation.

  • The rate of formation can be quantified using a standard curve prepared with the this compound reference standard.

The following diagram illustrates the workflow for reaction phenotyping.

G cluster_0 Incubation with Recombinant CYPs Desloratadine Desloratadine (Substrate) CYP1A2 CYP1A2 Desloratadine->CYP1A2 CYP2B6 CYP2B6 Desloratadine->CYP2B6 CYP2C8 CYP2C8 Desloratadine->CYP2C8 CYP2C9 CYP2C9 Desloratadine->CYP2C9 CYP2C19 CYP2C19 Desloratadine->CYP2C19 CYP2D6 CYP2D6 Desloratadine->CYP2D6 CYP3A4 CYP3A4 Desloratadine->CYP3A4 Control Control Microsomes Desloratadine->Control LCMS_Analysis LC-MS/MS Analysis (Quantify 6-OH Desloratadine) CYP1A2->LCMS_Analysis CYP2B6->LCMS_Analysis CYP2C8->LCMS_Analysis CYP2C9->LCMS_Analysis CYP2C19->LCMS_Analysis CYP2D6->LCMS_Analysis CYP3A4->LCMS_Analysis Control->LCMS_Analysis Result Identify CYPs responsible for 6-OH Desloratadine formation LCMS_Analysis->Result

Caption: Reaction Phenotyping Workflow.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example Data for In Vitro Metabolism of Desloratadine in HLM

Time (min)Desloratadine (µM)This compound (nM)
010.0< LOQ
158.55.2
307.19.8
605.218.5
1202.835.1
LOQ: Limit of Quantification

Table 2: Example Data for Reaction Phenotyping

CYP IsoformRate of this compound Formation (pmol/min/pmol CYP)
CYP1A2< LOQ
CYP2B6< LOQ
CYP2C8< LOQ
CYP2C9< LOQ
CYP2C191.5
CYP2D62.8
CYP3A44.1
Control< LOQ

Conclusion and Future Perspectives

While this compound is a minor metabolite of desloratadine, its role in drug metabolism studies is indispensable. As a certified reference standard, it enables the confident identification and accurate quantification of this metabolite, which is essential for a complete understanding of the parent drug's metabolic profile. The protocols outlined in this application note provide a robust framework for researchers to incorporate the analysis of this compound into their in vitro drug metabolism workflows.

Future research may focus on the synthesis of stable isotope-labeled this compound to serve as an ideal internal standard for bioanalytical assays, further enhancing the accuracy and precision of its quantification. While its pharmacological activity is presumed to be low, further characterization of its interaction with various receptors and enzymes could provide a more complete safety profile.

By diligently characterizing all metabolic pathways, including those leading to minor metabolites like this compound, drug development professionals can build a more comprehensive and robust data package to support the safety and efficacy of new chemical entities.

References

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175.
  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 564-572. [Link]

  • Ponnuru, V. S., et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists, 7(3), 223. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Lin, Y., et al. (2012). Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. Medicinal Chemistry, 8(6), 1126-1132. [Link]

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  • Sajeed, M., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Journal of Pharmaceutical Investigation, 47(6), 515-524. [Link]

  • Binkhorst, L. C., et al. (2025). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry, 16(10), 5041-5051. [Link]

  • Doran, A. C., et al. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(9), 1221-1230. [Link]

  • Muppavarapu, R., et al. (2014). LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2014.
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  • Anthes, J. C., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. European Journal of Pharmacology, 449(1-2), 117-126. [Link]

  • Agilent Technologies. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. [Link]

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  • Ring, J., et al. (2001). Desloratadine in the treatment of chronic idiopathic urticaria. Allergy, 56(S67), 28-32.
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 6-Hydroxy Desloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 6-Hydroxy Desloratadine, a primary metabolite of the antihistamine Desloratadine, from complex biological matrices such as human plasma. The method leverages a mixed-mode cation exchange (MCX) sorbent, which provides a dual retention mechanism for superior selectivity and sample cleanup. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical toxicology, ensuring high analyte recovery and minimal matrix effects for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction and Scientific Principle

Desloratadine is a potent, long-acting tricyclic antihistamine and the active metabolite of loratadine.[1] Its metabolism in the body leads to the formation of several metabolites, including this compound. Accurate quantification of these metabolites in biological fluids is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, as it provides essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Extracting polar metabolites like this compound from plasma is challenging due to the presence of endogenous interferences such as phospholipids, proteins, and salts. Solid-phase extraction (SPE) is a highly effective technique for sample preparation, offering significant advantages over simpler methods like protein precipitation by providing much cleaner extracts.[2][3]

The Causality Behind Sorbent Selection:

This protocol employs a mixed-mode cation exchange (MCX) stationary phase. This choice is rooted in the physicochemical properties of this compound. As a derivative of the basic compound Desloratadine, the analyte possesses a secondary amine group that can be readily protonated under acidic conditions (i.e., it becomes positively charged). MCX sorbents capitalize on this by featuring two distinct functional groups on a single particle:

  • A non-polar component (e.g., C8 or C18): Retains compounds via hydrophobic (reversed-phase) interactions.

  • A cation exchange component (e.g., sulfonic acid): Retains positively charged compounds via strong electrostatic interactions.[4][5]

This dual-retention capability allows for a more rigorous and selective wash sequence than a single-mode sorbent (like reversed-phase alone).[4][5] Interfering substances that are hydrophobic but not basic can be removed with an organic wash, while polar, non-basic interferences can be removed with an aqueous wash. The target analyte remains strongly bound by the ion-exchange mechanism until the pH is raised during the elution step, providing a highly purified final extract.

Experimental Workflow Overview

The entire process, from plasma sample to analysis-ready extract, is outlined below. The workflow is designed to maximize purity and recovery.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma 250 µL Human Plasma acidify Add 500 µL 2% Formic Acid plasma->acidify Vortex to mix condition 1. Condition Sorbent (Methanol then Acidic Buffer) load 2. Load Sample (Apply pre-treated plasma) condition->load wash1 3. Aqueous Wash (2% Formic Acid in Water) load->wash1 wash2 4. Organic Wash (Methanol) wash1->wash2 elute 5. Elute Analyte (5% NH4OH in Methanol) wash2->elute dry Evaporate to Dryness (Nitrogen Stream, 40°C) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: SPE workflow for this compound extraction.

Materials, Reagents, and Equipment

3.1. Materials & Equipment

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg / 1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Calibrated micropipettes

  • Polypropylene collection tubes (1.5 mL and 5 mL)

  • LC-MS/MS system with electrospray ionization (ESI) source

3.2. Reagents & Solvents

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (Deionized or Milli-Q)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Human plasma with EDTA anticoagulant

  • This compound and suitable internal standard (e.g., Desloratadine-d4) reference standards

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The orthogonal washing steps are designed to systematically remove distinct classes of interferences, ensuring that what remains bound to the sorbent is primarily the analyte of interest.

Step 1: Preparation of Solutions

  • 2% Formic Acid (Aqueous): Add 2 mL of formic acid to 98 mL of deionized water.

  • Wash Buffer (Methanol): Use 100% LC-MS grade methanol.

  • Elution Buffer (5% NH₄OH in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare this solution fresh daily.

Step 2: Sample Pre-treatment

  • To 250 µL of human plasma in a polypropylene tube, add a working solution of the internal standard.

  • Add 500 µL of 2% formic acid solution.[6]

  • Vortex for 15 seconds. This step lyses cells, precipitates some proteins, and crucially, protonates the this compound, imparting a positive charge necessary for binding to the cation exchange phase.[5][7]

Step 3: SPE Cartridge Conditioning

  • Place the MCX SPE cartridges on the vacuum manifold.

  • Activation: Pass 1 mL of methanol through each cartridge. This wets the polymeric sorbent and activates the C18 functional groups.

  • Equilibration: Pass 1 mL of 2% formic acid solution through each cartridge. This step equilibrates the sorbent to the pH of the loading solution and prepares the cation exchange sites. Do not let the sorbent go dry.

Step 4: Sample Loading

  • Load the entire pre-treated plasma sample (approx. 750 µL) onto the conditioned cartridge.

  • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/min. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the stationary phase for efficient binding.

Step 5: Wash Steps (Interference Removal)

  • Wash 1 (Aqueous): Add 1 mL of 2% formic acid solution to each cartridge. This wash removes highly polar, water-soluble interferences and salts that did not bind to the sorbent. The analyte remains bound by both reversed-phase and ion-exchange mechanisms.

  • Wash 2 (Organic): Add 1 mL of methanol to each cartridge. This is a key step enabled by the mixed-mode sorbent.[4] It removes hydrophobic or lipid-based interferences that are bound to the reversed-phase backbone. The analyte is not eluted because the strong ion-exchange interaction holds it firmly on the sorbent.[5]

Step 6: Elution of this compound

  • Place clean polypropylene collection tubes inside the manifold.

  • Add 1 mL of the Elution Buffer (5% NH₄OH in methanol) to each cartridge. The basic nature of the ammonium hydroxide neutralizes the positive charge on the this compound, disrupting the ion-exchange retention mechanism and allowing the analyte to be eluted.[4][7][8]

  • Apply a gentle vacuum to slowly pull the eluent through into the collection tubes.

Step 7: Dry-down and Reconstitution

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.[8]

  • Reconstitute the dried residue in 150 µL of a solution that mimics the initial mobile phase of your LC-MS/MS method (e.g., 80:20 Water:Methanol with 0.1% formic acid).[6]

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters of the SPE protocol.

ParameterValue / DescriptionRationale
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Dual retention (hydrophobic & ion-exchange) for high selectivity.[4][9]
Plasma Sample Vol. 250 µLStandard volume for bioanalytical assays.[6]
Pre-treatment Dilute with 500 µL 2% Formic AcidEnsures analyte is protonated (positively charged) for binding.[5][6]
Conditioning Solvents 1 mL Methanol, then 1 mL 2% Formic AcidWets the sorbent and equilibrates it for sample loading.[4]
Wash 1 (Aqueous) 1 mL 2% Formic AcidRemoves polar interferences.
Wash 2 (Organic) 1 mL MethanolRemoves non-polar, non-basic interferences.
Elution Solvent 1 mL 5% NH₄OH in MethanolNeutralizes analyte's charge to disrupt ion-exchange binding.[4][7]
Reconstitution Vol. 150 µLConcentrates the sample for improved sensitivity on LC-MS/MS.[6]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of this compound from human plasma. By utilizing a mixed-mode cation exchange sorbent and a carefully optimized series of washing and elution steps, this method yields high-purity extracts with excellent analyte recovery. The detailed explanation of the causality behind each step equips researchers to not only execute the protocol but also to troubleshoot and adapt it for similar basic metabolites. This robust sample preparation method is ideally suited for demanding bioanalytical applications requiring high sensitivity and accuracy.

References

  • Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Waters Corporation. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]

  • When should I choose a mixed-mode SPE? Biotage. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]

  • An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma. ResearchGate. [Link]

  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]

  • Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of its parent compound, loratadine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. [Link]

  • Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. ResearchGate. [Link]

  • RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]

  • Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link]

  • Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent Technologies. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Desloratadine and its Major Active Metabolite, 3-Hydroxydesloratadine, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the second-generation antihistamine, desloratadine, and its primary active metabolite, 3-hydroxydesloratadine, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic, bioequivalence, and drug metabolism studies, providing accurate and reproducible results in a clinically relevant calibration range.[1][2][3]

Introduction

Desloratadine is a potent, long-acting, non-sedating H1-receptor antagonist used for the symptomatic relief of allergic conditions.[4][5] It is the major active metabolite of loratadine.[5][6] Following oral administration, desloratadine is well-absorbed and extensively metabolized, primarily through hydroxylation to form 3-hydroxydesloratadine, which is also pharmacologically active.[4][7] This metabolite is subsequently glucuronidated.[5][7] Given that both the parent drug and its hydroxylated metabolite contribute to the overall therapeutic effect, a reliable analytical method for their simultaneous quantification in biological matrices is essential for comprehensive pharmacokinetic and bioequivalence assessments.[8]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis of desloratadine and its metabolites due to its superior sensitivity, specificity, and speed compared to other methods like HPLC-UV or fluorescence detection.[1][9] This application note presents a validated LC-MS/MS protocol, addressing critical aspects from sample preparation to data acquisition, in line with the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[10][11]

Experimental

Materials and Reagents
  • Analytes and Internal Standards:

    • Desloratadine (purity ≥98%)

    • 3-Hydroxydesloratadine (purity ≥98%)

    • Desloratadine-d5 (DLD5) as internal standard (IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (deionized or Milli-Q)

    • Ammonium formate (≥99%)

    • Ammonia solution

    • Formic acid

  • Human Plasma:

    • Human plasma with K2EDTA as anticoagulant, sourced from an accredited biobank.

Physicochemical Properties of Analytes

A fundamental understanding of the analytes' properties is crucial for method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaSolubility
Desloratadine C₁₉H₁₉ClN₂310.8[5]4.4, 10.0[7]Slightly soluble in water (0.1 mg/mL), very soluble in methanol.[4]
3-Hydroxydesloratadine C₁₉H₁₉ClN₂O326.8[12][13]Not readily availableSparingly soluble in aqueous buffers; soluble in DMSO and DMF.[12]
Instrumentation
  • LC System: Shimadzu HPLC or equivalent system equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometer: AB SCIEX API-4000 triple quadrupole mass spectrometer or an equivalent instrument with a Turbo Ion Spray source.[1]

  • Analytical Column: Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[1]

Standard Solutions

Stock solutions of desloratadine and 3-hydroxydesloratadine (1 mg/mL) and the internal standard, desloratadine-d5 (1 mg/mL), are prepared in methanol.[1] Working standard solutions are then prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) standards.[1]

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is chosen for its ability to provide a clean extract, minimizing matrix effects and achieving the required sensitivity.[1]

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 1. Aliquot 250 µL Plasma Spike_IS 2. Spike with 25 µL IS (Desloratadine-d5) Vortex1 3. Vortex Dilute 4. Dilute with 500 µL 2% Formic Acid Condition 5. Condition SPE Cartridge (Methanol, then Water) Load 6. Load Sample Dilute->Load Condition->Load Wash1 7. Wash with 1 mL 10 mM Disodium Hydrogen Phosphate Load->Wash1 Wash2 8. Wash with 1 mL Water (2x) Wash1->Wash2 Elute 9. Elute with 1 mL Ammonia/Methanol (3:97) Wash2->Elute Evaporate 10. Evaporate to Dryness (Nitrogen, 50°C) Elute->Evaporate Reconstitute 11. Reconstitute in 400 µL Mobile Phase Evaporate->Reconstitute Analyze 12. Transfer to Vial for LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.

Step-by-Step Protocol:

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard spiking solution. Vortex briefly. Dilute the sample with 500 µL of 2% formic acid solution and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water each.[1]

  • Elution: Elute the analytes with 1 mL of a solution of ammonia and methanol (3:97, v/v).[1]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase.[1] Vortex and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic conditions are optimized for a rapid and efficient separation of desloratadine and 3-hydroxydesloratadine.

LC Parameters:

ParameterCondition
Column Hypurity Advance C18 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase A: Acetonitrile/Methanol (40:60) B: Methanol/Water (90:10) Ratio: A:B (90:10)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 15 µL[1]
Column Temperature 40 °C
Run Time 5 minutes[1]

MS/MS Parameters:

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Desloratadine 311.03259.10[1]
3-Hydroxydesloratadine 326.97274.97[1]
Desloratadine-d5 (IS) 316.02264.20[1]

Ion Source Parameters:

  • Ionization Mode: Turbo Ion Spray (Positive)[1]

  • Curtain Gas: 20 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

Method Validation and Performance

The method was validated according to FDA guidelines for bioanalytical method validation.[10][11]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.100 to 11.000 ng/mL for both desloratadine and 3-hydroxydesloratadine.[1] A quadratic regression (1/x²) was used to fit the calibration curves.[1] The lower limit of quantification (LLOQ) was established at 100 pg/mL (0.100 ng/mL).[1]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, low, medium, and high).

AnalyteLevelAccuracy (% Nominal)Precision (%CV)
Desloratadine LLOQ100.4%[1]4.6%[1]
Low QCWithin ±15%<15%
Mid QCWithin ±15%<15%
High QCWithin ±15%<15%
3-Hydroxydesloratadine LLOQ99.9%[1]5.1%[1]
Low QCWithin ±15%<15%
Mid QCWithin ±15%<15%
High QCWithin ±15%<15%

Note: Specific values for Low, Mid, and High QC are typically within the ranges specified by regulatory guidelines.[2]

Recovery and Matrix Effect

The extraction recovery was consistent and high. The solid-phase extraction procedure yielded recoveries of 74.6% for desloratadine and 69.3% for 3-hydroxydesloratadine.[1] The use of SPE significantly reduced matrix effects by up to 80%, ensuring reliable quantification.[1]

Stability

Desloratadine and 3-hydroxydesloratadine were found to be stable in human plasma under various conditions, including five freeze-thaw cycles, at room temperature for over 23 hours, and during bench-top storage for more than 6 hours.[1]

Causality and Experimental Choices

Rationale_Diagram cluster_goal Primary Goal cluster_choices Methodological Choices cluster_rationale Rationale / Justification Goal Accurate quantification of Desloratadine & 3-OH-Desloratadine in plasma LCMS LC-MS/MS Goal->LCMS SPE Solid-Phase Extraction (SPE) Goal->SPE IS Deuterated Internal Standard (Desloratadine-d5) Goal->IS C18 Reversed-Phase C18 Column Goal->C18 Sensitivity High Sensitivity & Specificity LCMS->Sensitivity Matrix Minimize Matrix Effects SPE->Matrix Recovery Consistent Recovery SPE->Recovery Compensation Compensate for variability in extraction & ionization IS->Compensation Retention Good retention for moderately non-polar analytes C18->Retention

Caption: Rationale behind key experimental design choices.

  • Choice of LC-MS/MS: This technique was selected for its unparalleled sensitivity and specificity, which are critical for measuring the low concentrations of desloratadine and its metabolite typically found in plasma samples.[1][9]

  • Solid-Phase Extraction (SPE): Compared to protein precipitation or liquid-liquid extraction, SPE provides a much cleaner sample extract. This is vital for reducing ion suppression or enhancement (matrix effects) in the mass spectrometer, leading to more accurate and reproducible results.[1]

  • Deuterated Internal Standard: A stable isotope-labeled internal standard like desloratadine-d5 is the gold standard in quantitative mass spectrometry.[6] It co-elutes with the analyte and behaves almost identically during extraction and ionization, effectively compensating for any sample-to-sample variability and ensuring the highest level of accuracy.[9]

  • Reversed-Phase C18 Column: Desloratadine and its hydroxylated metabolite are moderately non-polar compounds, making a C18 stationary phase ideal for achieving good chromatographic retention and separation from endogenous plasma components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust tool for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma. The protocol, from sample preparation to final analysis, is designed for high-throughput applications in clinical and research settings, ensuring data integrity and adherence to regulatory standards.

References

  • Hasnain, M. S., Rao, S., Singh, M. K., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 2(5), 346-352. [Link]

  • Zhang, K., Zhang, X., & Lu, W. (2015). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Sichuan Da Xue Xue Bao Yi Xue Ban, 46(5), 768-771. [Link]

  • Zhang, K., Zhang, X., Lu, W., et al. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. WCHSA, 2015. [Link]

  • Anjum, S., Kumar, A., & N, S. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(6), 393-399. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wang, L., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. AAPS PharmSciTech, 23(1), 12. [Link]

  • Cipla Medica. (2018). DESLORATADINE TABLETS Product Information. [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Saxena, A., et al. (2013). A NOVEL CHROMATOGRAPHIC SEPARATION TECHNIQUE USING UPLC-MS/MS FOR DETERMINATION OF DESLORATIDINE AND 3-HYDROXY DESLORATIDINE IN HUMAN PLASMA AND ITS APPLICATION. ResearchGate. [Link]

  • El-Enany, N., et al. (2007). Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma. Chemical & Pharmaceutical Bulletin, 55(12), 1662-1667. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2020). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Systematic Reviews in Pharmacy, 11(11), 1678-1685. [Link]

  • MicroSolv Technology Corporation. (n.d.). Desloratadine Assay with HPLC – AppNote. [Link]

  • Homšek, I., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(3), 445-458. [Link]

  • Zheng, J., et al. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 339-346. [Link]

  • Shimadzu Corporation. (2023). Analysis of Desloratadine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124087, Desloratadine. [Link]

  • RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10359050, 3-Hydroxydesloratadine. [Link]

  • Valarmathy, J., & Samuel, L. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 21(9), 7431-7433. [Link]

  • Patel, K., & Shah, P. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 693-696. [Link]

  • Sreekanth, N., et al. (2011). A new UV spectrophotometric method for the determination of desloratadine in bulk and tablet dosage forms. Journal of Chemical and Pharmaceutical Sciences, 4(1), 54-56. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Herba Polonica, 61(3), 57-66. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Techniques for the Impurity Profiling of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the identification, quantification, and profiling of 6-Hydroxy Desloratadine, a critical metabolite and potential impurity of Desloratadine. We delve into the regulatory landscape, the physicochemical properties of the impurity, and present robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methodologies are designed to be stability-indicating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Impurity Profiling

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine with selective peripheral H1-receptor antagonist activity, widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Desloratadine is a critical quality attribute that directly impacts its safety and efficacy.[3] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or as metabolites of the parent drug.[1][3][4]

This compound is a principal active metabolite of Desloratadine.[2][5][6] Its presence as a process-related impurity or degradation product must be meticulously monitored and controlled. Regulatory bodies, most notably the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][7] This guide provides the analytical framework to confidently detect, identify, and quantify this compound in compliance with these global standards.

Regulatory Framework: Adherence to ICH Q3A Guidelines

The control of impurities is not merely a matter of good science but a strict regulatory requirement. The ICH Q3A(R2) guideline provides a comprehensive framework for impurities in new drug substances, outlining specific thresholds for action.[8][9][10] Understanding these thresholds is fundamental to designing a compliant impurity profiling strategy.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of less than 2g/day, this is typically ≥0.05%.[7][10]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[3][10]

  • Qualification Threshold: The level at which an impurity's biological safety must be established. This often begins at 0.15% or a daily intake of 1.0 mg.[7][10]

The analytical methods detailed herein are designed with the sensitivity and specificity required to meet and exceed these regulatory benchmarks.

Physicochemical Properties of this compound

Effective analytical method development is predicated on a thorough understanding of the analyte's chemical and physical properties. This knowledge informs choices regarding solvent selection, column chemistry, and detection parameters.

PropertyValueSource
IUPAC Name 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol[11]
CAS Number 119410-05-8[5][11]
Molecular Formula C₁₉H₁₉ClN₂O[11][12]
Molecular Weight 326.8 g/mol [11][12]
Solubility Soluble in DMSO and Dimethyl Formamide (DMF). Sparingly soluble in aqueous buffers.[12]
UV/Vis (λmax) 245, 291 nm[12]

Analytical Methodologies and Protocols

The cornerstone of impurity profiling is the use of high-resolution separation techniques. Reverse-phase HPLC and UPLC are the industry standards for quantification, while LC-MS/MS is indispensable for definitive identification and structure confirmation.

Workflow for Impurity Profiling

The overall process follows a logical sequence from sample analysis to data interpretation and reporting, ensuring that all potential impurities are investigated systematically.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Qualification & Reporting A Receive Desloratadine API / Drug Product Sample B Sample Preparation (Dilution in Mobile Phase) A->B C RP-HPLC / UPLC Analysis (Stability-Indicating Method) B->C D Quantify Impurities (Relative to API Peak Area) C->D E Impurity > Identification Threshold? D->E Compare to ICH Q3A F LC-MS/MS Analysis (Mass Determination & Fragmentation) E->F Yes H Impurity > Qualification Threshold? E->H No G Structure Elucidation F->G G->H I Toxicological Assessment (Qualification) H->I Yes J Final Report Generation H->J No I->J

Caption: General workflow for impurity profiling.

Protocol 1: Stability-Indicating RP-HPLC Method

Rationale: This method is designed to separate this compound from the parent Desloratadine peak and other potential degradation products, making it "stability-indicating". A C18 column is chosen for its versatility in retaining the moderately polar analytes. The gradient elution ensures that both early-eluting polar impurities and the main API are resolved efficiently within a reasonable run time. A phosphate buffer is used to control the ionization state of the analytes and ensure reproducible retention times.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 20mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Solvent C: Methanol (HPLC Grade).

  • Sample Preparation:

    • Accurately weigh and dissolve Desloratadine bulk drug in a diluent (e.g., 50:50 Water:Acetonitrile) to achieve a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detector UV/PDA at 280 nm
Gradient Program Time (min)
0
25
30
35
36
45
  • Data Analysis:

    • Integrate all peaks.

    • Calculate the percentage of this compound and other impurities using the formula: % Impurity = (Area_impurity / Total Area) * 100.

Protocol 2: LC-MS/MS for Identification

Rationale: When an impurity exceeds the identification threshold, LC-MS/MS is the definitive technique for structural confirmation. It provides both the molecular weight (from the parent ion) and structural information (from fragmentation patterns). Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like Desloratadine and its derivatives. Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and specificity.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the sample from the HPLC analysis to an appropriate concentration (e.g., 1-10 µg/mL) using the initial mobile phase conditions.

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to resolve the impurity from the main peak (e.g., 10-90% B in 5 min)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Desloratadine
This compound
Source Temp. 500°C
IonSpray Voltage 5500 V
  • Data Analysis:

    • Confirm the presence of this compound by observing the correct precursor ion (Q1) and product ion (Q3) at the expected retention time.

    • The fragmentation pattern can be compared to a reference standard or literature data for definitive identification.

Protocol 3: Forced Degradation Studies

Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of the developed HPLC method.[13][14] By intentionally degrading the drug substance under various stress conditions, we can ensure that any resulting degradation products, including this compound, are well-separated from the main peak and from each other.

Experimental Protocol:

  • Prepare a stock solution of Desloratadine (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 20 hours.[14] Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 20 hours.[14] Neutralize before injection.

    • Oxidative Degradation: Add 6% H₂O₂ and keep at 60°C for 20 hours.[14]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Dissolve in diluent for analysis.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 30 hours.[15]

  • Analyze all stressed samples using the validated RP-HPLC method (Protocol 1).

  • Evaluate the chromatograms for peak purity of Desloratadine and the resolution between Desloratadine, this compound, and any new degradation peaks.

Method Validation Summary

Any analytical method used for regulatory submissions must be validated according to ICH Q2(R1) guidelines. The protocols described above should be subjected to the following validation tests:

Validation ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). Verified through forced degradation.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.
Range The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity.
Accuracy To measure the closeness of the test results to the true value. Typically assessed by spike/recovery studies at different levels.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Decision Tree for Impurity Management

The following diagram illustrates the decision-making process for an identified impurity based on ICH Q3A thresholds.

G start Impurity Detected via HPLC/UPLC q1 Is Impurity Level > Reporting Threshold (e.g., 0.05%)? start->q1 a1_yes Report in Regulatory Filing q1->a1_yes Yes a1_no No Action Required q1->a1_no No q2 Is Impurity Level > Identification Threshold (e.g., 0.10%)? a1_yes->q2 a2_yes Identify Structure (e.g., via LC-MS/MS) q2->a2_yes Yes a3_no Control as a Specified Impurity Below Qualification Threshold q2->a3_no No q3 Is Impurity Level > Qualification Threshold (e.g., 0.15%)? a2_yes->q3 a3_yes Establish Biological Safety (Qualify the Impurity) q3->a3_yes Yes q3->a3_no No

Caption: ICH Q3A decision tree for impurity control.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Google Patents. (n.d.). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
  • SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]

  • PubMed. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Retrieved from [Link]

  • Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Retrieved from [Link]

  • Government of Canada. (2018). Product Monograph - Desloratadine Tablets. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Retrieved from [Link]

  • Journal of Sichuan University (Medical Sciences). (n.d.). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Request PDF. Retrieved from [Link]

  • Scientia Pharmaceutica. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Desloratadine Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Compatibility Study of Desloratadine. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Cell-Based Assays for the Pharmacological and Toxicological Profiling of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays for 6-Hydroxy Desloratadine, a metabolite of the second-generation antihistamine, Desloratadine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind assay selection, experimental design, and data interpretation. The protocols are structured to build a robust safety and activity profile for the metabolite, in alignment with modern drug development principles and regulatory expectations for metabolite safety testing.[1][2] We will cover foundational assays for cytotoxicity, on-target histamine H1 receptor activity, potential for drug-drug interactions via cytochrome P450 inhibition, and key off-target safety assessments.

Introduction: The Rationale for Metabolite-Centric In Vitro Studies

Desloratadine is the major active metabolite of loratadine and is itself a potent, long-acting, non-sedating H1 receptor inverse agonist widely used for the treatment of allergic conditions.[3][4][5] Like most xenobiotics, Desloratadine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including hydroxylated forms such as this compound.[3][6]

In modern drug development, the safety and activity profile of the parent drug alone is insufficient. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), emphasize the importance of "Metabolites in Safety Testing" (MIST).[1][7] This principle mandates the evaluation of any human metabolite that is observed at exposures greater than 10% of the total drug-related exposure and is present at significantly greater levels in humans than in the animal species used for toxicology studies.[7] Therefore, a proactive, in vitro characterization of key metabolites like this compound is a critical step to de-risk a development program, identify potential liabilities early, and inform the design of subsequent nonclinical and clinical studies.[8][9]

This guide outlines a logical, tiered approach to the in vitro evaluation of this compound.

Logical Workflow for In Vitro Metabolite Profiling

The following workflow illustrates a strategic approach to characterizing a drug metabolite. The initial focus is on general safety (cytotoxicity), followed by assessments of on-target and off-target pharmacology and drug-drug interaction potential.

G cluster_0 Phase 1: Foundational Safety & Activity cluster_1 Phase 2: DDI & Off-Target Liability cluster_2 Phase 3: Data Synthesis A Metabolite Synthesis & Characterization (this compound) B General Cytotoxicity Assay (e.g., XTT/MTT Assay) A->B Assess baseline toxicity C On-Target Activity Assay (Histamine H1 Receptor) A->C Determine retained pharmacology D CYP450 Inhibition Assay (Key Isoforms) B->D If non-toxic at relevant concentrations E Cardiotoxicity Potential (hERG Channel Assay) C->E Regardless of on-target activity F Off-Target Profiling (Receptor Panel Screening) D->F G Integrated Risk Assessment E->G F->G

Caption: Tiered workflow for in vitro evaluation of this compound.

Foundational Safety: General Cytotoxicity Assays

Principle: The first step in evaluating any new chemical entity or its metabolite is to determine its potential to cause overt cell death. Tetrazolium salt-based assays, such as the MTT and XTT assays, are robust, high-throughput methods for assessing cell viability.[10][11] These assays rely on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[12][13] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[11] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step required in the MTT assay.[10][11][13]

Application: This assay establishes the concentration range at which this compound exhibits no baseline toxicity. This is crucial for designing subsequent functional assays, ensuring that any observed effects are due to specific pharmacological interactions rather than non-specific cytotoxicity. A human hepatocyte-derived cell line (e.g., HepG2) is recommended as the liver is the primary site of drug metabolism.[1]

Protocol: XTT Cell Viability Assay
ParameterRecommendation
Cell Line HepG2 (Human Hepatocellular Carcinoma)
Seeding Density 1 x 10⁴ cells/well in a 96-well plate
Test Compound This compound
Concentration Range 10-point, 3-fold serial dilution (e.g., 0.1 nM to 20 µM)
Positive Control Doxorubicin (10 µM) or another known cytotoxic agent
Vehicle Control 0.1% DMSO in culture medium
Incubation Time 24, 48, or 72 hours

Step-by-Step Methodology:

  • Cell Seeding: Seed 1 x 10⁴ HepG2 cells in 100 µL of complete culture medium per well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 1000x stock of the highest concentration of this compound in DMSO. Perform serial dilutions in DMSO to create stocks for the entire concentration range.

  • Cell Treatment: Dilute the DMSO stocks 1:1000 in culture medium to prepare the final working concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and the electron coupling reagent).[10]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The optimal time should be determined based on cell type and density.[10]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used for background correction.[10]

Data Analysis & Interpretation:

  • Subtract the reference wavelength absorbance from the test wavelength absorbance.

  • Express cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability). An IC₅₀ significantly above the expected therapeutic plasma concentrations suggests a low risk of general cytotoxicity.

On-Target Activity: Histamine H1 Receptor Functional Assay

Principle: Desloratadine's primary mechanism of action is antagonism of the Histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] The H1 receptor couples to the Gq/11 protein, and its activation by an agonist (like histamine) leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺).[14][15] A functional antagonist will block this histamine-induced Ca²⁺ flux. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) in a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[16]

Application: This assay determines if this compound retains the antihistaminic activity of its parent compound. This is important for understanding whether the metabolite contributes to the therapeutic effect or is an inactive product.

Histamine H1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates ER Endoplasmic Reticulum PLC->ER Generates IP₃ (not shown) Ca_Cyto Increased Cytosolic Ca²⁺ ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Response Cellular Response (e.g., Allergic Inflammation) Ca_Cyto->Response Histamine Histamine (Agonist) Histamine->H1R Binds & Activates Metabolite This compound (Test Antagonist) Metabolite->H1R Blocks Binding

Caption: H1 receptor signaling and the antagonistic action of this compound.

Protocol: Calcium Flux Antagonist Assay
ParameterRecommendation
Cell Line HEK293 or CHO cells stably expressing human Histamine H1 Receptor
Plate Format Black-walled, clear-bottom 96-well or 384-well plate
Reagent Calcium-sensitive dye (e.g., Fluo-4 NW Calcium Assay Kit)
Agonist Histamine (at a pre-determined EC₈₀ concentration)
Test Compound This compound
Reference Antagonist Desloratadine
Instrument Fluorescence plate reader with liquid handling capabilities

Step-by-Step Methodology:

  • Cell Seeding: Plate H1R-expressing cells at an appropriate density to form a confluent monolayer on the day of the assay.

  • Dye Loading: Remove the culture medium and add 100 µL of the calcium dye loading buffer to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Using the plate reader's injection system, add 25 µL of this compound or the reference antagonist (Desloratadine) at various concentrations to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Challenge: Place the plate in the reader and begin fluorescence measurement (e.g., Ex/Em = 494/516 nm). After establishing a stable baseline reading for 10-20 seconds, inject 25 µL of Histamine at its EC₈₀ concentration.

  • Data Acquisition: Continue reading the fluorescence signal for 60-120 seconds to capture the peak calcium response.

Data Analysis & Interpretation:

  • Calculate the peak fluorescence response for each well after agonist addition.

  • Normalize the data, where 0% inhibition is the response with histamine alone and 100% inhibition is the baseline fluorescence without histamine.

  • Plot the % inhibition against the log concentration of this compound and Desloratadine.

  • Calculate the IC₅₀ value for the metabolite. Comparing the IC₅₀ of this compound to that of the parent drug, Desloratadine, will reveal its relative on-target potency. A much higher IC₅₀ indicates significantly reduced or no activity.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition Assay

Principle: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of marketed drugs.[17] Inhibition of these enzymes by one drug (a "perpetrator") can slow the metabolism of a co-administered drug (a "victim"), leading to increased plasma levels and potential toxicity.[18] Assessing the inhibitory potential of a metabolite is a critical part of DDI evaluation as recommended by regulatory agencies.[9][19] Fluorogenic assays provide a rapid, high-throughput method to measure the activity of specific CYP isoforms using recombinant human enzymes and isoform-specific substrates that become fluorescent upon metabolism.[18][20]

Application: This assay determines if this compound can inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are involved in the metabolism of most drugs.[18] A positive result would indicate a potential for drug-drug interactions.

Protocol: Fluorogenic CYP Inhibition Assay
ParameterRecommendation
Enzyme Source Recombinant human CYP450 enzymes (Baculovirus/microsomes)
Key Isoforms CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4
Substrates Isoform-specific fluorogenic substrates (e.g., Vivid® substrates)
Cofactor System NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Test Compound This compound
Reference Inhibitors Known potent inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4)
Plate Format Black 96-well or 384-well plate

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the reaction buffer, NADPH regeneration system, and the specific CYP enzyme.

  • Compound Addition: Add this compound or a reference inhibitor at various concentrations to the wells of the plate.

  • Pre-incubation: Add the enzyme master mix to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the isoform-specific fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (kinetic mode) for 15-60 minutes.

Data Analysis & Interpretation:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition relative to the vehicle control:

    • % Inhibition = (1 - (Rate_Sample / Rate_VehicleControl)) * 100

  • Plot % Inhibition against the log concentration of this compound to determine the IC₅₀ value for each CYP isoform.

  • These IC₅₀ values can be used in basic static models, as described in FDA guidance, to predict the risk of a clinical DDI.[19] For example, a high IC₅₀ value suggests a low risk of inhibition.

Key Off-Target Safety: hERG Channel Assessment

Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect linked to acquired long QT syndrome, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[21] Some early second-generation antihistamines were withdrawn from the market due to this liability. While Desloratadine itself has been shown to be free of these effects at therapeutic concentrations, it is imperative to test significant metabolites.[22][23][24] The gold-standard for in vitro assessment is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing it.

Application: This assay is a critical safety screen to ensure this compound does not possess the cardiotoxic potential that plagued earlier antihistamines.

Assay Overview (Patch-Clamp):

  • Cell System: A mammalian cell line (e.g., HEK293) stably expressing the hERG (KCNH2) channel.

  • Methodology: A microelectrode forms a high-resistance seal with a single cell ("giga-seal"). The voltage across the cell membrane is clamped at specific potentials to elicit the characteristic hERG current.

  • Procedure: A baseline hERG current is recorded. The cell is then perfused with increasing concentrations of this compound, and the current is measured again.

  • Endpoint: The concentration-dependent inhibition of the hERG tail current is measured, and an IC₅₀ value is calculated.

  • Interpretation: A large margin between the hERG IC₅₀ value and the predicted maximum human plasma concentration of the metabolite (e.g., >30-fold) provides a strong indication of low cardiac risk.

Data Synthesis and Reporting

The data generated from these assays should be synthesized to form a coherent profile of this compound.

Summary Data Table
AssayEndpointCell SystemResult (IC₅₀ or % Effect)Interpretation
Cytotoxicity Cell Viability (IC₅₀)HepG2> 20 µMLow potential for general cytotoxicity.
H1 Receptor Function Ca²⁺ Flux (IC₅₀)hH1R-HEK293150 nM (Compare to Desloratadine IC₅₀)Quantifies retained on-target activity.
CYP3A4 Inhibition Fluorescence (IC₅₀)Recombinant CYP3A4> 10 µMLow risk of DDI via CYP3A4 inhibition.
CYP2D6 Inhibition Fluorescence (IC₅₀)Recombinant CYP2D6> 10 µMLow risk of DDI via CYP2D6 inhibition.
hERG Channel Block Current (IC₅₀)hERG-HEK293> 15 µMLow risk of cardiac arrhythmia.

This integrated approach provides a robust in vitro dataset that characterizes the safety and pharmacological activity of this compound. These data are essential for making informed decisions in the drug development process and for fulfilling regulatory expectations for metabolite safety assessment.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available from: [Link]

  • FDA. Safety Testing of Drug Metabolites Guidance for Industry. (2020). Available from: [Link]

  • INDIGO Biosciences. Cytochrome P450 Assays. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Admescope. The 2020 FDA guidance for in vitro DDI studies – new things to consider? (2020). Available from: [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. Available from: [Link]

  • European Medicines Agency. ICH M12 Guideline on drug interaction studies. (2024). Available from: [Link]

  • The AAPS Journal. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2013). Available from: [Link]

  • FDA. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). Available from: [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. A decade of drug metabolite safety testing: industry and regulatory shared learning. (2017). Available from: [Link]

  • EFSA. Industry view: In vitro comparative metabolism studies to identify metabolites. Available from: [Link]

  • BioIVT. In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. (2020). Available from: [Link]

  • Admescope. Services for in vitro Toxicology research. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Journal of Pharmacology and Experimental Therapeutics. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2018). Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • ResearchGate. Pharmacology of desloratadine: Special characteristics. (2011). Available from: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

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  • Open Access Journals. Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Available from: [Link]

  • Journal of Medicinal Chemistry. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2019). Available from: [Link]

  • Natural Product Communications. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2010). Available from: [Link]

  • MDPI. Time-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (2020). Available from: [Link]

  • Drugs. Desloratadine. (2001). Available from: [Link]

  • Medicine.com. Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Available from: [Link]

  • The American Journal of Cardiology. Second-generation antihistamines: the risk of ventricular arrhythmias. (1998). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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  • Nature Communications. Empowering drug off-target discovery with metabolic and structural analysis. (2023). Available from: [Link]

  • MDPI. In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. (2014). Available from: [Link]

  • ResearchGate. The hepatic metabolism of desloratadine elucidated with the help of 1-ABT. (2015). Available from: [Link]

  • Drugs.com. Desloratadine Monograph for Professionals. (2023). Available from: [Link]

  • ResearchGate. Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Available from: [Link]

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Application Notes and Protocols for the Toxicology and Safety Assessment of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Metabolite Safety Assessment

Desloratadine, a potent, long-acting, and non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[2][3] The biotransformation of Desloratadine in the body is complex, leading to the formation of several metabolites. The principal metabolic pathway involves the formation of 3-hydroxydesloratadine, which is subsequently glucuronidated.[1][4] However, other hydroxylated metabolites, including 5-hydroxy and 6-hydroxy desloratadine, are also formed, reportedly mediated by cytochrome P450 enzymes such as CYP3A4, CYP2D6, and CYP2C19.[5][6]

While 3-hydroxydesloratadine is well-characterized, other metabolites like this compound often require a thorough toxicological and safety assessment, particularly if they are found to be "disproportionate human metabolites." This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for conducting a robust safety assessment of this compound, in alignment with global regulatory expectations.

The Regulatory Framework: Why and When to Test Drug Metabolites

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites.[7][8][9] The central principle is to ensure that the safety of all major human metabolites has been adequately evaluated before exposing a large patient population to a new drug in late-stage clinical trials.[7][10]

A key concept in these guidelines is the "disproportionate drug metabolite." This refers to a metabolite that is either only observed in humans or is present at significantly higher plasma concentrations in humans compared to any of the animal species used in standard nonclinical toxicology studies.[7][9] If a metabolite is found to be disproportionate and is present at concentrations greater than 10% of the parent drug's systemic exposure at steady state, dedicated safety testing of that metabolite is generally warranted.[8]

The early identification of such metabolites is crucial as it allows for a proactive approach to safety assessment, preventing potential delays in drug development.[7][11] The evaluation can be approached in two primary ways:

  • Utilize a species that adequately forms the metabolite: Conduct toxicology studies in an animal species that produces the metabolite at exposure levels comparable to or greater than those in humans.[7][10]

  • Direct administration of the synthesized metabolite: If a suitable animal model is not available, the metabolite must be synthesized and administered directly to a relevant toxicology species.[7][10]

This guide will focus on providing the protocols and scientific rationale for the second approach, assuming this compound is identified as a disproportionate human metabolite.

Metabolism of Desloratadine and the Formation of this compound

Desloratadine undergoes extensive phase I and phase II metabolism. While the formation of 3-hydroxydesloratadine is a major pathway involving UGT2B10 and CYP2C8, other oxidative pathways exist.[1][4] The formation of this compound is a phase I hydroxylation reaction. In vitro studies using human liver microsomes have indicated that multiple cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C19, can mediate the formation of 6-hydroxydesloratadine.[5][6]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Desloratadine Desloratadine Metabolite_3OH 3-Hydroxydesloratadine (Major Metabolite) Desloratadine->Metabolite_3OH UGT2B10, CYP2C8 Metabolite_6OH This compound Desloratadine->Metabolite_6OH CYP3A4, CYP2D6, CYP2C19 Metabolite_5OH 5-Hydroxydesloratadine Desloratadine->Metabolite_5OH CYP3A4, CYP2D6, CYP2C19 Glucuronide 3-Hydroxydesloratadine Glucuronide Metabolite_3OH->Glucuronide UGTs G node_start Start: Potential Safety Concern for This compound node_step1 Step 1: In Vitro Cross-Species Metabolism Study node_start->node_step1 node_decision1 Is 6-OH Desloratadine a Disproportionate Human Metabolite? node_step1->node_decision1 node_step2 Step 2: Develop & Validate LC-MS/MS Analytical Method node_decision1->node_step2 Yes node_end_safe Conclusion: Metabolite is not a significant safety concern. No further testing needed. node_decision1->node_end_safe No node_step3 Step 3: In Vitro Toxicology Screening (e.g., Cytotoxicity, Genotoxicity) node_step2->node_step3 node_decision2 Are there any In Vitro Toxicological Findings? node_step3->node_decision2 node_step4 Step 4: In Vivo Toxicology Study in a Relevant Species node_decision2->node_step4 Yes node_end_report Report findings for full safety assessment. node_decision2->node_end_report No, but direct exposure is high node_step4->node_end_report

Caption: Workflow for this compound safety assessment.

Protocol 1: In Vitro Cross-Species Metabolism

Objective: To determine the relative abundance of this compound in incubations with human and preclinical toxicology species (e.g., rat, dog, monkey) liver microsomes.

Materials:

  • Desloratadine reference standard

  • Pooled liver microsomes from human, rat, dog, and monkey

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated Desloratadine) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare Reagents: Prepare a stock solution of Desloratadine in a suitable solvent like DMSO. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes from each species.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding the Desloratadine stock solution to the wells. A typical starting concentration is 1-10 µM.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of this compound relative to the parent drug and other metabolites.

Data Analysis: Compare the peak area ratio of this compound to the internal standard across all species. If the formation in human liver microsomes is significantly higher than in all tested animal species, it is considered a disproportionate human metabolite.

Protocol 2: LC-MS/MS Method for Quantification

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Instrumentation:

  • HPLC system (e.g., Shimadzu)

  • Triple quadrupole mass spectrometer (e.g., AB SCIEX API-4000)

Chromatographic Conditions (Example):

  • Column: Hypurity Advance C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate (pH 3.5)

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 10-15 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Determine the precursor ion (protonated molecule [M+H]+) and a stable product ion. For a molecular formula of C19H19ClN2O, the mass is approximately 326.8 g/mol . The transition would be m/z 327.1 -> [Product Ion].

    • Internal Standard (e.g., Deuterated 6-OH Desloratadine): Determine the corresponding transition.

  • Optimization: Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

Sample Preparation (Plasma):

  • Protein Precipitation: Add 3 volumes of cold acetonitrile with internal standard to 1 volume of plasma.

  • Vortex and Centrifuge: Mix thoroughly and centrifuge at high speed to pellet proteins.

  • Evaporate and Reconstitute: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

Validation Parameters: The method should be validated according to regulatory guidelines, assessing the following parameters.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity No significant interference at the retention times of the analyte and internal standard.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Stability demonstrated under various conditions (freeze-thaw, bench-top, long-term).
Protocol 3: In Vitro Genotoxicity Screening (Ames Test)

Objective: To assess the mutagenic potential of this compound using a bacterial reverse mutation assay (Ames test).

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of the test compound to induce reverse mutations, resulting in the restoration of prototrophy.

Materials:

  • Synthesized this compound

  • Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)

  • S9 fraction from Aroclor-1254 induced rat livers for metabolic activation

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • Minimal glucose agar plates

Procedure (Plate Incorporation Method):

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound.

  • Main Experiment:

    • To a test tube, add the tester strain culture, the test article (this compound) at various concentrations, and either phosphate buffer (without S9) or S9 mix (with S9).

    • Add molten top agar and vortex briefly.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control for one or more strains.

Protocol 4: General In Vivo Toxicology Study

Objective: To evaluate the potential toxicity of this compound following repeated administration to a relevant animal species (e.g., rat) for a duration consistent with ICH M3(R2) guidelines (e.g., 28 days).

Materials:

  • Synthesized this compound

  • Test system: Young adult Sprague-Dawley rats (equal numbers of males and females)

  • Vehicle (e.g., 0.5% methylcellulose)

Study Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dose Selection: Doses should be selected based on in vitro toxicology data and aim to achieve exposures that are multiples of the human exposure.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations:

    • Mortality and morbidity checks (twice daily)

    • Detailed clinical observations (weekly)

    • Body weights (weekly)

    • Food consumption (weekly)

  • Terminal Procedures: At the end of the study, conduct the following:

    • Blood Collection: For hematology and clinical chemistry analysis.

    • Necropsy: Full gross pathological examination of all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, brain, spleen).

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups.

Data Analysis: Analyze all quantitative data (body weights, clinical pathology, organ weights) using appropriate statistical methods. Histopathology findings should be semi-quantitatively scored. The No-Observed-Adverse-Effect Level (NOAEL) should be determined.

Conclusion and Data Interpretation

The comprehensive safety assessment of this compound is a critical step in the nonclinical development of Desloratadine. The tiered approach outlined in this document provides a scientifically robust and resource-efficient strategy. If in vitro studies confirm that this compound is a non-disproportionate metabolite, further nonclinical safety testing may not be necessary. However, if it is a disproportionate human metabolite, the subsequent in vitro and in vivo toxicology studies are essential to characterize its safety profile fully. The data generated from these studies will be crucial for a comprehensive risk assessment and will form a key part of the regulatory submission package, ultimately ensuring patient safety.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]

  • Davis-Bruno, K. L., & Atrakchi, A. (2006). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Presented at the Delaware Valley Drug Metabolism Discussion Group.
  • Unger, M., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

  • Kazmi, F., et al. (2015). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. ResearchGate. [Link]

  • Patel, D. P., et al. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Preprints.org.
  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. [Link]

  • U.S. Food and Drug Administration. (2007). Clarinex Pharmacology Review Part 1. [Link]

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. PubMed. [Link]

  • P, R., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • JGL. (2018). DESLORATADINE TABLETS. [Link]

  • El-Didamony, A. M., et al. (2018). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. International Journal of Applied Pharmaceutics.
  • DuBuske, L. (2012). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Open Access Journals.
  • U.S. Food and Drug Administration. (2005). Pharmacology Review(s). [Link]

  • Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry.
  • Kothekar, S., et al. (2007). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Gupta, A., et al. (2007). Safety of desloratadine syrup in children. PubMed. [Link]

  • European Medicines Agency. (2011). desloratadine-teva-epar-public-assessment-report_en.pdf. [Link]

  • Accord Healthcare Limited.
  • González-Núñez, V., et al. (2013). Safety evaluation of desloratadine in allergic rhinitis. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this synthetic process. We will delve into common impurities, byproducts, and troubleshooting strategies in a practical question-and-answer format, grounded in established scientific principles. Our goal is to provide you with the expertise and validated methods necessary to optimize your synthesis, ensure product purity, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding impurity control during the synthesis of this compound.

Q1: What are the primary sources of impurities in the synthesis of this compound?

A1: Impurities can be broadly categorized into three main sources:

  • Process-Related Impurities: These originate from the starting materials and reagents. For instance, the tricyclic ketone precursor to Desloratadine can contain brominated impurities, which may carry through the synthesis to form brominated analogs of your final product.[1]

  • Reaction Byproducts: These are undesired molecules formed during the hydroxylation step itself. The most common byproducts include other hydroxylated isomers (e.g., 5-Hydroxy Desloratadine), over-oxidation of the target 6-hydroxy group to a ketone, and products from competing side reactions.[2]

  • Degradation Products: The target molecule, this compound, or the Desloratadine starting material can degrade under certain reaction or work-up conditions (e.g., harsh pH, high temperature), leading to impurities like Dehydro Desloratadine.[2][3]

Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A2: A robust analytical strategy is critical. The industry standard is High-Performance Liquid Chromatography (HPLC) with UV detection, which is excellent for separating and quantifying known impurities.[4][5][6] For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information that is crucial for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for confirming the structure of isolated impurities.[4]

Q3: What are the general regulatory expectations for impurity profiling?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have stringent guidelines. The core principle is that impurities in a drug substance must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Any impurity present above a certain threshold (typically 0.10% or lower, depending on the daily dose of the drug) must be structurally characterized and qualified through toxicological studies.[4][6] Therefore, a validated, high-sensitivity analytical method is not just a matter of good science but a regulatory necessity.

Part 2: Troubleshooting Guide for Synthesis

This section provides direct answers to specific experimental challenges you may encounter.

Q1: My reaction shows poor conversion of Desloratadine, resulting in a low yield of this compound. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue often linked to the reagents or reaction conditions.

  • Cause - Inactive Hydroxylating Agent: The oxidizing agent or catalyst responsible for the hydroxylation may be old, improperly stored, or from a low-quality supplier.

    • Solution: Always use a fresh, validated batch of your hydroxylating agent. If using a catalyst, ensure it has not been poisoned by contaminants in the starting material or solvent.

  • Cause - Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Systematically screen reaction parameters. Increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) to determine the optimal time and temperature.

  • Cause - Poor Solubility: Desloratadine may not be fully dissolved in the chosen solvent system, reducing its availability to react.

    • Solution: Ensure your solvent system fully dissolves the starting material at the reaction temperature. You may need to screen alternative solvents or solvent mixtures.

Q2: My HPLC analysis shows multiple peaks with similar mass to my product. How can I improve the regioselectivity to favor the 6-position and minimize other hydroxy-isomers?

A2: The formation of isomers like 5-Hydroxy Desloratadine is a classic challenge in regioselectivity.[2] The electronic and steric environment of the Desloratadine molecule influences where the hydroxylation occurs.

  • Cause - Non-selective Reagent: The hydroxylating agent you are using may be too reactive and not selective enough to differentiate between the various C-H bonds on the tricyclic core.

    • Solution: Explore more sterically hindered or electronically selective hydroxylating systems. In some cases, enzymatic or bio-catalytic methods can offer superior regioselectivity compared to traditional chemical oxidants.

  • Cause - Reaction Mechanism: The underlying reaction mechanism may proceed through an intermediate that allows for rearrangement or attack at multiple sites.

    • Solution: Modifying the solvent or adding specific additives can sometimes alter the reaction pathway. For example, changing from an aprotic to a protic solvent can stabilize certain transition states, favoring one isomer over another. A thorough investigation of the reaction mechanism, supported by literature on similar molecular scaffolds, is highly recommended.

Q3: I have identified an impurity that appears to be Dehydro Desloratadine or an over-oxidation product (ketone). How can I prevent their formation?

A3: These impurities suggest that the reaction conditions are too harsh.

  • Cause - Over-oxidation: The 6-hydroxy group is a secondary alcohol and can be easily oxidized further to a ketone, especially if an excess of a strong oxidizing agent is used.

    • Solution: Carefully control the stoichiometry of your oxidizing agent. Use no more than the required number of equivalents. Consider using a milder, more controlled oxidant. Additionally, quenching the reaction promptly once the starting material is consumed is crucial to prevent further oxidation of the product.

  • Cause - Degradation/Elimination: The formation of Dehydro Desloratadine suggests an elimination reaction, which can be promoted by excessive heat or the presence of strong acids or bases during the reaction or work-up.

    • Solution: Perform the reaction at the lowest effective temperature. During the work-up, use mild acids or bases for pH adjustment and extractions, and avoid prolonged exposure to harsh conditions.

Part 3: Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its common impurities. Optimization will be required for your specific impurity profile.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[5]

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 10 mM Potassium Phosphate), adjust pH to 7.0 with triethylamine.

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20 v/v).

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient from 30% B to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 70% A, 30% B for re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Detection: UV at 244 nm.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.

Protocol 2: Sample Preparation for LC-MS Identification

  • Initial Analysis: Run the sample using the HPLC method above to determine the retention times of the unknown impurities.

  • Concentration: Prepare a more concentrated sample (~2-5 mg/mL) to ensure the impurity peaks are detectable by MS.

  • Method Transfer: Transfer the HPLC gradient to an LC-MS system. You may need to replace non-volatile buffers (e.g., phosphate) with volatile alternatives like ammonium formate or ammonium acetate to ensure compatibility with the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen in the structure is readily protonated.

  • Data Acquisition: Acquire full scan data to determine the molecular weight of the parent ions. Subsequently, perform MS/MS (tandem mass spectrometry) on the impurity parent ions to obtain fragmentation data, which is essential for structural elucidation.

Part 4: Data & Visualization

Table 1: Potential Impurities and Byproducts in this compound Synthesis

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
Desloratadine (Starting Material)C₁₉H₁₉ClN₂310.82Incomplete reaction
5-Hydroxy DesloratadineC₁₉H₁₉ClN₂O326.82Isomeric byproduct[2]
Dehydro DesloratadineC₁₉H₁₇ClN₂308.81Degradation product[2][3]
8-Bromo-Desloratadine AnalogC₁₉H₁₉BrN₂355.27Starting material impurity[1]
Desloratadine N-OxideC₁₉H₁₉ClN₂O326.82Oxidation of piperidine N
6-Oxo-Desloratadine (Ketone)C₁₉H₁₇ClN₂O324.80Over-oxidation of product

Diagrams

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs SM Desloratadine Starting Material Reaction Hydroxylation Reaction SM->Reaction SMI Starting Material Impurities (e.g., Bromo-analog) SMI->Reaction Impurity_Carryover Carried-over Impurities SMI->Impurity_Carryover Carry-over Product This compound (Target Product) Reaction->Product Desired Pathway Byproduct1 Other Hydroxy Isomers (e.g., 5-OH) Reaction->Byproduct1 Side Reaction (Poor Regioselectivity) Byproduct2 Over-oxidation Product (6-Oxo-Desloratadine) Reaction->Byproduct2 Side Reaction (Over-oxidation) Byproduct3 Degradation Products (e.g., Dehydro Desloratadine) Reaction->Byproduct3 Degradation

Caption: Potential Impurity Formation Pathways in this compound Synthesis.

G Start Sub-optimal Synthesis Result (Low Yield / High Impurities) D1 Is Yield Low? Start->D1 D2 Are Unknown Impurities Present? Start->D2 D3 Are Isomeric Byproducts High? Start->D3 A1 Verify Reagent Quality & Stoichiometry D1->A1 Yes A2 Optimize Temp. & Time D1->A2 Yes A3 Analyze Starting Material Purity D1->A3 Yes A4 Perform LC-MS & NMR for Structure Elucidation D2->A4 Yes A5 Screen Alternative Reagents & Solvents for Selectivity D3->A5 Yes A6 Purify Final Product (e.g., Column Chromatography) A4->A6 A5->A6

Caption: General Troubleshooting Workflow for Synthesis Optimization.

References

  • PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Fragmentation Pathways for Loratadine and Hydroxylated... [Diagram]. Retrieved from [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Retrieved from [Link]

  • Veeprho. (n.d.). This compound (Mixture of Conformational Isomers) | CAS 119410-05-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Retrieved from [Link]

  • SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]

  • Lin, Y., Wang, Y., Sima, L., Wang, D., Chen, L., & Li, L. (2012). Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. Medicinal Chemistry, 8(6), 1126-1132. Retrieved from [Link]

  • SynZeal. (n.d.). Desloratadine Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
  • Rao, D. R., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 333–344. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898268A - Preparation method of desloratadine impurity.
  • Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 261-268. Retrieved from [Link]

Sources

Technical Support Center: Improving 6-Hydroxy Desloratadine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy Desloratadine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering stability challenges with this specific metabolite. As a hydroxylated derivative of Desloratadine, this compound possesses unique chemical properties that can make it susceptible to degradation in solution, potentially compromising experimental accuracy and reproducibility.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and scientifically grounded explanations to help you identify, mitigate, and prevent the degradation of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: My stock solution of this compound is showing a rapid decrease in concentration over a short period. What is the likely cause?

A: Rapid degradation is often due to one or more of the following factors: oxidation, inappropriate pH, exposure to light, or elevated temperature.[1][2][3] The hydroxyl group on the aromatic ring of this compound makes the molecule particularly susceptible to oxidation, which is often accelerated by light and certain pH conditions.[4]

Q2: I am observing new, unexpected peaks in my HPLC/LC-MS chromatogram after preparing my samples. Are these degradants?

A: It is highly probable. Unexpected peaks that appear over time, especially under specific stress conditions (e.g., exposure to air, light, or non-optimal pH), are characteristic of degradation products.[5] Oxidation of the hydroxylated ring system or other structural modifications can lead to new chemical entities with different retention times. A forced degradation study is the definitive way to confirm the identity of these peaks.[6]

Q3: What is the optimal pH for storing solutions of this compound?

A: While specific data for the 6-hydroxy metabolite is not extensively published, its parent compound, Desloratadine, is a weak base with pKa values of approximately 4.4 and 10.0.[7][8] Many drugs exhibit maximum stability at a pH between 4 and 8.[9] For hydroxylated compounds prone to oxidation, a slightly acidic pH (e.g., pH 4-6) is often preferable to neutral or basic conditions, which can facilitate oxidation. However, the ideal pH must be determined empirically for your specific solution and matrix.

Q4: Can I use standard laboratory solvents like methanol or acetonitrile to prepare my stock solutions?

A: Yes, high-purity solvents like methanol, ethanol, or acetonitrile are appropriate for preparing initial stock solutions.[10][11] However, long-term stability in these organic solvents may still be a concern. For aqueous working solutions and biological matrices, the choice of buffer, pH, and the inclusion of stabilizers becomes critical.[12]

Q5: Are there any additives I can use to prevent degradation?

A: Absolutely. The most common strategy for preventing oxidative degradation is the addition of antioxidants.[13][14] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), or propyl gallate.[13][15] The selection and concentration depend on the solvent system and the specific degradation pathway.

In-Depth Troubleshooting and Mitigation Guide

This section provides a more detailed, cause-and-effect analysis of stability issues and offers structured solutions.

Issue 1: Suspected Oxidative Degradation
  • Symptoms: A gradual loss of the parent compound accompanied by the appearance of one or more new peaks in the chromatogram. The solution may also develop a slight coloration over time. This process is often accelerated by exposure to ambient air and light.

  • Causality (The "Why"): The electron-rich, hydroxylated aromatic ring of this compound is a prime target for oxidation. This can occur via autoxidation, a free-radical chain reaction initiated by trace metal ions or light, which reacts with dissolved oxygen in the solvent.[4] The resulting degradants will have altered polarity and mass, leading to the observed chromatographic changes.

  • Solution Workflow:

    • Incorporate Antioxidants: The most effective countermeasure is to terminate the free-radical chain reaction.[13]

      • For Organic Stock Solutions: Add 0.05% - 0.1% (w/v) of BHT or BHA. These are radical scavengers that are highly soluble in organic solvents.[15]

      • For Aqueous/Biological Solutions: Use a water-soluble antioxidant like ascorbic acid (0.1% w/v) or propyl gallate.[15][16] Ascorbic acid acts as a reducing agent, preferentially oxidizing to protect the analyte.[13]

    • Control Headspace Gas: When preparing and storing solutions, minimize the oxygen in the vial's headspace. Gently overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[4]

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1%) to the buffer to sequester trace metal ions.[16]

Issue 2: pH-Mediated Instability
  • Symptoms: The degradation rate changes significantly when different buffers or pH levels are used. For example, you may observe rapid degradation in a neutral phosphate buffer (pH 7.4) but improved stability in an acetate buffer (pH 5.0).

  • Causality (The "Why"): The stability of a drug is intimately linked to its ionization state, which is governed by the solution's pH relative to the drug's pKa values.[17] For Desloratadine and its metabolites, the protonation state of the piperidine and pyridine nitrogen atoms can influence the molecule's overall electron distribution and susceptibility to hydrolytic or oxidative attack.[7][18] Extreme pH values (highly acidic or alkaline) can directly catalyze hydrolysis.[6][19]

  • Solution Workflow:

    • Perform a pH Profile Study: Prepare the this compound solution in a series of buffers covering a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8).

    • Analyze Stability: Monitor the concentration of the parent compound in each buffer over a set time course (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature.

    • Determine Optimal pH: Plot the percentage of remaining parent compound against pH to identify the range where the molecule is most stable. For many compounds, this is often in the slightly acidic range of pH 4-6.[9]

Issue 3: Photodegradation
  • Symptoms: Samples left on the benchtop under ambient light degrade much faster than identical samples stored in the dark.

  • Causality (The "Why"): Aromatic systems and conjugated double bonds, both present in the tricyclic structure of this compound, can absorb UV and visible light.[20] This absorbed energy can excite the molecule to a higher energy state, making it highly reactive and prone to degradation through pathways like oxidation or rearrangement.[20]

  • Solution Workflow:

    • Protect from Light: This is the simplest and most effective solution. Always use amber glass vials or tubes for sample preparation and storage.[4] If clear vials must be used, wrap them in aluminum foil.

    • Minimize Exposure: During experimental procedures, keep samples in a covered rack or in a drawer when not in immediate use. Modern autosamplers often have cooled, dark sample compartments, which should be utilized.[21]

Experimental Protocols & Data Presentation
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a starting point for preparing a more stable stock solution of this compound.

  • Reagent Preparation: Prepare a 1% (w/v) stock solution of butylated hydroxytoluene (BHT) in HPLC-grade methanol.

  • Weighing: Accurately weigh 1.0 mg of this compound standard into a 1.5 mL amber glass autosampler vial.

  • Solvent Addition: Add 990 µL of HPLC-grade methanol to the vial.

  • Stabilizer Addition: Add 10 µL of the 1% BHT stock solution to the vial. This yields a final BHT concentration of 0.01% (w/v).

  • Dissolution: Vortex the vial for 30 seconds or until the standard is completely dissolved.

  • Storage: Store the solution at the recommended temperature (see Table 1 below), protected from light.

Table 1: Recommended Storage Conditions for this compound Solutions
Solution TypeSolvent/MatrixRecommended pHStabilizerTemperatureLight Condition
Primary Stock Methanol or AcetonitrileN/A0.01% - 0.05% BHT-20°C or -80°CAmber Vials
Aqueous Working Acetate or Citrate Buffer4.0 - 5.5 (Empirically verify)0.1% Ascorbic Acid2-8°C (Short-term)Amber Vials
Biological Matrix Plasma/UrineAdjust to ~pH 5-60.1% Ascorbic Acid-80°C (Long-term)Amber Vials
Protocol 2: Forced Degradation Study Workflow

This study is essential for identifying potential degradants and confirming the stability-indicating nature of your analytical method.

  • Prepare Solutions: Prepare five separate aliquots of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10 µg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% Hydrogen Peroxide.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines).

  • Control: Maintain one aliquot under normal conditions (e.g., 4°C, dark).

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 6, 24 hours). For acid/base conditions, neutralize the sample before injection.

  • Analysis: Analyze all samples using a suitable LC-MS/MS method.[22][23]

  • Evaluation: Compare the chromatograms. The goal is to achieve partial degradation (e.g., 10-30% loss of parent compound) to allow for clear identification of degradant peaks without completely consuming the parent peak.

Visualizations: Degradation & Troubleshooting Workflows
Diagram 1: Potential Degradation Pathways

cluster_oxidation Oxidation cluster_photo Photodegradation M This compound O1 Oxidized Product (e.g., Quinone-type) M->O1 O2, Light, Metal Ions P1 Photodegradation Product M->P1 UV/Vis Light

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Instability

A Instability Observed (Peak Loss / New Peaks) B Hypothesize Primary Cause A->B C Implement Light Protection (Amber Vials, Minimize Exposure) B->C Photodegradation? D Perform pH Profile Study (pH 3-8) B->D pH Effect? E Add Antioxidants (BHT, Ascorbic Acid) B->E Oxidation? F Re-analyze Sample Stability C->F D->F E->F G Problem Solved: Finalize Protocol F->G Yes H Combine Strategies (e.g., pH + Antioxidant) F->H No H->F

Caption: A systematic workflow for troubleshooting stability issues.

References
  • Briscoe, C. J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Full article: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Inhibition Potential. ResearchGate. Retrieved from [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • González-Núñez, V., & Bachert, C. (2012). Pharmacology of desloratadine: Special characteristics. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Li, W., & Zhang, J. (2010). Stabilizing Drug Molecules in Biological Samples. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Retrieved from [Link]

  • Ghosal, A., et al. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine. Drug Metabolism and Disposition, 32(3), 314-319. [Link]

  • CORE. (2015). Photostability of Loratadine Inclusion Complexes with Natural Cyclodextrins. Retrieved from [Link]

  • DeSilva, B. (2002). Bioanalysis in drug discovery and development. Pharmaceutical Methods, 1(1), 14-25. [Link]

  • Smajić, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 248. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Retrieved from [Link]

  • Darwish, I. A., et al. (2012). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 6(1), 143. [Link]

  • Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5269-5281. [Link]

  • ResearchGate. (n.d.). Chemical structure of loratadine. The chemical groups susceptible to light degradation are indicated. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products. Retrieved from [Link]

  • Walash, M. I., et al. (2014). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of its parent drug, loratadine. Journal of the Chilean Chemical Society, 59(1), 2315-2321. [Link]

  • Patel, D. P., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Biomedical Sciences, 5(1), 74-81. [Link]

  • Google Patents. (n.d.). US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants.
  • Ang, Z. Y., et al. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Clinical Interventions in Aging, 11, 1437-1443. [Link]

  • ResearchGate. (n.d.). Drug Stability and factors that affect on the drug stability. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Roy, S., & Roy, S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International, 105(5), 1335-1342. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50567-50577. [Link]

  • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Retrieved from [Link]

  • Karljıkovıć-Rajıć, K., et al. (2005). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 519-528. [Link]

  • ResearchGate. (n.d.). Solubility—pH profile of loratadine and desloratadine. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Desloratadine. Retrieved from [Link]

  • Ainurofiq, A., et al. (2018). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Advanced Pharmaceutical Bulletin, 8(2), 343-350. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Retrieved from [Link]

  • Pharmaceutics. (2021). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Desloratadine. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Stability of the anti-histamine drug loratadine. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Compatibility Study of Desloratadine. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Retrieved from [Link]

  • Current Issues in Pharmacy and Medical Sciences. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]

  • Google Patents. (n.d.). US20040229896A1 - Stable pharmaceutical compositions of desloratadine.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of 6-Hydroxy Desloratadine in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 6-Hydroxy Desloratadine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with achieving optimal peak shape for this analyte. As a hydroxylated metabolite of Desloratadine, this compound possesses chemical properties that can present unique chromatographic challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address and resolve these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common peak shape problems encountered during the HPLC analysis of this compound: peak tailing, peak fronting, and split peaks.

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound.[3][4] This phenomenon can compromise quantification accuracy and resolution.[4] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4]

Cause 1: Silanol Interactions

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface.[4][5] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-) and interact strongly with basic analytes like this compound, which will be protonated.[3][6] This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to peak tailing.[3]

Solutions:

  • Mobile Phase Modification with a Competitive Base:

    • Explanation: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[5][7][8] The protonated TEA will preferentially interact with the ionized silanols, reducing the opportunity for the analyte to engage in these secondary interactions, resulting in a more symmetrical peak.[5][7]

    • Protocol:

      • Start by adding a low concentration of TEA to your mobile phase, typically in the range of 0.1-0.5% (v/v).

      • Ensure the TEA is fully dissolved and the mobile phase is thoroughly mixed and degassed.

      • Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

      • Observe the peak shape. If tailing persists, you can incrementally increase the TEA concentration. However, be mindful that excessive TEA can alter selectivity and retention times.[7]

Parameter Recommendation Rationale
Triethylamine (TEA) Concentration 0.1% - 0.5% (v/v)To competitively bind with active silanol sites and reduce secondary interactions.[7][8]
Mobile Phase pH Adjust with acetic acid or formic acidTo ensure consistent ionization of both the analyte and TEA.
  • Mobile Phase pH Adjustment:

    • Explanation: Operating at a low mobile phase pH (typically below 3) can suppress the ionization of the silanol groups, thereby minimizing the secondary ionic interactions that cause tailing.[9] this compound, being a basic compound, will be fully protonated and exhibit good retention and peak shape under these conditions.

    • Protocol:

      • Prepare your aqueous mobile phase component using a buffer with a pKa appropriate for maintaining a pH below 3 (e.g., phosphate or formate buffer).

      • Carefully adjust the pH of the aqueous component before mixing with the organic modifier.

      • Equilibrate the column thoroughly with the low-pH mobile phase.

      • Inject the sample and evaluate the peak shape.

  • Use of a Base-Deactivated Column:

    • Explanation: Modern HPLC columns are often "base-deactivated" or "end-capped."[10][11] During manufacturing, the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with basic analytes.[10] Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape without the need for mobile phase additives.[12][13] Some columns utilize polar-embedded groups to shield the silanol activity.[10]

    • Recommendation: If you frequently analyze basic compounds, investing in a high-quality, base-deactivated C18 or C8 column is highly recommended.[13]

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed q1 Is the column base-deactivated? start->q1 sol1 Add Triethylamine (TEA) to Mobile Phase (0.1-0.5%) q1->sol1 No sol2 Lower Mobile Phase pH (< 3) q1->sol2 Yes a1_no No a1_yes Yes q2 Is tailing still present? sol1->q2 sol2->q2 sol3 Consider a new base-deactivated column end Symmetrical Peak Achieved sol3->end q2->sol3 Yes q2->end No

Caption: Decision tree for troubleshooting peak tailing.

Q2: I'm observing peak fronting for this compound. What does this indicate and what should I do?

Peak fronting, where the first half of the peak is broader than the latter half, is typically indicative of column overload or issues with the sample solvent.[14][15]

Cause 1: Column Overload

Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak shape.[15]

Solution:

  • Reduce Sample Concentration or Injection Volume:

    • Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the diluted samples and observe the peak shape. A return to a symmetrical peak upon dilution is a strong indicator of overloading.

      • Alternatively, reduce the injection volume while keeping the concentration the same.

      • Determine the highest concentration or volume that can be injected without causing peak fronting to establish the loading capacity for your method.

Cause 2: Inappropriate Injection Solvent

If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in peak fronting.[15]

Solution:

  • Match Injection Solvent to Mobile Phase:

    • Protocol:

      • Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

      • If the analyte is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

      • Ensure the injection volume of a strong solvent is kept to a minimum.

Q3: My this compound peak is split or shows shoulders. What are the potential reasons and how can I resolve this?

Split peaks or the appearance of shoulders can be caused by several factors, including column contamination, a void at the column inlet, or co-elution with an impurity.[14][16]

Cause 1: Column Contamination or Void

Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, causing a partial blockage.[3][14] This can lead to the sample being distributed unevenly onto the stationary phase, resulting in a split peak.[14] A void at the head of the column, which can form due to pressure shocks or degradation of the packing material, will have a similar effect.

Solutions:

  • Column Washing and Regeneration:

    • Explanation: A thorough washing procedure can remove strongly retained contaminants from the column.

    • Protocol for Reversed-Phase Columns:

      • Disconnect the column from the detector and direct the outlet to a waste container.

      • For columns with particles larger than 1.9 µm, reverse the direction of flow.

      • Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each solvent.[17]

        • Mobile phase without buffer (e.g., water/acetonitrile)

        • 100% Acetonitrile

        • Isopropanol

        • Hexane (for highly non-polar contaminants)

        • Isopropanol

        • 100% Acetonitrile

        • Mobile phase without buffer

      • Re-equilibrate the column with the original mobile phase until a stable baseline is achieved.

  • Use of Guard Columns and In-line Filters:

    • Explanation: To prevent contamination of the analytical column, it is highly recommended to use a guard column and an in-line filter. These act as disposable traps for particulates and strongly retained compounds.

Cause 2: Co-elution with an Impurity

If the peak splitting is only observed for the analyte peak and not for other compounds in the chromatogram, it may be due to the co-elution of an impurity.

Solution:

  • Method Optimization:

    • Explanation: Adjusting the chromatographic conditions can improve the resolution between this compound and the co-eluting impurity.

    • Strategies:

      • Modify Mobile Phase Composition: Change the ratio of organic modifier to the aqueous phase.

      • Adjust Gradient Profile: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

      • Change Temperature: Increasing or decreasing the column temperature can alter selectivity.

Diagram of Potential Causes for Split Peaks:

G split_peak Split Peak Observed cause1 Column Contamination/ Void split_peak->cause1 cause2 Co-elution with Impurity split_peak->cause2 cause3 Solvent Mismatch split_peak->cause3

Caption: Common causes of split peaks in HPLC.

References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • HPLC Column Cleaning and Regeneration. MOYO Scientific. Available at: [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. SepaFlash.net. Available at: [Link]

  • HPLC Column Cleaning & Regeneration Guide. Scribd. Available at: [Link]

  • Base Deactivated HPLC Column Definition - HPLC Primer. MicroSolv. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Regenerating and cleaning HPLC columns. Analytics-Shop. Available at: [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available at: [Link]

  • ACE® Ultra-Inert Base Deactivated HPLC Columns. Scribd. Available at: [Link]

  • How To Regenerate a C18 HPLC Column. Chrom Tech, Inc.. Available at: [Link]

  • The use of triethylamine in certain analytical chemistry applications as a mobile phase modifier. BDMAEE. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • About Mobile Phase with Triethylamine. Chromatography Forum. Available at: [Link]

  • Base-Deactivated End-Capped Column. Chromatography Forum. Available at: [Link]

  • 78018-25P Cogent e-Column C18 HPLC Column Base Deactivated 100A 5µm particles. 4.6mm x 250mm. Standard End Fittings.. MZ-Analysentechnik. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • CAS No : 119410-05-8 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • Acidity constants of loratadine and desloratadine in water and in the... ResearchGate. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • How can I prevent peak tailing in HPLC in SCX columns?. ResearchGate. Available at: [Link]

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Technical Support Center: Optimization of MS/MS Parameters for 6-Hydroxy Desloratadine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 6-Hydroxy Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the accurate detection of this critical metabolite. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical method.

A Note on Nomenclature

It is important to clarify that this compound is frequently referred to in scientific literature as 3-OH Desloratadine or 3-Hydroxydesloratadine. These names refer to the same active metabolite of Desloratadine. For consistency, this guide will use "this compound," while acknowledging its common synonym.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the development of an LC-MS/MS method for this compound.

Q1: What are the typical MRM transitions for this compound?

A1: For positive ion electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of approximately 327.1 to 327.2.[1] A common and robust product ion for quantification is found at m/z 275.1.[1] Therefore, a widely used MRM transition is m/z 327.2 → 275.1 .[1] It is always recommended to confirm these masses by infusing a standard solution of the analyte into the mass spectrometer.

Q2: Which ionization mode is best for this compound detection?

A2: Positive ion mode Electrospray Ionization (ESI) is the preferred method for detecting this compound. This is due to the presence of basic nitrogen atoms in the piperidine ring of the molecule, which are readily protonated to form a stable positive ion.

Q3: What kind of sample preparation is required for plasma samples?

A3: Due to the complexity of biological matrices like plasma, a robust sample preparation method is crucial to minimize matrix effects. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed. SPE, particularly with cartridges like Oasis HLB, often provides a cleaner extract, leading to reduced matrix effects and improved sensitivity.[2] One study noted that initial matrix effects were significantly high and were mitigated through a carefully designed SPE method.[2]

Q4: How stable is this compound in plasma?

A4: this compound has demonstrated good stability in human plasma under typical laboratory conditions. One validation study reported that it was stable after five freeze-thaw cycles, for at least 6.4 hours on the benchtop at room temperature, and for 23.8 hours at room temperature.[2][3] This stability is crucial for ensuring the integrity of samples from collection through to analysis.

Core Experimental Protocols

Direct Infusion for Initial MS Parameter Optimization

This is the foundational experiment to determine the parent and product ions and to get an initial feel for the required collision energy.

Objective: To identify the precursor ion and the most abundant, stable product ions for this compound.

Methodology:

  • Prepare a working standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up a direct infusion experiment using a syringe pump connected to the mass spectrometer's ion source, with a typical flow rate of 5-10 µL/min.

  • Operate the mass spectrometer in positive ESI mode.

  • Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺. For this compound, this should be near m/z 327.2.

  • Once the precursor ion is confirmed, switch to a product ion scan mode. Select the m/z of the precursor ion in Q1 and scan Q3 to observe the fragment ions generated in the collision cell.

  • Vary the collision energy (CE) in steps (e.g., from 10 V to 50 V) to observe the fragmentation pattern and identify the most intense and stable product ions. For this compound, a prominent product ion is expected at m/z 275.1.[1]

Troubleshooting Guides

This section is designed to address specific issues that may arise during your experiments, providing both the likely cause and a scientifically-grounded solution.

Issue 1: Low or No Signal for this compound

Potential Cause & Explanation:

  • Suboptimal Ion Source Parameters: The efficiency of ion generation and transmission into the mass spectrometer is highly dependent on source settings. Parameters like ion spray voltage, source temperature, and nebulizer gas flow directly impact the desolvation and ionization of the analyte. For a compound like this compound, which is analyzed in positive ion mode, an inadequate ion spray voltage can lead to poor protonation.

  • Incorrect MRM Transition: While a common transition is provided, there's a possibility of in-source fragmentation or the formation of different adducts (e.g., sodium adducts) if the mobile phase or sample matrix contains high salt concentrations. This would mean the selected precursor ion is not the most abundant species entering the mass spectrometer.

Troubleshooting Protocol:

  • Systematic Source Parameter Optimization:

    • Infuse a standard solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer.

    • While monitoring the signal intensity of the precursor ion (m/z 327.2), systematically vary one parameter at a time.

    • Ion Spray Voltage: Adjust in increments of 500 V (e.g., from 3000 V to 5500 V). A typical starting point is around 3000 V.[2]

    • Source Temperature: Vary in 25°C increments (e.g., 400°C to 550°C). A higher temperature can aid in desolvation, but excessive heat can cause thermal degradation. A temperature of 500°C is a common starting point.[2]

    • Nebulizer and Heater Gas (GS1 and GS2): Adjust the gas flows. Higher flows can improve nebulization but may also decrease sensitivity if they cool the ESI plume too much. Typical values range from 40 to 60 psi for both.[2]

  • Re-verify Precursor Ion:

    • Perform a Q1 scan during the infusion to confirm that m/z 327.2 is indeed the most abundant ion. If other ions (e.g., [M+Na]⁺ at m/z ~349.2) are more intense, consider either modifying the mobile phase to promote protonation (e.g., by adding a small amount of formic acid) or, if necessary, selecting the adduct as the precursor ion for fragmentation.

Issue 2: High Signal Variability and Poor Reproducibility

Potential Cause & Explanation:

  • Matrix Effects: This is a very common issue in bioanalysis. Co-eluting endogenous compounds from the plasma matrix can compete with this compound for ionization in the ESI source, leading to either ion suppression (most common) or enhancement. This effect can be highly variable between different plasma lots, leading to poor reproducibility. One study specifically noted that initial matrix effects were "too high" and required significant method optimization to reduce.[2]

  • Analyte Instability During Sample Preparation: Although generally stable, prolonged exposure of the extracted sample to room temperature on the autosampler can lead to degradation, especially if the sample is not in a stabilizing solution.

Troubleshooting Protocol:

  • Evaluate and Mitigate Matrix Effects:

    • Post-Column Infusion Experiment: This is the definitive test to visualize matrix effects. Infuse a constant flow of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Improve Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the regions of ion suppression. Often, early-eluting, polar compounds in plasma are a major source of suppression.

    • Enhance Sample Cleanup: If matrix effects are severe, the sample preparation method needs refinement. Switching from protein precipitation to a more rigorous SPE protocol can significantly reduce interfering compounds.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, employing a SIL-IS (e.g., this compound-d4) is the gold standard for correcting matrix effects. The SIL-IS will co-elute and experience the same ionization suppression or enhancement as the analyte, leading to a consistent analyte/IS peak area ratio.

  • Assess Autosampler Stability:

    • Prepare a set of QC samples and leave them in the autosampler. Inject them at regular intervals (e.g., 0, 2, 4, 8, 12 hours) and monitor the peak area. A consistent downward trend indicates instability. If observed, ensure the autosampler is temperature-controlled (e.g., 4°C) and consider adding a stabilizer to the reconstitution solvent if necessary.

Optimization of Compound-Dependent MS/MS Parameters

For maximum sensitivity in an MRM assay, the voltages that control ion transmission and fragmentation must be optimized for each specific transition. These include the Declustering Potential (DP) and Collision Energy (CE).

Workflow for Optimizing DP and CE

This workflow is best performed using the instrument's automated optimization features or by manual infusion experiments.

Caption: Workflow for optimizing DP and CE.

Detailed Explanation:

  • Declustering Potential (DP) Optimization: The DP is applied to the orifice region and helps to prevent solvent clusters from entering the mass spectrometer. An optimal DP maximizes the signal of the desired precursor ion while minimizing in-source fragmentation. By ramping the DP and monitoring the precursor ion intensity, you can find the voltage that provides the best signal.

  • Collision Energy (CE) Optimization: The CE determines the kinetic energy imparted to the ions as they enter the collision cell, which is filled with an inert gas like nitrogen or argon.

    • If the CE is too low, fragmentation will be inefficient, resulting in a weak product ion signal.

    • If the CE is too high, the precursor ion may be shattered into very small, non-specific fragments, again reducing the intensity of the desired product ion.

    • By ramping the CE at the previously optimized DP, you can create a "breakdown curve" and select the CE value that yields the maximum intensity for your target product ion (m/z 275.1).

Data Summary Tables

Table 1: Typical MS/MS Parameters for this compound

ParameterTypical Value/RangeRationale
Ionization ModeESI PositiveThe molecule contains basic nitrogens that readily accept a proton.
Precursor Ion [M+H]⁺m/z 327.2The protonated molecular ion of this compound.[1]
Product Ionm/z 275.1A stable and abundant fragment, suitable for quantification.[1]
Ion Spray Voltage3000 - 5500 VNeeds optimization; a higher voltage can improve ionization but may lead to instability. A value of 3000 V has been reported.[2]
Temperature450 - 550 °CFacilitates desolvation of droplets in the ESI source. A common value is 500°C.[2]
Nebulizer Gas (GS1)40 - 60 psiAssists in forming a fine spray for efficient ionization.[2]
Heater Gas (GS2)40 - 60 psiAids in solvent evaporation.[2]
Curtain Gas~25 psiPrevents solvent droplets and neutral molecules from entering the mass spectrometer.[2]
Declustering Potential (DP)Instrument DependentMust be optimized to maximize precursor ion signal and prevent in-source fragmentation.
Collision Energy (CE)Instrument DependentMust be optimized to maximize the specific product ion signal.

Table 2: Analyte Stability in Human Plasma[2][3]

ConditionDurationStability
Freeze-Thaw Cycles5 CyclesStable
Bench-Top (Room Temp)6.4 hoursStable
Room Temperature23.8 hoursStable

Logical Workflow Diagram

This diagram illustrates the overall process from sample receipt to final data acquisition, highlighting key decision points and quality control steps.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Receive Plasma Sample Store Store at -22°C or lower Sample->Store Thaw Thaw Sample Store->Thaw Spike Spike with Internal Standard Thaw->Spike Extract Perform SPE or LLE Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject onto LC-MS/MS Recon->Inject Check Check System Suitability (QC Samples) Inject->Check Acquire Acquire Data (MRM Mode) Check->Acquire Passed Troubleshoot Troubleshoot (See Guides) Check->Troubleshoot Failed Data Data Acquire->Data Process Results

Caption: Comprehensive workflow for this compound bioanalysis.

References

  • Hasnain, M. S., Rao, S., Singh, M. K., Vig, N., Singh, M. K., Budakoti, S. K., & Ansari, A. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 5(1), 74–82. [Link]

  • Motyka, R. J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. Application Note. [Link]

  • ZHANG, K., ZHANG, X.-q., & LU, W. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences), 46(5), 783-787. [Link]

  • Zhang, K., Zhang, X. Q., Lu, W., et al. (2015). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Sichuan Da Xue Xue Bao Yi Xue Ban, 46(5), 783-787. [Link]

  • Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PubMed.[Link]

  • Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of pharmaceutical analysis, 5(4), 241–248. [Link]

  • Ghosal, A., Gupta, S., Ramanathan, R., & Alton, K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 160-170. [Link]

  • Veeprho. (n.d.). This compound (Mixture of Conformational Isomers) | CAS 119410-05-8. Veeprho. [Link]

  • Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinica Press, 1(1), 14-25. [Link]

  • Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica, 72(5), 859-864. [Link]

  • University of Florida. (n.d.). Development of an MRM Method. [Link]

Sources

Technical Support Center: Purification of Synthetic 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 6-Hydroxy Desloratadine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key metabolite of Desloratadine. As a hydroxylated derivative of a conformationally dynamic molecule, this compound presents a unique set of purification challenges, from managing process-related impurities to controlling stereochemistry and solid-state form.

This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and logical workflows to guide your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Foundational Challenges

This section addresses high-level questions that form the basis of a successful purification strategy.

Q1: What are the primary classes of impurities I should anticipate when purifying synthetic this compound?

A1: The impurity profile of synthetic this compound is typically complex and can be categorized into three main groups. Proactively understanding these impurities is the first step in developing a robust purification process.

  • Process-Related Impurities: These are compounds that originate directly from the synthetic route. They include unreacted starting materials, intermediates, reagents, and by-products from unintended side reactions. For instance, if the synthesis involves a Grignard reaction with a tricyclic ketone, impurities from the ketone starting material (e.g., bromo-impurities) can carry through to the final product[1].

  • Degradation Products: The parent molecule, Desloratadine, is known to be susceptible to degradation under various conditions, including acidic, alkaline, oxidative, and thermal stress[2]. These instabilities are often inherited by its metabolites. Common degradation pathways can lead to impurities such as N-formyl derivatives, dehydrodesloratadine, and deschlorodesloratadine[3][4]. The presence of the hydroxyl group in this compound can also introduce new degradation pathways, such as oxidation to a ketone.

  • Isomeric Impurities: This is arguably the most significant challenge.

    • Positional Isomers: Depending on the synthetic strategy, other hydroxylated isomers (e.g., 5-Hydroxy Desloratadine) might be formed[5].

    • Atropisomers: The core tricyclic scaffold of Desloratadine is not planar and exists as two rapidly interconverting, helically chiral enantiomers known as atropisomers[6]. The introduction of a hydroxyl group at the 6-position, which is a stereocenter, results in diastereomers. These diastereomeric atropisomers may have different biological activities and require specialized chiral chromatography to separate. The very existence of commercial standards listed as a "Mixture of Conformational Isomers" highlights this inherent complexity[5].

Table 1: Summary of Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesTypical SourceRecommended Primary Analytical Technique
Process-Related Unreacted Tricyclic Ketone, Loratadine, Bromo-analogs, Dehydro Desloratadine[5]Synthesis Starting Materials & Side Reactions[1]RP-HPLC, LC-MS
Degradation Products N-Formyl-Desloratadine, Oxidized Ketone analog, Deschloro-Desloratadine[3][4]Exposure to heat, light, oxygen, or non-neutral pH during workup or purification[2]Stability-Indicating RP-HPLC, LC-MS
Isomeric Impurities Positional Isomers (e.g., 5-Hydroxy), Diastereomeric AtropisomersNon-specific synthesis, inherent chirality of the molecule[5][6]Chiral HPLC, High-Resolution RP-HPLC
Q2: My initial reverse-phase HPLC shows a single, sharp peak, but subsequent crystallization attempts fail or yield an impure product. What could be the cause?

A2: This is a common and frustrating scenario that often points toward co-eluting impurities or polymorphism. A standard RP-HPLC method may not have sufficient resolution to separate structurally similar compounds.

  • Co-elution of Isomers: A likely culprit is the co-elution of the diastereomeric atropisomers. These isomers can have very similar polarities, making them difficult to resolve on standard achiral columns like a C18. While the UV trace looks clean, you may have a 1:1 mixture of isomers, which can inhibit crystallization and behave like an impurity. Specialized chiral chromatography is required for separation and confirmation[7].

  • Polymorphism: Desloratadine is known to exist in at least three polymorphic forms, and the specific form obtained is highly dependent on the crystallization solvent and conditions[8]. It is highly probable that this compound exhibits similar behavior. An "oiling out" or failure to crystallize can occur if the solvent system favors an amorphous state or a less stable polymorph. Your seemingly "pure" solution might be resistant to crystallization under the specific conditions used. A screening of various solvents is necessary to find conditions that favor the formation of a stable crystalline solid[9].

Q3: How critical is pH control during the workup and purification of this compound?

A3: pH control is absolutely critical. The Desloratadine scaffold contains two basic nitrogen atoms (on the pyridine and piperidine rings), making the molecule's stability and solubility highly pH-dependent.

  • Chemical Stability: Both strongly acidic and alkaline conditions can promote degradation[2]. For instance, acidic excipients are known to promote the formation of impurities like N-formyldesloratadine in Desloratadine formulations[3][4]. During purification, maintaining a pH in the neutral to slightly acidic range (e.g., pH 4-7) is generally advisable to minimize hydrolysis and other degradation reactions.

  • Chromatographic Performance: The retention and peak shape of this compound in RP-HPLC are directly influenced by the pH of the mobile phase. At a pH well below the pKa of the nitrogens, the molecule will be protonated (cationic), leading to strong retention and potentially poor peak shape on standard silica-based columns. Using a buffered mobile phase (e.g., phosphate or citrate buffer) is essential for reproducible chromatography[7][10]. Adjusting the pH can also be a powerful tool to modulate selectivity and resolve closely eluting impurities.

Section 2: Troubleshooting Guide - Chromatographic Purification

Problem 1: Poor resolution between this compound and a closely eluting impurity on RP-HPLC.

Causality: Poor resolution occurs when the analyte and an impurity have very similar affinities for both the stationary phase and the mobile phase. This is common with structural isomers or degradation products where the polarity difference is minimal. To improve separation, you must alter the interactions within the chromatographic system to exploit subtle differences between the two molecules.

Troubleshooting Workflow:

G cluster_logic start Start: Poor Resolution (Rs < 1.5) step1 Identify Impurity (LC-MS) start->step1 step2 Is it an Isomer (Same m/z)? step1->step2 step3 Optimize Mobile Phase (Acetonitrile vs. Methanol) step2->step3 No chiral Proceed to Chiral Chromatography (See Problem 2) step2->chiral Yes step4 Adjust pH of Aqueous Phase step3->step4 step5 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step4->step5 step6 Consider Ion-Pairing Reagent (e.g., SDS) step5->step6 end Achieved Resolution (Rs > 1.5) step6->end G start Start: Multiple Peaks Observed in Crude step1 Analyze by LC-MS start->step1 step2 Do peaks have different m/z? step1->step2 step3 Purify by Preparative Achiral RP-HPLC step2->step3 Yes (Positional Isomer or By-product) step4 Do peaks have the same m/z? step2->step4 No end Pure Single Isomer Obtained step3->end step5 Run Chiral HPLC Screening Protocol step4->step5 Yes (Probable Diastereomers) step6 Is separation achieved? step5->step6 step7 Purify by Preparative Chiral Chromatography step6->step7 Yes step8 Re-evaluate Synthesis for Selectivity step6->step8 No step7->end

Sources

Technical Support Center: Method Development for the Resolution of 6-Hydroxy Desloratadine from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical resolution of 6-Hydroxy Desloratadine. This guide is designed for researchers, analytical scientists, and drug development professionals actively engaged in the chromatographic separation of Desloratadine-related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to develop robust, reliable, and transferable analytical methods. We will explore the nuances of separating this compound from its positional isomers and potential stereoisomers, addressing common challenges with field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful method development project.

Q1: What is this compound and why is its separation from isomers critical? this compound is a hydroxylated metabolite of Desloratadine, which itself is the primary active metabolite of the second-generation antihistamine, Loratadine[1]. In pharmaceutical development and quality control, it is imperative to resolve this compound from other potential isomers (e.g., 3-Hydroxy, 5-Hydroxy Desloratadine) that can form during synthesis or metabolism[2][3]. Regulatory bodies like the FDA and EMA require that all related substances and impurities be adequately identified and quantified to ensure the safety and efficacy of the final drug product. Each isomer can possess a unique pharmacological and toxicological profile[4].

Q2: What are the primary types of isomers I need to consider for resolution? You will likely encounter two main classes of isomers:

  • Positional Isomers: These are structural isomers where the hydroxyl (-OH) group is attached to a different position on the Desloratadine molecule (e.g., 3-Hydroxy, 5-Hydroxy). Their separation is typically achieved using achiral chromatography by exploiting differences in their physicochemical properties.

  • Stereoisomers/Conformational Isomers: While Desloratadine itself does not have a classic chiral carbon, its rigid tricyclic structure can lead to atropisomerism (hindered rotation), and its derivatives may be chiral[5]. The reference material for this compound is often supplied as a mixture of conformational isomers[3]. If a single isomer is required or if different isomers exhibit different biological activities, a chiral separation method is necessary[4][6].

Q3: What is the recommended starting point for developing an achiral separation method? A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) system is the industry standard. A robust starting point would be:

  • Column: A high-quality C18 column (e.g., Waters Acquity BEH C18, Inertsil ODS-3V) is a versatile first choice[7][8].

  • Mobile Phase: A gradient elution using Acetonitrile or Methanol as the organic modifier and a buffered aqueous phase (e.g., phosphate or formate buffer) is recommended.

  • pH Control: Desloratadine and its derivatives are basic compounds. Controlling the mobile phase pH is the most critical parameter for achieving resolution. A starting pH in the acidic to neutral range (e.g., pH 3.0 to 7.0) is advisable to ensure consistent ionization and good peak shape[7][9][10].

  • Detection: A photodiode array (PDA) detector is suitable for method development, typically monitoring wavelengths between 245 nm and 285 nm[8][9][11]. For higher sensitivity and confirmation of peak identity, mass spectrometry (MS) is invaluable[12][13][14].

Q4: When should I consider developing a chiral separation method? A chiral method is necessary under several circumstances:

  • If the this compound reference standard is a racemic or isomeric mixture and your goal is to isolate or quantify a specific stereoisomer.

  • If toxicological data suggests that one stereoisomer has an undesirable safety profile[15].

  • During pharmacokinetic studies, to investigate if the body metabolizes or eliminates stereoisomers at different rates[16]. The most effective approach is the direct method, using a Chiral Stationary Phase (CSP)[17].

Section 2: Systematic Method Development Strategy

A structured approach is crucial to efficiently develop a robust and reliable separation method. The following workflow outlines a logical progression from initial screening to final optimization.

MethodDevWorkflow cluster_achiral Part A: Achiral Method Development (Positional Isomers) cluster_chiral Part B: Chiral Method Development (Stereoisomers) A1 Step 1: Define Goals (e.g., QC, Stability, Prep) A2 Step 2: Column & Mobile Phase Screening - C18, Phenyl-Hexyl - ACN vs. MeOH - pH 3.0 vs. pH 6.5 A1->A2 Initial Setup A3 Step 3: Evaluate Screening Data - Peak Shape - Resolution (Rs) - Retention A2->A3 Execute Runs A3->A2 Re-screen if needed A4 Step 4: Optimization - Fine-tune pH - Adjust Gradient Slope - Modify Temperature A3->A4 Select Best Condition A5 Step 5: Method Validation (ICH) - Specificity, Linearity, Accuracy - Precision, Robustness A4->A5 Finalize Method C1 Step 1: Confirm Need for Chiral Separation C2 Step 2: CSP Screening - Polysaccharide-based (AD, OD, IC) - Normal Phase & Polar Organic Modes C1->C2 If Yes C3 Step 3: Evaluate Screening Data - Enantiomeric Resolution (Rs) - Elution Order C2->C3 Execute Runs C4 Step 4: Optimization - Adjust Modifier % - Change Additive (e.g., DEA, TFA) - Modify Temperature C3->C4 Select Best CSP C5 Step 5: Method Validation - Quantify other enantiomer as impurity C4->C5 Finalize Method

Caption: Workflow for Achiral and Chiral Method Development.

Achiral Separation (Positional Isomers)

The primary goal is to exploit differences in polarity and ionization between this compound and its related isomers.

Initial Screening Conditions A systematic screening of key parameters is the most efficient way to find a promising starting point.

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)C18 (e.g., 100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.510 mM Potassium Phosphate, pH 7.0[7]10 mM Ammonium Formate, pH 3.510 mM Potassium Phosphate, pH 7.0
Mobile Phase B AcetonitrileAcetonitrileMethanolMethanol
Gradient 5-95% B over 10 min5-95% B over 10 min5-95% B over 10 min5-95% B over 10 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min0.4 mL/min
Temperature 30 °C30 °C30 °C30 °C

Expertise Note: Why screen both pH and organic solvent? The pKa of Desloratadine's piperidine nitrogen is around 9-10. At pH 3.5, it will be fully protonated (positively charged), leading to strong interaction with residual silanols on the C18 phase (potential tailing) but offering unique selectivity. At pH 7.0, it is still largely protonated, but subtle changes in analyte and stationary phase character can drastically alter selectivity. Acetonitrile and Methanol offer different selectivities due to their distinct abilities to engage in dipole-dipole and hydrogen bonding interactions.

Chiral Separation (Stereoisomers)

If chiral separation is required, screening on immobilized polysaccharide-based CSPs is the industry gold standard due to their broad applicability and solvent robustness[15].

Recommended Chiral Screening Conditions

Stationary Phase TypeMobile Phase ModeTypical Mobile PhaseAdditives (if needed)
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) Normal Phase (NP)n-Hexane / Isopropanol (IPA)0.1% Diethylamine (DEA) for basic analytes
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) Normal Phase (NP)n-Hexane / Ethanol0.1% Trifluoroacetic acid (TFA) for acidic analytes
Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) [15]Polar Organic (PO)Acetonitrile or Methanol0.1% DEA or TFA
Amylose tris(1-phenylethylcarbamate) (Chiralpak AS) Reversed-Phase (RP)Acetonitrile / Buffered WaterN/A

Expertise Note: Start with Normal Phase (NP) mode (e.g., Hexane/Alcohol) as it often provides the best selectivity on polysaccharide CSPs. The basic nitrogen in this compound will likely require the addition of a basic competitor, like DEA, to the mobile phase to prevent severe peak tailing and achieve good chromatographic efficiency.

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges are common. This guide provides solutions to specific problems you may encounter.

TroubleshootingTree Start Problem: Poor Resolution (Rs < 1.5) between 6-OH and Isomer Q1 Are peaks symmetrical but overlapping? Start->Q1 A1 Focus on Selectivity: 1. Change pH (most powerful) 2. Switch organic solvent (ACN <-> MeOH) 3. Change column (C18 -> Phenyl) 4. Reduce gradient slope Q1->A1 Yes Q2 Is one or both peaks tailing? Q1->Q2 No A2 Focus on Peak Shape: 1. Lower mobile phase pH (e.g., to 2.8-3.2) 2. Increase buffer concentration (e.g., 10mM -> 25mM) 3. Check for column contamination/void 4. Reduce sample mass on column Q2->A2 Yes Q3 Is the issue intermittent? Q2->Q3 No A3 Check System Stability: 1. Ensure proper mobile phase mixing/degassing 2. Verify column temperature stability 3. Check for leaks in the system Q3->A3 Yes

Caption: Decision Tree for Troubleshooting Poor Resolution.

Problem: Poor Resolution between 6-OH Desloratadine and a closely eluting isomer (Rs < 1.5)

  • Potential Cause & Explanation: The most common issue is insufficient selectivity between the analytes under the chosen conditions. The isomers have very similar structures, so small changes in the system are needed to exploit minor differences in their interaction with the stationary phase.

  • Solution Protocol:

    • Modify Mobile Phase pH: This is the most impactful variable. Adjust the pH of the aqueous mobile phase in small increments (e.g., ±0.2 units). This alters the degree of protonation of the analyte and ionization of residual silanols on the column, often dramatically changing selectivity[18].

    • Change Organic Solvent: Switch from Acetonitrile to Methanol, or vice versa. Methanol is a protic solvent capable of hydrogen bonding, while Acetonitrile is aprotic. This difference can alter elution order and improve resolution.

    • Decrease Gradient Steepness: A shallower gradient (e.g., increase gradient time by 50-100%) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Change Stationary Phase: If the above steps fail, switch to a column with a different selectivity, such as a Phenyl-Hexyl or embedded polar group (EPG) phase. The pi-pi interactions offered by a phenyl column can provide unique selectivity for aromatic compounds like Desloratadine.

Problem: Severe Peak Tailing for the main analyte or its isomers.

  • Potential Cause & Explanation: Peak tailing for basic compounds like 6-OH Desloratadine is often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the silica surface of the column[18]. This is especially prevalent at mid-range pH (4-7).

  • Solution Protocol:

    • Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5 - 3.5). This ensures the analyte is consistently protonated while suppressing the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., from 10 mM to 25-50 mM) can help to "shield" the silanol groups and maintain a more consistent pH at the silica surface, improving peak shape[18].

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. Ensure you are using a high-quality column intended for the analysis of basic compounds.

    • Reduce Sample Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing. Try reducing the injection volume or sample concentration.

Problem: Unstable or Drifting Retention Times.

  • Potential Cause & Explanation: Drifting retention times indicate that the system is not in equilibrium or that the mobile phase composition is changing over time. This compromises the trustworthiness and reproducibility of the method[19].

  • Solution Protocol:

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline and pressure are good indicators. For a new method, flushing with 10-20 column volumes is recommended.

    • Verify Mobile Phase Preparation: Inconsistently prepared mobile phases are a primary cause of drift. Ensure buffers are weighed accurately and pH is adjusted precisely every time. Premixing the mobile phase components can sometimes improve stability over online mixing[19].

    • Check for Temperature Fluctuations: Column temperature has a significant effect on retention. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C or 40 °C).

    • Degas Mobile Phase: Ensure mobile phases are adequately degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time shifts[20].

Section 4: Example Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example derived from validated methods in the literature and serves as a robust starting point for your own method development.

1. Objective: To resolve this compound from Desloratadine and other potential positional isomers and degradation products.

2. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Instrument | UPLC/HPLC System with PDA or UV Detector | | Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent high-purity C18[7][21] | | Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, adjust pH to 3.5 with phosphoric acid[9][10] | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0.0 | 30 | | | 15.0 | 70 | | | 18.0 | 90 | | | 20.0 | 90 | | | 20.1 | 30 | | | 25.0 | 30 | | Flow Rate | 1.0 mL/min[7] | | Column Temp. | 35 °C | | Detection | UV at 248 nm[9][11] | | Injection Vol. | 10 µL | | Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |

3. System Suitability Test (SST) Criteria:

  • Standard Preparation: Prepare a solution containing this compound and any available isomers/impurities (e.g., Desloratadine).

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between this compound and the closest eluting peak must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the this compound peak should be ≤ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time of the this compound peak should be ≤ 2.0%.

4. Validation (Trustworthiness): This method must be validated according to ICH Q2(R1) guidelines. This includes, but is not limited to, demonstrating specificity (using forced degradation studies), linearity over the desired concentration range, accuracy, precision (repeatability and intermediate precision), and robustness (testing small, deliberate changes to method parameters)[8].

References

  • Al-Aani, H., & Al-Obodi, H. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Drug Metabolism, 20(13), 1053–1059. [Link]

  • Al-Aani, H., & Al-Obodi, H. (2019). Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human. ChesterRep, University of Chester. [Link]

  • PubMed. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. National Center for Biotechnology Information. [Link]

  • Patel, D. P., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Perspectives in Clinical Research, 3(3), 103–112. [Link]

  • Jain, D. K., et al. (2014). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. ResearchGate. [Link]

  • IOSR Journal. (n.d.). A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and. IOSR Journal of Pharmacy. [Link]

  • Jain, D., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 8(4), 543-548. [Link]

  • Rao, B. M., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. [Link]

  • Challa, R., & Naidu, N. (2016). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form. Semantic Scholar. [Link]

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  • Naidu, N.V.S., et al. (2016). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmacy and Analytical Research, 5(2), 294-309. [Link]

  • Chromacim. (n.d.). HPLC Troubleshooting Guide. Chromacim. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • ResearchGate. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Request PDF. [Link]

  • SynZeal. (n.d.). Desloratadine Impurities. SynZeal. [Link]

  • Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinical Pharmacology & Biopharmaceutics, 6(4). [Link]

  • Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent Technologies. [Link]

  • SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. SynThink. [Link]

  • Pharmaffiliates. (n.d.). Desloratadine-impurities. Pharmaffiliates. [Link]

  • Veeprho. (n.d.). This compound (Mixture of Conformational Isomers). Veeprho. [Link]

  • Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2639. [Link]

  • Muppavarapu, R., et al. (2015). lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. Semantic Scholar. [Link]

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  • Dong, M. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pi, Z., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 4(1), 274-280. [Link]

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]

  • Zhou, L., et al. (2013). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of chromatographic science, 51(8), 738–743. [Link]

  • ResearchGate. (2023). Advances in Simple and Chiral-HPLC Methods for Anti-allergic Drugs and Chiral Recognition Mechanism. PDF. [Link]

  • ResearchGate. (2006). Validated LC Method, with a Chiral Mobile Phase, for Separation of the Isomers of Fexofenadine Hydrochloride. PDF. [Link]

  • Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1099. [Link]

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Technical Support Center: Minimizing Ion Suppression for 6-Hydroxy Desloratadine in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust quantification of 6-Hydroxy Desloratadine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of ion suppression in LC-MS analysis. Here, we will dissect the causes of this phenomenon and provide actionable, field-proven strategies to ensure the accuracy and reproducibility of your results.

Introduction to the Challenge

This compound is a hydroxylated metabolite of Desloratadine, an active metabolite of the second-generation antihistamine, Loratadine.[1][2] The introduction of a hydroxyl group increases the polarity of the molecule compared to its parent drug. This increased polarity can present unique challenges in reversed-phase liquid chromatography (RPLC), often leading to poor retention and co-elution with endogenous matrix components, a primary cause of ion suppression.[3]

Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3] The most common culprits in biological matrices like plasma are phospholipids, salts, and other endogenous metabolites.[4][5]

This guide provides a structured approach to systematically identify, troubleshoot, and minimize ion suppression for this compound, ensuring the integrity of your bioanalytical data.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.

Q1: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?

Answer:

A weak or erratic signal is a classic indicator of ion suppression. To confirm this, a post-column infusion experiment is a definitive diagnostic tool.

Experimental Protocol: Post-Column Infusion Analysis

  • Prepare a standard solution of this compound at a concentration that yields a stable and moderate signal on your mass spectrometer.

  • Set up a "T" junction between your LC column and the mass spectrometer's ion source.

  • Infuse the standard solution continuously into the mobile phase flow post-column using a syringe pump. This will create a stable baseline signal for your analyte.

  • Inject a blank matrix sample (e.g., extracted plasma from a drug-free source) onto the LC system.

  • Monitor the baseline signal of the infused this compound. A dip or fluctuation in the baseline at specific retention times indicates the elution of matrix components that are causing ion suppression.[6]

The following diagram illustrates the workflow for diagnosing ion suppression:

cluster_0 Ion Suppression Diagnostic Workflow A Observe Weak/Inconsistent Signal B Perform Post-Column Infusion Experiment A->B C Inject Blank Matrix Extract B->C D Monitor Analyte's Infused Signal C->D E Signal Dip Observed? D->E F Ion Suppression Confirmed at Specific Retention Time E->F Yes G No Significant Signal Dip. Investigate Other Causes (e.g., sample prep, instrument settings) E->G No

Caption: Workflow for diagnosing ion suppression.

Q2: My data shows significant variability between samples. Could this be due to matrix effects, and how can I mitigate it?

Answer:

High variability between samples, even with the use of an internal standard, can indeed be a consequence of differential matrix effects between individual samples. The most effective way to address this is through rigorous sample preparation and optimized chromatography.

Strategies for Reducing Inter-Sample Variability:

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering phospholipids and other matrix components. For a polar metabolite like this compound, a mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange characteristics) can provide superior cleanup compared to a single-mode sorbent.[5][7]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective, but the choice of solvent is critical to ensure efficient extraction of the polar this compound while leaving behind interfering substances.[8]

    • Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing phospholipids and may result in significant ion suppression.[3]

  • Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for polar compounds.[9][10] It uses a polar stationary phase and a high organic content mobile phase, which can lead to better retention of this compound and separation from the bulk of non-polar matrix components like phospholipids.

    • Gradient Optimization: A well-optimized gradient elution can chromatographically separate this compound from the regions of significant ion suppression identified in your post-column infusion experiment.

The following table provides a comparison of sample preparation techniques for minimizing matrix effects:

Sample Preparation TechniqueProsConsApplicability for this compound
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing phospholipids and salts, often leading to significant ion suppression.[3]Not recommended for achieving the lowest limits of quantification.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Requires optimization of solvent and pH; can be labor-intensive.[8]A viable option with careful method development.
Solid-Phase Extraction (SPE) Highly effective for removing a wide range of interferences.[5]More complex and costly than PPT and LLE.Highly Recommended. Mixed-mode or polymeric sorbents are likely to be most effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

Answer:

Understanding the physicochemical properties of this compound is crucial for developing a robust LC-MS method.

PropertyValueImplication for Method Development
Molecular Formula C19H19ClN2O---
Molecular Weight 326.8 g/mol Guides selection of mass range for MS detection.[11]
XLogP3 3.4Indicates moderate lipophilicity, but the presence of the hydroxyl and amine groups imparts significant polarity.[11] This suggests that while it can be retained on a C18 column, alternative chemistries like HILIC or mixed-mode should be considered for optimal separation from matrix components.
pKa Not explicitly found for 6-hydroxy, but Desloratadine has pKa1 4.41 and pKa2 9.97.[12]The piperidine nitrogen will be protonated at acidic pH, making it suitable for cation-exchange mechanisms in mixed-mode chromatography and enhancing ionization in positive ESI mode.
Q2: What are the recommended starting conditions for an LC-MS/MS method for this compound?

Answer:

The following are recommended starting points for method development. Optimization will be necessary for your specific instrumentation and matrix.

Table of Recommended Starting LC-MS/MS Parameters:

ParameterRecommended Starting ConditionRationale
LC Column HILIC (e.g., Amide, Zwitterionic) or Mixed-Mode (e.g., RP/Cation-Exchange)To achieve better retention and separation of the polar analyte from matrix interferences.[9][10]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateAcidic modifier promotes protonation for positive ion mode ESI. Ammonium formate helps to maintain stable spray.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for HILIC and reversed-phase.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the piperidine ring is readily protonated.[4]
MRM Transition To be determined by infusing a standard of this compound. A common fragmentation for similar structures is the loss of the piperidine moiety.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[8]
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity and stability.
Gas Temperature 300 - 400 °CAids in desolvation of the ESI droplets.
Nebulizer Gas 30 - 50 psiOptimize for stable spray and droplet formation.
Q3: How can I optimize my ESI source parameters to minimize ion suppression?

Answer:

Optimizing your ion source parameters can significantly improve signal intensity and reduce the impact of ion suppression.

Systematic Approach to ESI Source Optimization:

  • Analyte Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to find the optimal parameters for the analyte itself.

  • Parameter Optimization:

    • Capillary Voltage: Adjust in small increments to find the voltage that provides the most stable and intense signal without evidence of in-source fragmentation.

    • Nebulizer Gas Pressure: This affects the size of the initial droplets. Higher pressure generally leads to smaller droplets and more efficient desolvation, but excessive pressure can destabilize the spray.

    • Drying Gas Flow and Temperature: These parameters are crucial for solvent evaporation. A balance must be struck to ensure complete desolvation without causing thermal degradation of the analyte.

The following diagram illustrates the decision-making process for mitigating ion suppression:

cluster_1 Ion Suppression Mitigation Strategy Start Ion Suppression Detected A Optimize Sample Preparation Start->A B Optimize Chromatographic Separation Start->B C Optimize MS Source Parameters Start->C D Re-evaluate Method Performance A->D B->D C->D E Successful Mitigation D->E Acceptable F Further Optimization Required D->F Not Acceptable

Caption: A multi-pronged strategy for mitigating ion suppression.

By systematically addressing sample preparation, chromatography, and mass spectrometer settings, you can develop a robust and reliable method for the quantification of this compound, free from the detrimental effects of ion suppression.

References

  • Boudah, S., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20. Available from: [Link]

  • Bylda, C., et al. (2018). Sample preparation for polar metabolites in bioanalysis. SciSpace. Available from: [Link]

  • Chaudhary, M., et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists, 7(3), 236-246. Available from: [Link]

  • Deng, P., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Request PDF. Available from: [Link]

  • Li, W., et al. (2024). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Metabolites, 14(7), 415. Available from: [Link]

  • Princeton University (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. Available from: [Link]

  • Paila, Y. R., et al. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(5), 314-321. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Available from: [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 232. Available from: [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. Available from: [Link]

  • Matuszewski, B. K., et al. (2003). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography B, 789(2), 229-249. Available from: [Link]

  • Wang, S., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Pharmaceutics, 15(1), 268. Available from: [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359. Available from: [Link]

  • Lee, S., et al. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. Available from: [Link]

  • Motyka, R. J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. Available from: [Link]

  • Peris-Vicente, J., et al. (2006). Analysis of Pharmaceutical Preparations Containing Antihistamine Drugs by Micellar Liquid Chromatography. Journal of AOAC International, 89(1), 77-83. Available from: [Link]

  • Gao, W., et al. (2012). Trace analysis of three antihistamines in human urine by on-line single drop liquid-liquid-liquid microextraction coupled to sweeping micellar electrokinetic chromatography and its application to pharmacokinetic study. Journal of Chromatography B, 904, 121-127. Available from: [Link]

  • Wang, Y., et al. (2024). Metabolomic insights into variable antihistamine responses in allergic rhinitis: unveiling biomarkers for precision treatment. World Allergy Organization Journal, 17(6), 100913. Available from: [Link]

  • Esteve-Romero, J., et al. (2005). Chromatographic Analysis of Phenethylamine-antihistamine Combinations Using C-8, C-18 or Cyano Columns and Micellar Sodium Dodecyl Sulfate-pentanol Mixtures. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Metabolomic insights into variable antihistamine responses in allergic rhinitis: unveiling biomarkers for precision treatment. Semantic Scholar. Available from: [Link]

  • El-Enany, N., et al. (2020). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Pharmaceutical Analysis, 16(7), 866-874. Available from: [Link]

  • Veeprho (n.d.). This compound (Mixture of Conformational Isomers). Veeprho. Available from: [Link]

  • Zheng, J., & Rustum, A. M. (2006). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1319-1325. Available from: [Link]

  • Popović, G., et al. (2008). Acidity constants of loratadine and desloratadine in water and in the presence of surfactants. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Desloratadine. PubChem. Available from: [Link]

  • Zheng, J., & Rustum, A. M. (2010). Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1097-1104. Available from: [Link]

  • Paila, Y. R., et al. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(5), 314-321. Available from: [Link]

  • Lin, Y., et al. (2012). Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. Medicinal Chemistry, 8(6), 1126-1132. Available from: [Link]

Sources

Technical Support Center: Optimizing Recovery of 6-Hydroxy Desloratadine from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the recovery of 6-Hydroxy Desloratadine from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals actively engaged in bioanalytical studies involving this key metabolite of Desloratadine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered during experimental workflows. Our approach is rooted in explaining the "why" behind the "how," ensuring that every protocol is a self-validating system grounded in scientific principles.

A Note on Desloratadine Metabolism

Before delving into extraction methodologies, it is crucial to clarify the nomenclature of Desloratadine metabolites. The major active metabolite extensively documented in pharmacokinetic and bioanalytical literature is 3-Hydroxy Desloratadine .[1][2][3][4][5] However, This compound is also a recognized metabolite.[6][7] Due to their structural similarities as hydroxylated isomers, the extraction principles and troubleshooting strategies discussed herein are applicable to both, with the understanding that 3-Hydroxy Desloratadine is the more commonly quantified analyte. This guide will primarily address this compound, while drawing upon established methods for its 3-hydroxy counterpart.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological matrices like plasma?

The primary challenges stem from the physicochemical properties of this compound and the complexity of the biological matrix. Key issues include:

  • Polarity: The addition of a hydroxyl group increases the polarity of the molecule compared to the parent drug, Desloratadine. This can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and low partitioning into non-polar organic solvents during liquid-liquid extraction (LLE).

  • Low Concentrations: As a metabolite, this compound is often present at very low concentrations, necessitating highly efficient extraction and enrichment steps for accurate quantification.[1]

  • Matrix Effects: Biological matrices, particularly plasma, are rich in endogenous components like phospholipids and proteins.[8] These can co-extract with the analyte and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate and irreproducible results.

  • Conjugation: A significant portion of hydroxylated metabolites can exist as glucuronide conjugates in vivo.[2][3][4][9] Failure to cleave these conjugates prior to extraction will result in a gross underestimation of the total metabolite concentration.

Q2: Which extraction technique is generally preferred for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE can be successfully employed, and the choice often depends on the specific requirements of the assay, such as desired cleanliness of the extract, throughput, and the available instrumentation.

  • Solid-Phase Extraction (SPE) is often favored for its ability to provide cleaner extracts, thereby minimizing matrix effects.[1] For a polar and potentially basic compound like this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange characteristics) can offer superior selectivity and recovery.

  • Liquid-Liquid Extraction (LLE) is a simpler and often cheaper technique. However, for a polar metabolite, achieving high recovery can be challenging with standard non-polar solvents. Optimization of solvent polarity and sample pH is critical.[10]

Q3: My recovery of this compound is consistently low. What are the most likely causes and how can I troubleshoot this?

Low recovery is a common issue that can arise at multiple stages of the extraction process. A systematic approach to troubleshooting is essential.

dot

Low_Recovery_Troubleshooting cluster_SPE SPE Issues cluster_LLE LLE Issues Start Low Recovery Observed Check_Hydrolysis Is the analyte glucuronidated? (Check literature/pilot experiment) Start->Check_Hydrolysis Perform_Hydrolysis Incorporate enzymatic hydrolysis step (e.g., with β-glucuronidase) Check_Hydrolysis->Perform_Hydrolysis Yes No_Hydrolysis Analyte is not conjugated or hydrolysis is already performed Check_Hydrolysis->No_Hydrolysis No SPE_Troubleshooting Troubleshooting Solid-Phase Extraction (SPE) Perform_Hydrolysis->SPE_Troubleshooting LLE_Troubleshooting Troubleshooting Liquid-Liquid Extraction (LLE) Perform_Hydrolysis->LLE_Troubleshooting No_Hydrolysis->SPE_Troubleshooting No_Hydrolysis->LLE_Troubleshooting SPE1 Analyte Breakthrough (Found in load/wash fractions) SPE_Troubleshooting->SPE1 SPE2 Poor Elution (Analyte retained on cartridge) SPE_Troubleshooting->SPE2 LLE1 Poor Partitioning (Analyte remains in aqueous layer) LLE_Troubleshooting->LLE1 LLE2 Emulsion Formation LLE_Troubleshooting->LLE2

Caption: Troubleshooting workflow for low recovery.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Issue 1: Analyte Breakthrough (Found in Loading or Wash Fractions)

This indicates that the analyte is not being effectively retained on the SPE sorbent.

Causality & Solutions:

  • Incorrect Sorbent Choice: this compound is a polar molecule. Using a highly non-polar sorbent like C18 might not provide sufficient retention.

    • Solution: Switch to a more polar-retentive sorbent. A hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode cation exchange (MCX) sorbent is recommended. MCX is particularly advantageous as it leverages both reversed-phase and ion-exchange interactions, given the basic nature of the piperidine ring in the molecule's structure.

  • Inappropriate Sample pH: The piperidine moiety in this compound is basic. At low pH, it will be protonated (charged). For retention on a reversed-phase sorbent, the neutral form is preferred. For a cation exchange sorbent, the charged form is required.

    • Solution (Reversed-Phase/HLB): Adjust the sample pH to be at least 2 units above the pKa of the piperidine nitrogen to ensure it is in its neutral, more retentive form.

    • Solution (Cation Exchange): Adjust the sample pH to be at least 2 units below the pKa of the piperidine nitrogen to ensure it is positively charged and can bind to the sorbent.

  • Sample Loading Solvent is Too Strong: If the sample is diluted in a solvent with a high percentage of organic content, it can prevent the analyte from binding to the sorbent.

    • Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[11]

  • Wash Solvent is Too Strong: The wash step is designed to remove interferences, but a solvent that is too strong can prematurely elute the analyte.

    • Solution: Decrease the organic content of the wash solvent. Perform a step-wise wash optimization, testing increasing percentages of organic solvent to find the point where interferences are removed without eluting the analyte.[12]

  • High Flow Rate: A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with and bind to the sorbent.

    • Solution: Decrease the flow rate during the loading step.[8][11]

Issue 2: Poor Elution (Analyte Remains on the Cartridge)

This occurs when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.

Causality & Solutions:

  • Elution Solvent is Too Weak: The solvent must be strong enough to overcome the retentive forces of the sorbent.

    • Solution (Reversed-Phase/HLB): Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.

    • Solution (Cation Exchange): The elution requires neutralization of the analyte or disruption of the ionic bond. This is typically achieved by using a small amount of a basic modifier, such as ammonium hydroxide, in the organic elution solvent (e.g., 5% NH4OH in methanol).[13]

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent bed.

    • Solution: Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one, allowing the solvent to soak the sorbent bed for a minute between additions.[12]

Experimental Protocol: Mixed-Mode SPE for this compound in Plasma

This protocol is adapted from established methods for similar analytes and is a robust starting point for method development.

  • Sample Pre-treatment & Hydrolysis:

    • To 200 µL of plasma, add an internal standard.

    • To account for conjugated metabolites, add 50 µL of phosphate buffer (pH 5.0) and 10 µL of β-glucuronidase enzyme.

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned cartridge at a low flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

dot

SPE_Workflow cluster_Pre 1. Pre-treatment cluster_SPE 2. Solid-Phase Extraction (MCX) cluster_Post 3. Post-extraction Plasma Plasma Sample (+ Internal Standard) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 5.0, 37°C) Plasma->Hydrolysis Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Hydrolysis->Precipitation Centrifuge Centrifuge & Collect Supernatant Precipitation->Centrifuge Condition Condition (Methanol) Equilibrate Equilibrate (0.1% Formic Acid in H2O) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (0.1% Formic Acid in H2O) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Mixed-mode SPE workflow for this compound.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Issue 1: Poor Partitioning (Analyte Remains in the Aqueous Phase)

This is the most common issue for polar metabolites in LLE.

Causality & Solutions:

  • Incorrect Solvent Polarity: A non-polar solvent like hexane will not effectively extract a polar compound like this compound.

    • Solution: Use a more polar, water-immiscible organic solvent. Good choices include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like dichloromethane/isopropanol.

  • Inappropriate Sample pH: As a basic compound, this compound will be charged (hydrophilic) at neutral or acidic pH. To partition into the organic phase, it must be in its neutral (lipophilic) form.[14]

    • Solution: Adjust the pH of the aqueous sample to be basic, at least 2 pH units above the pKa of the piperidine nitrogen. A pH of 10-11 is a good starting point.[10] This deprotonates the amine, making it neutral and more likely to move into the organic phase.

  • "Salting Out" Effect: The solubility of polar organic molecules in the aqueous phase can be decreased by increasing the ionic strength of the solution.

    • Solution: Add a salt, such as sodium chloride or ammonium sulfate, to the aqueous sample to saturation before extraction. This can enhance the partitioning of the analyte into the organic layer.

Data Presentation: Solvent Selection for LLE
SolventPolarity IndexKey CharacteristicsSuitability for 6-OH Desloratadine
n-Hexane0.1Non-polarPoor
Toluene2.4Non-polar, aromaticPoor to Moderate
Methyl tert-butyl ether (MTBE)2.5Moderately polarGood
Dichloromethane (DCM)3.1Moderately polarGood, but can form emulsions
Ethyl Acetate4.4PolarVery Good

Data synthesized from general solvent property tables.

Concluding Remarks

Improving the recovery of this compound from biological matrices is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By understanding the physicochemical properties of the analyte and the principles of the chosen extraction technique, researchers can effectively troubleshoot common issues like low recovery and matrix effects. This guide provides a foundational framework for developing and optimizing robust bioanalytical methods. For further assistance, always refer to the latest scientific literature and regulatory guidelines on bioanalytical method validation.

References

  • Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and BioAllied Sciences, 5(1), 74–82. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Tip: Troubleshooting SPE. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Huclová, J., et al. (2010). Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction. Journal of Chromatography B, 878(22), 1931-1938. [Link]

  • Xu, X., et al. (2005). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Chromatography B, 816(1-2), 229-237. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(7), 1098-1108. [Link]

  • ResearchGate. (n.d.). Effect of sample pH on extraction recovery from aqueous standard solutions. Retrieved from [Link]

  • Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinica Press, 1(1), 14-25. [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 124-131. [Link]

  • ResearchGate. (n.d.). Determination of the enzyme kinetics for the formation of 3-hydroxydesloratadine. Retrieved from [Link]

  • Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. Retrieved from [Link]

  • JoVE. (2024). Extraction: Effects of pH. Retrieved from [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 734-744. [Link]

  • ResearchGate. (2016). Further Characterization of the Metabolism of Desloratadine and its Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Retrieved from [Link]

  • Williams, D. L. (2019). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(17), 3958. [Link]

  • ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Retrieved from [Link]

  • Zhang, K., et al. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences), 46(5), 783-787. [Link]

  • Biotage. (n.d.). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity constants of loratadine and desloratadine in water and in the presence of surfactants. Retrieved from [Link]

  • Ponnuru, V. S., et al. (2016). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 6(5), 334-339. [Link]

  • TGA. (2018). DESLORATADINE TABLETS. Australian Public Assessment Report for Desloratadine. [Link]

  • Bolko, L., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(3), 437-448. [Link]

  • SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]

  • Motyka, R. J., & Roach, J. (2004). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. The Application Notebook, Varian, Inc. [Link]

  • ResearchGate. (n.d.). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Retrieved from [Link]

  • Vuckovic, D. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 488. [Link]

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  • The Organic Chemistry Tutor. (2021). Intro to Liquid-Liquid Extraction [Video]. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the validation of a bioanalytical method for 6-Hydroxy Desloratadine, a metabolite of the second-generation antihistamine, Desloratadine.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and defensible assay. The principles and practices outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Analytical Imperative: Why this compound Matters

Desloratadine is the major active metabolite of loratadine and is itself a potent, non-sedating H1-receptor antagonist.[1][2] Its metabolism in the body is extensive, leading to several hydroxylated metabolites. While 3-hydroxydesloratadine is often considered the primary active metabolite, understanding the pharmacokinetic profile of other metabolites like this compound is crucial for a comprehensive assessment of the drug's disposition, safety, and potential for drug-drug interactions.[2][6]

Accurate quantification of these metabolites in biological matrices such as human plasma requires a fully validated bioanalytical method. The objective of method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[7] This guide will detail the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, the industry's gold standard for this application due to its superior sensitivity and selectivity.

cluster_metabolism Metabolic Pathway Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism Metabolite_3OH 3-Hydroxy Desloratadine (Active Metabolite) Desloratadine->Metabolite_3OH Hydroxylation Metabolite_6OH This compound (Analyte of Interest) Desloratadine->Metabolite_6OH Hydroxylation

Caption: Simplified metabolic pathway of Desloratadine.

Foundational Framework: Regulatory Guidelines

Any bioanalytical method validation submitted to regulatory authorities must adhere to strict guidelines. The ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," provides a harmonized framework for ensuring the reliability of bioanalytical data.[4][5] This guideline supersedes previous individual guidance from the FDA and EMA and is the authoritative document for this work.[3][8] The core tenets of validation include demonstrating selectivity, sensitivity, accuracy, precision, and stability.[4]

Methodological Deep Dive: An LC-MS/MS Approach

We will explore the validation of a method using a triple quadrupole mass spectrometer, which allows for highly selective detection through Multiple Reaction Monitoring (MRM).

The Critical Choice: Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences that could compromise the analysis.[9] The choice of technique is a critical decision point that balances recovery, cleanliness, and throughput.

TechniquePrincipleAdvantagesDisadvantagesBest For...
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive."Dirty" extract; high risk of matrix effects and ion suppression.[10][11]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Cleaner extract than PPT, good recovery for non-polar analytes.Labor-intensive, uses large volumes of organic solvents.Compounds with favorable partition coefficients.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extract, high recovery, reduces matrix effects significantly.[13]More expensive, requires method development to optimize sorbent/solvents.Regulated bioanalysis where accuracy is paramount.

Expert Rationale: For a regulated bioanalytical method for this compound, Solid-Phase Extraction (SPE) is the superior choice. The hydroxyl group on the molecule makes it moderately polar, suitable for retention on a variety of sorbent chemistries (e.g., mixed-mode cation exchange). The primary benefit is the significant reduction of phospholipids, a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[10][14] This leads to a more robust and reliable assay, justifying the higher initial cost and development time.

The Gold Standard: Internal Standard Selection

An internal standard (IS) is added to every sample, calibrator, and QC to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4).

Why a SIL-IS is essential:

  • Co-elution: It has nearly identical chromatographic behavior to the analyte.

  • Physicochemical Similarity: It experiences the same extraction recovery and, critically, the same degree of ion suppression or enhancement in the mass spectrometer source.[14][15]

  • Accuracy: This ensures the most accurate and precise quantification, as the analyte-to-IS peak area ratio remains constant even if signal intensity fluctuates.

Using a structurally similar analog (e.g., another hydroxylated metabolite or a different drug) is a less desirable alternative, as minor differences in structure can lead to different chromatographic retention and ionization efficiency, introducing analytical error.

Chromatographic and Mass Spectrometric Conditions

The following table outlines typical starting parameters for an LC-MS/MS method for this compound.

ParameterSetting & Rationale
LC Column C18, sub-2 µm particle size (e.g., 50 x 2.1 mm). Rationale: Provides excellent reversed-phase retention for moderately polar compounds and high efficiency for sharp peaks.
Mobile Phase A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
Gradient A rapid gradient from low to high organic content. Rationale: Ensures elution of the analyte as a sharp peak while minimizing run time.
Flow Rate 0.4 - 0.6 mL/min. Rationale: Compatible with standard ESI sources and provides good chromatographic performance.
Ionization Mode Electrospray Ionization (ESI), Positive. Rationale: The piperidine and pyridine rings in the structure readily accept a proton, making positive mode highly sensitive.
MRM Transitions Analyte: Q1 m/z 327.1 -> Q3 m/z 259.1. IS (d4): Q1 m/z 331.1 -> Q3 m/z 263.1. Rationale: These transitions (hypothetical, require experimental optimization) correspond to the parent ion and a stable product ion, providing high selectivity.

The Validation Gauntlet: Key Performance Metrics

According to ICH M10 guidelines, a full validation must assess the following parameters.[4]

cluster_workflow Bioanalytical Method Validation Workflow cluster_validation Validation Experiments SamplePrep Sample Preparation (Plasma + IS) LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Peak Integration) LCMS->DataProc Report Final Report DataProc->Report Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision Stability Stability Matrix Matrix Effect

Caption: General workflow for a bioanalytical method validation.

Selectivity and Specificity

The method must be able to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Protocol: Analyze at least six different sources of blank human plasma to check for interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: Response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity, Range, and Sensitivity (LLOQ)

The calibration curve demonstrates the relationship between instrument response and known analyte concentrations.

  • Protocol: Prepare a set of calibration standards (typically 8-10) by spiking blank plasma with known amounts of analyte. The range should cover expected study concentrations.

  • Acceptance Criteria:

    • Range: The interval from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Linearity: A regression analysis (typically linear with 1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99.[13]

    • LLOQ: The lowest concentration on the curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[16]

Example Calibration Curve Data:

Nominal Conc. (pg/mL)Calculated Conc. (pg/mL)Accuracy (%)
50.0 (LLOQ)54.5109.0
100.098.298.2
500.0515.0103.0
2500.02410.096.4
7500.07620.0101.6
10000.0 (ULOQ)9910.099.1
Accuracy and Precision

This assesses how close the measured values are to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Medium, High) in replicate (n=6) on at least three separate days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[4]

Example Intra-Day and Inter-Day Accuracy & Precision Data:

QC LevelNominal Conc. (pg/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ50.0105.48.2108.111.5
Low150.098.75.6101.37.8
Medium4000.0101.23.1102.54.9
High8000.097.52.598.93.7
Recovery and Matrix Effect

These two parameters are intrinsically linked and critical for LC-MS/MS assays.

  • Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.[13] While high recovery is desirable, consistent and reproducible recovery is more important.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[14] It is assessed by comparing the response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution.[15]

  • Protocol: A set of experiments using samples at Low and High QC concentrations is performed to isolate and calculate these values.

  • Acceptance Criteria: The IS-normalized matrix factor should have a CV ≤ 15%. This demonstrates that while matrix effects may exist, the SIL-IS effectively corrects for them.

Stability

The stability of the analyte must be proven under various conditions that mimic sample handling and storage.

  • Protocol: Analyze QC samples after exposing them to different conditions.

  • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal values.

  • Key Stability Tests:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles (e.g., 3-5 cycles).[16]

    • Bench-Top Stability: At room temperature for a duration that exceeds expected sample handling time.[16]

    • Long-Term Stability: Stored at the intended temperature (e.g., -70°C) for a period longer than the study duration.

    • Stock Solution Stability: Stability of the analyte in its storage solvent at room temperature and refrigerated.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol.

  • IS Stock (1 mg/mL): Prepare a stock of this compound-d4 similarly.

  • Working Solutions: Serially dilute the primary stock solution with 50/50 acetonitrile/water to create spiking solutions for calibration standards and QCs.

  • IS Spiking Solution (e.g., 5 ng/mL): Dilute the IS stock with 50/50 acetonitrile/water.

Sample Preparation Protocol (Solid-Phase Extraction)
  • Pipette 200 µL of plasma sample, calibrator, or QC into a 96-well plate.

  • Add 50 µL of the IS spiking solution to all wells except blanks.

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1% formic acid, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 200 µL of mobile phase A/B (90:10).

  • Inject: Inject 10 µL onto the LC-MS/MS system.

Conclusion: A Pathway to Defensible Data

Validating a bioanalytical method for this compound is a rigorous, multi-faceted process that is anchored by regulatory guidelines. While various analytical choices exist, a method employing Solid-Phase Extraction for sample cleanup, a stable isotope-labeled internal standard for accurate correction, and LC-MS/MS for sensitive detection provides the most robust and defensible data for pharmacokinetic studies. By understanding the scientific principles behind each validation parameter—from the necessity of minimizing matrix effects to proving analyte stability—researchers can ensure the integrity of their results and make confident decisions in the drug development process.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline on Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124087, Desloratadine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14637770, this compound. [Link]

  • ResearchGate. Chemical structures of rupatadine (A), desloratadine (B), and 3-hydroxydesloratadine (C). [Link]

  • Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. [Link]

  • Rudzki, P. J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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A Comparative Pharmacokinetic Guide to Desloratadine and its Active Metabolite, 3-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Desloratadine, a widely used second-generation antihistamine, and its principal active metabolite, 3-Hydroxy Desloratadine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacokinetic data, outlines a robust bioanalytical methodology for their simultaneous quantification, and explains the critical metabolic relationship between the two compounds.

Introduction: The Clinical Significance of Desloratadine and its Metabolism

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-receptor antagonist with a well-established efficacy and safety profile in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Unlike its predecessor, Desloratadine exhibits higher affinity for the H1 receptor, contributing to its enhanced potency. A crucial aspect of its clinical pharmacology lies in its extensive metabolism to 3-Hydroxy Desloratadine, a metabolite that also possesses significant antihistaminic activity.[4] Understanding the comparative pharmacokinetics of both the parent drug and its active metabolite is therefore paramount for a comprehensive assessment of its overall therapeutic effect and for the development of bioequivalent generic formulations.

The formation of 3-Hydroxy Desloratadine is a complex enzymatic process. Initially, it was a long-standing mystery, but recent studies have elucidated that the pathway involves an initial N-glucuronidation of Desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by hydroxylation by Cytochrome P450 2C8 (CYP2C8), and subsequent deconjugation to yield the active metabolite.[1][5][6] This multi-step bioactivation underscores the importance of evaluating both analytes in pharmacokinetic studies.

This guide will delve into the comparative pharmacokinetic parameters of Desloratadine and 3-Hydroxy Desloratadine, provide a detailed, field-proven protocol for their simultaneous analysis using LC-MS/MS, and present visual workflows to clarify the metabolic and experimental processes.

The Metabolic Journey: From Desloratadine to 3-Hydroxy Desloratadine

The biotransformation of Desloratadine to 3-Hydroxy Desloratadine is not a direct hydroxylation event. It is a sophisticated pathway that necessitates the involvement of both Phase I and Phase II metabolic enzymes, a unique characteristic that was a subject of considerable research. The accepted metabolic cascade is depicted below.

Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxy_Desloratadine_Glucuronide 3-Hydroxy Desloratadine-N-glucuronide Desloratadine_Glucuronide->Hydroxy_Desloratadine_Glucuronide CYP2C8 Hydroxy_Desloratadine 3-Hydroxy Desloratadine Hydroxy_Desloratadine_Glucuronide->Hydroxy_Desloratadine Deconjugation

Caption: Metabolic pathway of Desloratadine to 3-Hydroxy Desloratadine.

This pathway highlights that the formation of 3-Hydroxy Desloratadine is dependent on an initial glucuronidation step. This has significant implications for in vitro metabolism studies, as both NADPH and UDP-glucuronic acid are required cofactors to observe the formation of this metabolite in systems like human liver microsomes.[1]

Comparative Pharmacokinetic Parameters

Following oral administration, Desloratadine is well-absorbed, with peak plasma concentrations (Cmax) reached in approximately 3 hours.[7][8] It is then extensively metabolized to 3-Hydroxy Desloratadine. Both compounds exhibit long elimination half-lives, which supports the once-daily dosing regimen of Desloratadine.[8][9] The table below summarizes the key steady-state pharmacokinetic parameters for Desloratadine and 3-Hydroxy Desloratadine following a 5 mg once-daily dose in healthy adults.

ParameterDesloratadine3-Hydroxy Desloratadine
Cmax (mean, µg/L) 3.98[8][9]1.99[8][9]
Tmax (mean, hours) 3.17[8][9]4.76[8][9]
AUC (0-24h) (mean, µg/L*h) 56.9[8][9]32.3[8][9]
Half-life (t½) (mean, hours) 26.8[8][9]36[8][9]
Protein Binding 82% to 87%[7]85% to 89%[7]

It is noteworthy that while the Cmax and AUC of 3-Hydroxy Desloratadine are lower than that of the parent drug, its longer half-life suggests a sustained contribution to the overall clinical effect. The existence of "poor metabolizers," a subset of the population with a decreased ability to form 3-Hydroxy Desloratadine, has been identified, leading to higher exposure to Desloratadine.[10] However, studies have shown that this phenotype does not correlate with a different safety profile.[10][11]

Experimental Protocol: Simultaneous Quantification by LC-MS/MS

To accurately assess the pharmacokinetic profiles of Desloratadine and 3-Hydroxy Desloratadine, a robust and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high selectivity and sensitivity.[12][13][14][15]

The following protocol is a validated, self-validating system for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma. The use of a deuterated internal standard (IS), such as Desloratadine-d5, is critical for correcting for matrix effects and variability during sample preparation and injection.[12][16]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (e.g., 250 µL) Add_IS Add Internal Standard (Desloratadine-d5) Plasma_Sample->Add_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject onto LC System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for Desloratadine and 3-Hydroxy Desloratadine.

Step-by-Step Methodology

This protocol is based on established and validated methods described in the literature.[12][14][17]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Desloratadine, 3-Hydroxy Desloratadine, and Desloratadine-d5 (Internal Standard) in a suitable solvent like methanol at a concentration of 1 mg/mL.[12]
  • Prepare serial dilutions from the stock solutions to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 250 µL of human plasma, add the internal standard working solution.
  • Precondition an SPE cartridge (e.g., SPEC SCX) with methanol followed by 2% formic acid.[17]
  • Dilute the plasma sample with 500 µL of 2% formic acid and load it onto the conditioned SPE plate under vacuum.[17]
  • Wash the cartridge sequentially with 2% formic acid and then with an organic wash (e.g., 2% formic acid in acetonitrile:methanol).[17]
  • Elute the analytes using an appropriate elution solvent (e.g., 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water).[17]
  • Evaporate the eluent to dryness under a stream of nitrogen.
  • Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[17]

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
  • Analytical Column: A C18 column (e.g., Hypurity Advance 50 x 4.6 mm, 5-µm) is suitable for separation.[12]
  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14][17]
  • Flow Rate: A typical flow rate is between 0.25 to 1 mL/min.[12][17]
  • Injection Volume: 15 µL.[12]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray (ESI+) mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are:
  • Desloratadine: m/z 311.2 → 259.1[17]
  • 3-Hydroxy Desloratadine: m/z 327.2 → 275.1[17]
  • Desloratadine-d5 (IS)

4. Method Validation:

  • The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).
  • Validation parameters include selectivity, sensitivity (Lower Limit of Quantification - LLOQ), accuracy, precision, linearity, recovery, and stability (freeze-thaw, bench-top, long-term).[12] A typical linear range for this assay is 0.05 to 10 ng/mL for both analytes.[14]

Conclusion

The pharmacokinetic profiles of Desloratadine and its active metabolite, 3-Hydroxy Desloratadine, are well-characterized. Both contribute to the overall antihistaminic effect, and their prolonged half-lives justify the convenience of a once-daily dosing schedule. The intricate metabolic pathway, involving both UGT and CYP enzymes, is a key consideration for in vitro drug-drug interaction studies. For researchers in drug development and clinical pharmacology, the simultaneous quantification of both compounds is essential for accurate bioequivalence and pharmacokinetic assessments. The provided LC-MS/MS protocol offers a robust and reliable framework for achieving this, ensuring data integrity and supporting regulatory submissions. This comprehensive understanding of Desloratadine's disposition is fundamental to its continued safe and effective use in clinical practice.

References
  • Jain, D., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health. [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. PubMed. [Link]

  • Medicine.com. (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

  • Zhang, K., et al. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Chinese Pharmaceutical Journal. [Link]

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  • Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. PubMed. [Link]

  • Geha, R.S., & Meltzer, E.O. (2001). Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]

  • Affrime, M., et al. (2002). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. PubMed. [Link]

  • Xu, H.R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. PubMed. [Link]

  • Wang, Y., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. [Link]

  • Affrime, M., et al. (2002). A Pharmacokinetic Profile of Desloratadine in Healthy Adults, Including Elderly. ResearchGate. [Link]

  • Xu, H.R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. ResearchGate. [Link]

  • Gupta, S., et al. (2007). Pharmacokinetics of desloratadine in children between 2 and 11 years of age. British Journal of Clinical Pharmacology. [Link]

  • Muppavarapu, R., et al. (2014). LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA. Semantic Scholar. [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. ResearchGate. [Link]

  • Xu, H.R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Scilit. [Link]

  • DuBuske, L. (2001). Pharmacological and clinical properties of desloratadine vs. loratadine: An evidence-based differentiation. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 6-Hydroxy Desloratadine in Desloratadine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of Desloratadine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While immunoassays offer a high-throughput and sensitive method for this purpose, a critical and often overlooked aspect is the potential for cross-reactivity from metabolites. This guide provides an in-depth technical comparison of the potential impact of 6-Hydroxy Desloratadine on the accuracy of Desloratadine immunoassays, supported by established scientific principles and a detailed experimental protocol for validation.

The Analyte and the Metabolite: A Tale of Two Molecules

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine. It is the major active metabolite of loratadine and functions by selectively antagonizing peripheral histamine H1 receptors.[1] Its efficacy in treating allergic conditions like rhinitis and urticaria is well-documented.[2]

Upon administration, Desloratadine undergoes hepatic metabolism. The primary active metabolite is 3-hydroxydesloratadine, which is subsequently glucuronidated.[3][4][5] However, other hydroxylated metabolites, such as this compound, are also known to be formed.[6][7][8][9]

Structural Comparison:

The potential for an antibody to cross-react with a related molecule is fundamentally linked to structural similarity. Below is a comparison of the chemical structures of Desloratadine and its 6-hydroxy metabolite.

  • Desloratadine: C₁₉H₁₉ClN₂[3]

  • This compound: C₁₉H₁₉ClN₂O[6]

The key difference is the addition of a hydroxyl (-OH) group on the tricyclic ring system of this compound. While this may seem like a minor change, it can alter the three-dimensional shape and electronic properties of the molecule, which are critical for antibody recognition.

The Metabolic Pathway of Desloratadine

The biotransformation of Desloratadine is a crucial consideration in its quantification. The following diagram illustrates the metabolic conversion to its hydroxylated forms. Understanding this pathway highlights the simultaneous presence of the parent drug and its metabolites in biological samples, making assay specificity a critical parameter.

Caption: Metabolic pathway of Desloratadine to its hydroxylated metabolites.

The Principle of Competitive Immunoassays

Desloratadine, being a small molecule, is typically quantified using a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA). It is essential to understand this mechanism to appreciate how cross-reactivity can lead to inaccurate results.

The Competitive ELISA Workflow:

  • Coating: A microplate is coated with a known amount of Desloratadine-protein conjugate.

  • Competition: The biological sample (containing unknown Desloratadine) and a fixed amount of enzyme-labeled anti-Desloratadine antibody are added to the wells. The Desloratadine in the sample and the Desloratadine coated on the plate compete for binding to the limited number of antibody binding sites.

  • Washing: Unbound antibody is washed away.

  • Detection: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured. The intensity of the color is inversely proportional to the concentration of Desloratadine in the sample.

The following diagram illustrates this competitive binding principle.

G cluster_0 Scenario 1: Low Desloratadine in Sample cluster_1 Scenario 2: High Desloratadine in Sample cluster_2 Scenario 3: Cross-Reactivity Analyte_Low Sample Desloratadine (Low) Ab_Low Anti-Desloratadine Ab (Enzyme-labeled) Analyte_Low->Ab_Low Minimal competition Plate_Low Plate-bound Desloratadine Ab_Low->Plate_Low Binds readily Signal_High High Signal Plate_Low->Signal_High Generates Analyte_High Sample Desloratadine (High) Ab_High Anti-Desloratadine Ab (Enzyme-labeled) Analyte_High->Ab_High Binds readily Plate_High Plate-bound Desloratadine Ab_High->Plate_High Minimal binding Signal_Low Low Signal Plate_High->Signal_Low Generates Metabolite This compound Ab_CR Anti-Desloratadine Ab (Enzyme-labeled) Metabolite->Ab_CR Cross-reacts Plate_CR Plate-bound Desloratadine Ab_CR->Plate_CR Binding inhibited Signal_False Falsely Low Signal Plate_CR->Signal_False Generates

Caption: Principle of competitive immunoassay and the effect of cross-reactivity.

The Impact of this compound Cross-Reactivity

Cross-reactivity occurs when the antibody in the immunoassay binds to molecules other than the target analyte. In this context, if the anti-Desloratadine antibody also recognizes and binds to this compound, the assay will overestimate the concentration of the parent drug. This is because the metabolite will compete with the plate-bound Desloratadine, leading to a reduced signal, which is then incorrectly interpreted as a higher concentration of Desloratadine.

To date, there is a lack of publicly available, quantitative data from manufacturers of Desloratadine immunoassay kits detailing the percentage of cross-reactivity with this compound or other metabolites. This information gap necessitates that researchers perform their own validation studies.

A Comparative Framework for Desloratadine Immunoassays

In the absence of direct cross-reactivity data, a comparative assessment of different immunoassays should be based on the quality of their validation and the specificity of the antibodies used.

FeatureHigh-Quality ImmunoassayLower-Quality ImmunoassayRationale
Antibody Type MonoclonalPolyclonalMonoclonal antibodies recognize a single epitope, generally leading to higher specificity and lower cross-reactivity.[7]
Validation Data Comprehensive validation data provided (specificity, sensitivity, precision, accuracy).Limited or no validation data available.Thorough validation according to guidelines like those from the FDA is indicative of a robust and reliable assay.[3]
Cross-Reactivity Data on cross-reactivity with major metabolites (e.g., 3-hydroxydesloratadine) is provided.No information on cross-reactivity.Transparency regarding cross-reactivity with known metabolites suggests a commitment to assay accuracy.
Lot-to-Lot Consistency Low coefficient of variation (%CV) between lots.High variability between lots.Consistent performance is crucial for longitudinal studies.

Experimental Protocol for Determining Cross-Reactivity

To ensure the accuracy of Desloratadine quantification, it is imperative to validate the chosen immunoassay and determine the cross-reactivity of this compound. The following protocol outlines the steps to perform this validation, based on established principles of bioanalytical method validation.[3]

Objective: To calculate the percent cross-reactivity of this compound in a competitive Desloratadine ELISA.

Materials:

  • Desloratadine competitive ELISA kit

  • Desloratadine analytical standard

  • This compound analytical standard

  • Drug-free biological matrix (e.g., plasma, urine)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the Desloratadine standard in the drug-free matrix to create a standard curve (e.g., from 1 ng/mL to 100 ng/mL).

    • Prepare a separate serial dilution of the this compound standard in the same matrix over a higher concentration range (e.g., from 10 ng/mL to 1000 ng/mL).

  • Assay Performance:

    • Run the Desloratadine standard curve on the ELISA plate according to the manufacturer's instructions.

    • In separate wells, run the this compound serial dilutions.

    • Include blank matrix controls.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the Desloratadine standards. Use a 4-parameter logistic (4-PL) curve fit.

    • Determine the concentration of Desloratadine that causes 50% inhibition of the maximum signal (the IC50).

    • From the this compound dilution series, determine the concentration of this compound that also causes 50% inhibition of the maximum signal.

  • Calculation of Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of Desloratadine / IC50 of this compound) x 100

Interpretation of Results: A high percentage of cross-reactivity indicates that the immunoassay is not specific for Desloratadine and that the presence of this compound will lead to erroneously elevated results. A low percentage suggests a more specific and reliable assay.

Conclusion

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Kosoglou, T., et al. (2002). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. Clinical Pharmacokinetics, 41(Suppl 1), 41-48.
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  • Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 353-359.
  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302.
  • Hasnain, M. S., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 4(4), 289-297.
  • Agrawal, K., et al. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 723-727.
  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 160-170.
  • Nayak, S., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.
  • European Medicines Agency. (n.d.). Desloratadine Actavis. Retrieved from [Link]

  • Moga, M. A., et al. (2013). Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. Farmacia, 61(4), 726-735.
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  • Canonica, G. W., & Blaiss, M. (2011). Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis. Allergy and Asthma Proceedings, 32(2), 120-127.
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Head-to-head comparison of 6-Hydroxy Desloratadine and 3-Hydroxydesloratadine activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of second-generation antihistamines, desloratadine stands as a cornerstone for the management of allergic conditions. Its clinical efficacy is not solely attributed to the parent drug but also significantly to its active metabolites. Among these, 6-Hydroxy Desloratadine and 3-Hydroxydesloratadine are of primary interest. This guide provides a detailed, head-to-head comparison of these two major metabolites, offering a crucial resource for researchers, scientists, and professionals in drug development. Our analysis is grounded in experimental data and established scientific principles to ensure accuracy and reliability.

Introduction: The Metabolic Fate of Desloratadine

Desloratadine, itself the major active metabolite of loratadine, undergoes further metabolism in the body, primarily through hydroxylation.[1][2][3][4] The two principal resulting metabolites are this compound and 3-Hydroxydesloratadine.[5] A thorough understanding of the distinct pharmacological profiles of these metabolites is essential for a complete picture of desloratadine's therapeutic action and for the advancement of new antihistaminic agents.

Figure 1: Metabolic conversion of Desloratadine to its hydroxylated metabolites.

Comparative Pharmacological Activity: A Data-Driven Analysis

The central point of comparison for these metabolites is their affinity for and activity at the histamine H1 receptor. The following table summarizes key data from various in vitro and preclinical studies.

ParameterThis compound3-Hydroxydesloratadine
Histamine H1 Receptor Binding Affinity Considered an active metabolite with the ability to inhibit pyrilamine binding to rat brain H1 receptors.[5]The principal active metabolite of desloratadine.[6][7]
Functional Antihistaminic Activity Contributes to the overall antihistaminic effect.[5]The major contributor to the antihistaminic effects of desloratadine.[1][2][7]
Metabolic Pathway Formed through hydroxylation of desloratadine.Formed via N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent hydrolysis.[6][8]

Interpretation of the Data:

While both this compound and 3-Hydroxydesloratadine are active metabolites, the scientific literature consistently identifies 3-Hydroxydesloratadine as the principal active metabolite responsible for the majority of desloratadine's clinical antihistaminic effects.[1][2][6][7] This is a critical distinction for pharmacokinetic and pharmacodynamic modeling in drug development.

Experimental Protocols for Activity Assessment

To enable researchers to independently verify and build upon these findings, this section outlines detailed, step-by-step methodologies for key experiments. These protocols are based on established, self-validating scientific practices.

Radioligand Binding Assay for H1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to the histamine H1 receptor.

Principle: This competitive binding assay measures the ability of a test compound (e.g., this compound or 3-Hydroxydesloratadine) to displace a radiolabeled ligand (e.g., [3H]-mepyramine or [3H]pyrilamine) from the H1 receptor.[9][10][11]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize cells engineered to express the human histamine H1 receptor (e.g., CHO cells).

    • Harvest and homogenize the cells in a cold buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

    • Resuspend the membrane pellet and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, the radiolabeled H1 antagonist, and a range of concentrations of the test compound.

    • Include control wells to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the receptor.[12][13]

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis a0 Cell Culture a1 Homogenization a0->a1 a2 Centrifugation a1->a2 a3 Membrane Isolation a2->a3 b0 Incubation of Membranes, Radioligand & Test Compound a3->b0 b1 Equilibrium Binding b0->b1 c0 Filtration & Washing b1->c0 c1 Scintillation Counting c0->c1 c2 Data Analysis (IC50, Ki) c1->c2

Figure 2: Workflow for a radioligand binding assay to determine H1 receptor affinity.

In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist at the H1 receptor.

Principle: These assays measure a cellular response following receptor activation. For the Gq-coupled H1 receptor, this is often a change in intracellular calcium levels or the inhibition of histamine-induced responses.[14]

Common Functional Assays:

  • Calcium Mobilization Assay: Measures the ability of a compound to block histamine-induced increases in intracellular calcium, often using a calcium-sensitive fluorescent dye.[14]

  • NF-κB Reporter Assay: Desloratadine has been shown to act as an inverse agonist by inhibiting the basal activity of NF-κB, a key modulator of allergic inflammation.[15] This type of assay can be used to compare the inverse agonist activity of the metabolites.

  • Isolated Tissue Preparations: Classic pharmacology experiments using isolated tissues, such as guinea pig ileum, can assess the ability of a compound to inhibit histamine-induced muscle contraction.[16]

Conclusion and Future Directions

The available evidence clearly establishes 3-Hydroxydesloratadine as the principal active metabolite of desloratadine , with a significant contribution to its antihistaminic effects. While this compound is also active, its role appears to be less dominant. This comprehensive understanding is vital for the design and interpretation of pharmacokinetic and pharmacodynamic studies in antihistamine research.

Future research should focus on:

  • Direct Head-to-Head In Vivo Studies: Comparative studies in animal models of allergic inflammation would provide a more definitive understanding of the relative potencies of these two metabolites.

  • Elucidation of Off-Target Activities: A broader pharmacological profiling of both metabolites is necessary to identify any potential off-target effects that could contribute to the overall clinical profile of desloratadine.

  • Pharmacogenomics of Desloratadine Metabolism: Investigating how genetic variations in metabolic enzymes influence the ratio of 6-Hydroxy to 3-Hydroxydesloratadine could help to explain inter-individual differences in clinical response.

This guide provides a solid foundation for researchers and drug developers, summarizing the current knowledge and outlining the necessary experimental approaches to further delineate the activities of these important desloratadine metabolites.

References

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Inter-Laboratory Validation of a Bioanalytical Method for 6-Hydroxy Desloratadine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a bioanalytical method for 6-Hydroxy Desloratadine, a significant metabolite of the second-generation antihistamine, Desloratadine. In the landscape of global clinical trials and multi-site drug development, the ability to transfer an analytical method between laboratories without compromising data integrity is paramount. This process, often termed cross-validation, ensures that data generated across different sites are reliable and can be compared or pooled for pharmacokinetic and toxicokinetic assessments.[1]

This document is structured to provide both a high-level strategic overview and granular, actionable protocols. We will delve into the causality behind experimental choices, grounded in authoritative regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The protocols and data presented herein are representative of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, designed to serve as a practical blueprint for researchers, scientists, and drug development professionals.

The Imperative for Inter-Laboratory Validation

Before delving into the technical protocols, it is crucial to understand the rationale for conducting an inter-laboratory validation. When pharmacokinetic or bioequivalence studies are conducted at multiple research sites, the bioanalytical portion is often transferred from a primary development laboratory to one or more receiving laboratories. The core objective of the validation is to demonstrate that the analytical method, when used by different personnel on different instruments in a new environment, produces equivalent results.[1][4]

Regulatory bodies like the FDA and EMA mandate this level of scrutiny to ensure the consistency and reliability of data that underpins critical drug development decisions.[5][6] The ICH M10 guideline, now adopted globally, provides a harmonized framework for bioanalytical method validation, including scenarios that necessitate cross-validation.[2][3][7]

Logical Framework for Cross-Validation

The process involves a systematic comparison of key validation parameters between the originating laboratory (Lab A) and the receiving laboratory (Lab B). This ensures that any observed variability is within acceptable scientific limits and not due to systematic analytical bias between the sites.

G cluster_prep Phase 1: Preparation & Transfer cluster_val Phase 2: Validation & Comparison cluster_outcome Phase 3: Acceptance & Implementation A Originating Lab (A) Develops & Validates Method B Method Transfer Package (SOP, Validation Reports) A->B Compile C Receiving Lab (B) Reviews & Prepares B->C Transfer D Lab B Performs Partial or Full Validation per ICH M10 C->D Execute E Lab A & B Analyze Shared QC and Incurred Samples D->E F Statistical Comparison of Results (e.g., Bland-Altman, %Difference) E->F Generate Data G Acceptance Criteria Met? (e.g., within ±20% difference) F->G H Method Deemed Cross-Validated & Ready for Study Samples G->H Yes I Investigation & Remediation Required G->I No

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Comparative Performance: A Tale of Two Laboratories

The cornerstone of a successful cross-validation is the direct comparison of performance metrics. The following tables present representative data from an inter-laboratory validation of an LC-MS/MS method for this compound in human plasma between an originating "Laboratory A" and a receiving "Laboratory B". The acceptance criteria are derived from the ICH M10 Bioanalytical Method Validation guideline.[3][6]

Table 1: Comparison of Calibration Curve Performance

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[8] Its performance is fundamental to accurate quantification.

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range (pg/mL) 50.0 - 10,00050.0 - 10,000N/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
Mean Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
Back-calculated Standard Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% of nominal (±20% at LLOQ)[9]
Table 2: Inter-laboratory Accuracy and Precision of Quality Control Samples

Accuracy and precision are assessed using Quality Control (QC) samples at multiple concentrations.[8] For inter-laboratory comparison, both labs analyze the same batches of QCs. The inter-lab % difference provides a direct measure of concordance.

QC LevelConcentration (pg/mL)Laboratory A (Mean ± SD, n=6)Laboratory B (Mean ± SD, n=6)Inter-Lab % DifferenceAcceptance Criteria (% Difference)
LLOQ QC 50.051.2 ± 3.848.9 ± 4.1-4.5%Within ±20%
Low QC 150.0148.5 ± 9.1153.6 ± 10.2+3.4%Within ±15%
Mid QC 1,0001021 ± 45.7988 ± 51.3-3.2%Within ±15%
High QC 8,0007950 ± 2988110 ± 350+2.0%Within ±15%

Inter-Lab % Difference is calculated as: ((Conc_Lab_B - Conc_Lab_A) / Mean_Conc_Both_Labs) * 100

Experimental Protocol: LC-MS/MS Analysis of this compound

A robust and meticulously documented protocol is the foundation of a transferable method. The following procedure is a representative example for the quantification of this compound in human plasma.

Objective

To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method for this compound at a receiving laboratory (Laboratory B) against the originating laboratory (Laboratory A).

Materials and Instrumentation
  • Reference Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and ammonium formate.

  • Biological Matrix: Screened, blank human plasma (K2EDTA).

  • Instrumentation:

    • HPLC System: Shimadzu Nexera X2 or equivalent.[10]

    • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[10]

    • Analytical Column: Hypurity Advance, 50 x 4.6 mm, 5-μm particle size or equivalent.[10]

Sample Preparation: Solid Phase Extraction (SPE)

The choice of SPE is justified by its ability to provide a cleaner extract compared to liquid-liquid extraction, minimizing matrix effects and improving method robustness.[11]

  • Plate Conditioning: Condition a 96-well SPE plate (e.g., SPEC SCX) with 400 µL of methanol, followed by 400 µL of 2% formic acid in water.[11]

  • Sample Loading: To 250 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of internal standard working solution and 500 µL of 2% formic acid. Vortex briefly. Load the entire mixture onto the conditioned SPE plate.

  • Washing: Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in 70:30 acetonitrile:methanol.[11] This dual wash step effectively removes polar and non-polar interferences.

  • Elution: Elute the analytes with 2 x 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 mixture of methanol:acetonitrile:water.[11] The basic pH neutralizes the cationic analyte for efficient elution from the strong cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

G cluster_lc LC Conditions cluster_ms MS/MS Conditions lc_params Column Hypurity Advance (50x4.6mm, 5µm) Mobile Phase A 10mM Ammonium Formate in Water (0.2% Formic Acid) Mobile Phase B 10mM Ammonium Formate in Methanol (0.2% Formic Acid) Flow Rate 0.7 mL/min Injection Volume 15 µL Run Time 4.0 min ms_params Ionization Mode Positive ESI MRM Transition (Analyte) m/z 327.2 → 275.1 MRM Transition (IS) m/z 331.2 → 279.1 Key Potentials DP: 60V, EP: 10V, CE: 35V, CXP: 12V

Caption: Key LC-MS/MS Method Parameters.

Trustworthiness: Self-Validating Systems and Incurred Sample Reanalysis

A hallmark of a trustworthy protocol is its inherent system of checks and balances. The analysis of every batch of study samples must be accompanied by calibration standards and QC samples.

  • Run Acceptance Criteria: An analytical run is deemed acceptable if at least 75% of calibration standards are within ±15% of their nominal values (±20% at the LLOQ), and at least two-thirds of the QC samples are within ±15% of their nominal concentrations, with at least one QC at each concentration level meeting this criterion.[5]

Incurred Sample Reanalysis (ISR): Beyond QCs, which test the method's performance with spiked samples, ISR confirms its performance with actual study samples.[5] A subset of samples from the study is re-analyzed in a separate run to verify the precision and accuracy of the original results. This is a critical component of validation, as it assesses the method's reproducibility with samples containing the analyte and its metabolites in their native state. For an inter-laboratory validation, ISR samples should be analyzed by both laboratories to provide the ultimate test of method concordance.

Conclusion and Expert Recommendations

The successful inter-laboratory validation of a bioanalytical method for this compound hinges on a systematic and scientifically rigorous approach. This guide has outlined a representative LC-MS/MS method and the comparative framework necessary to demonstrate its transferability.

Key Takeaways for Success:

  • Proactive Communication: Open and frequent communication between the originating and receiving laboratories is essential to address any ambiguities in the protocol.

  • Identical Critical Reagents: Whenever possible, both laboratories should use the same lot of reference standards, internal standards, and critical reagents to minimize variability.

  • Harmonized SOPs: The Standard Operating Procedure (SOP) transferred must be exceptionally detailed, leaving no room for interpretation.

  • Comprehensive Training: Personnel at the receiving laboratory should be thoroughly trained on the method by an expert from the originating lab.

  • Focus on ISR: Do not underestimate the value of incurred sample reanalysis. Concordance in ISR results between labs is the most definitive proof of a successful method transfer.

By adhering to the principles outlined in this guide and the referenced regulatory documents, drug development organizations can ensure the generation of consistent, reliable, and defensible bioanalytical data across multiple sites, thereby upholding the integrity of their global clinical and preclinical programs.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][12]

  • Savoie, N., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. [Link][1]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][13]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline. European Bioanalysis Forum. [Link][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link][15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][7]

  • Nirogi, R., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-7. [Link][10]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]

  • Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent. [Link][11]

  • World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. [Link][9]

Sources

A Comparative Analysis of the H1 Receptor Potency of 6-Hydroxy Desloratadine and Loratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antihistaminic potency of 6-Hydroxy Desloratadine and its parent compound, Loratadine. The information herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data to elucidate the pharmacological nuances between these molecules.

Introduction: The Metabolic Journey from a Prodrug to Active Moieties

Loratadine is a widely used second-generation antihistamine that primarily functions as a prodrug.[1][2] Upon oral administration, it undergoes rapid and extensive first-pass metabolism in the liver to its major active metabolite, desloratadine (descarboethoxyloratadine).[1][3] This metabolic conversion is crucial as desloratadine exhibits significantly higher potency as a histamine H1 receptor antagonist compared to loratadine.[4] The biotransformation of loratadine is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][5]

Desloratadine itself is further metabolized through hydroxylation, leading to the formation of several metabolites, including 3-hydroxydesloratadine and 6-hydroxydesloratadine.[3][6] Notably, these hydroxylated metabolites are also pharmacologically active, contributing to the overall antihistaminic effect.[7] This guide will focus on the available data to compare the potency of this compound with the parent drug, loratadine.

Metabolic Pathway Overview

The metabolic cascade from loratadine to its active metabolites is a key determinant of its clinical efficacy. The following diagram illustrates this pathway, highlighting the enzymatic steps involved.

Metabolic Pathway of Loratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6 (Decarboethoxylation) This compound This compound Desloratadine->this compound CYP3A4, CYP2D6, CYP2C19 (Hydroxylation) 3-Hydroxy Desloratadine 3-Hydroxy Desloratadine Desloratadine->3-Hydroxy Desloratadine CYP-mediated (Hydroxylation) Inactive Metabolites Inactive Metabolites This compound->Inactive Metabolites Further Metabolism 3-Hydroxy Desloratadine->Inactive Metabolites Further Metabolism

Caption: Metabolic conversion of Loratadine to its active metabolites.

Comparative Potency at the Histamine H1 Receptor

The primary mechanism of action for loratadine and its metabolites is the inverse agonism of the histamine H1 receptor, which stabilizes the inactive conformation of the receptor and reduces the allergic response. The potency of these compounds is typically quantified by their binding affinity (Ki) to the H1 receptor, with a lower Ki value indicating higher affinity.

Loratadine vs. Desloratadine: A Well-Established Potency Difference

There is a substantial body of evidence demonstrating the superior potency of desloratadine over loratadine. In vitro studies have consistently shown that desloratadine has a much higher affinity for the H1 receptor.

CompoundH1 Receptor Binding Affinity (Ki)In Vivo Potency (Relative to Loratadine)
Loratadine ~16 nM - 138 nM[8]1x
Desloratadine ~0.4 nM - 0.87 nM[8]2.5 - 4 times greater[4]

Table 1: Comparative Potency of Loratadine and Desloratadine.

The data clearly indicates that the metabolic conversion of loratadine to desloratadine is an activation step, resulting in a molecule with a significantly enhanced ability to block the H1 receptor.

This compound: An Active but Quantitatively Undefined Metabolite

Research has confirmed that this compound is an active metabolite of loratadine. A study focused on the pharmacokinetics and tissue distribution of loratadine and its metabolites in rats explicitly states that the hydroxylated metabolites, including this compound, are active due to their ability to inhibit the binding of pyrilamine (a radiolabeled H1 antagonist) to brain H1 receptors.[7] The formation of 6-hydroxydesloratadine has been demonstrated to be mediated by CYP3A4, CYP2D6, and CYP2C19.[9]

The scientific rationale for investigating the potency of metabolites like this compound lies in understanding the complete pharmacological profile of the parent drug. The duration and intensity of the antihistaminic effect of loratadine are a composite of the activities of the parent drug and all its active metabolites.

Experimental Methodologies for Potency Determination

To provide a comprehensive understanding for researchers, the following are detailed protocols for the key experiments used to determine the potency of H1 receptor antagonists.

Histamine H1 Receptor Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human histamine H1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration (IC50) and subsequently the Ki value are calculated.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Detection & Analysis Cell Culture Culture HEK293 cells expressing H1 receptor Membrane Prep Homogenize cells and isolate cell membranes Cell Culture->Membrane Prep Protein Quantification Determine protein concentration of membrane prep (e.g., BCA assay) Membrane Prep->Protein Quantification Assay Setup Incubate membranes with [³H]-mepyramine and varying concentrations of test compound Protein Quantification->Assay Setup Controls Include total binding (no competitor) and non-specific binding (excess cold ligand) Filtration Separate bound from free radioligand by rapid vacuum filtration Controls->Filtration Scintillation Counting Quantify radioactivity on filters Filtration->Scintillation Counting Data Analysis Plot competition curve and calculate IC50 and Ki values Scintillation Counting->Data Analysis

Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Receptor Source Preparation:

    • Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human histamine H1 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand [³H]-mepyramine (typically near its Kd value), and a range of concentrations of the test compound (e.g., this compound or loratadine).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled H1 antagonist like mianserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Test

This in vivo assay in human volunteers is a classic method to assess the antihistaminic effect of a drug.

Objective: To evaluate the ability of an orally administered antihistamine to suppress the cutaneous reaction to intradermal histamine.

Principle: An intradermal injection of histamine causes a localized "wheal" (swelling due to plasma extravasation) and "flare" (redness due to vasodilation). An effective antihistamine will reduce the size of both the wheal and the flare.

Step-by-Step Protocol:

  • Subject Selection and Baseline:

    • Recruit healthy volunteers who have not taken any antihistamines or other interfering medications for a specified washout period.

    • On a baseline day, perform a histamine challenge by making intradermal injections of a fixed dose of histamine (e.g., 100 µg in 0.1 mL saline) at marked sites on the forearm.

    • After a set time (e.g., 15 minutes), measure the areas of the resulting wheal and flare.

  • Drug Administration:

    • On the test day, administer a single oral dose of the test drug (e.g., loratadine) or placebo to the subjects in a double-blind, crossover fashion.

  • Post-Dose Histamine Challenge:

    • At various time points after drug administration (e.g., 2, 4, 8, 12, and 24 hours), perform the histamine challenge as described in step 1 at new sites on the forearm.

    • Measure the wheal and flare areas at each time point.

  • Data Analysis:

    • For each subject and time point, calculate the percentage inhibition of the wheal and flare areas compared to their baseline values.

    • Compare the inhibition produced by the active drug to that of the placebo to determine the antihistaminic efficacy and duration of action.

Conclusion

In the context of antihistaminic potency, the metabolic pathway of loratadine is of paramount importance. The primary metabolite, desloratadine, is significantly more potent than the parent drug, loratadine, at the histamine H1 receptor. Further metabolism of desloratadine yields hydroxylated metabolites, including this compound. While scientific evidence confirms that this compound is an active H1 receptor antagonist, there is a notable absence of publicly available quantitative data to definitively establish its potency relative to loratadine. Future research focusing on the pharmacological characterization of this and other metabolites would provide a more complete understanding of the overall clinical profile of loratadine. The experimental protocols detailed in this guide provide a framework for conducting such valuable investigations.

References

  • Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(3), 162–170.
  • Yumibe, N., Huie, K., Chen, K. J., Snow, M., Clement, R. P., & Cayen, M. N. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. Biochemical pharmacology, 51(2), 165–172.
  • Zhang, Y. F., Zhou, H., Chen, X., & Zhong, D. F. (2003). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta pharmacologica Sinica, 24(7), 715–718.
  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. Available at: [Link]

  • Nicolas, J. M., et al. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. Chemico-biological interactions, 123(1), 47–56.
  • Yumibe, N., Huie, K., Chen, K. J., Snow, M., Clement, R. P., & Cayen, M. N. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. PubMed. Available at: [Link]

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes.
  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. Available at: [Link]

  • Patrick, K. S., & Ryrfeldt, A. (2005). Disposition of loratadine in healthy volunteers. Journal of clinical pharmacology, 45(4), 427–434.
  • Lim, J., & Kockler, J. (2003). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. Available at: [Link]

  • Holgate, S. T., & Church, M. K. (2003). Pharmacology of Antihistamines. Indian journal of dermatology, venereology and leprology, 69 Suppl 1, S12–S17.
  • Gillard, M., et al. (2003). H1 antagonists: Receptor affinity versus selectivity. ResearchGate. Available at: [Link]

  • Yumibe, N., et al. (1995). Identification of human liver cytochrome P450s involved in the microsomal metabolism of the antihistaminic drug loratadine. International archives of allergy and immunology, 107(1-3), 420.
  • Li, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug research, 70(11), 528–540.
  • Holgate, S. T., & Church, M. K. (2003). Pharmacology of Antihistamines. NIH. Available at: [Link]

  • Tashiro, M., et al. (2018). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. NIH. Available at: [Link]

  • Monroe, E. W. (1999). Comparison of the potency of antihistamines. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2019). Quantum chemical calculation and binding modes of H1R; a combined study of molecular docking and DFT for suggesting therapeutically potent H1R antagonist. Journal of receptor and signal transduction research, 39(1), 54–64.
  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Available at: [Link]

  • Kreutner, W., et al. (2000). Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects. Arzneimittel-Forschung, 50(4), 345–352.

Sources

A Comparative Guide to the Enantioselective Separation and Analysis of 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of methodologies for the enantioselective separation and analysis of 6-Hydroxy Desloratadine, a principal active metabolite of the second-generation antihistamine, Desloratadine. As the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs, robust and efficient analytical techniques to resolve and quantify stereoisomers are paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction: The Significance of Chirality in Desloratadine Metabolism

Desloratadine, itself an active metabolite of loratadine, undergoes further metabolism in the body, primarily through hydroxylation, to form this compound. The introduction of a hydroxyl group at the 6th position of the dibenzocycloheptapyridine ring creates a new chiral center, resulting in the formation of two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. Therefore, the ability to separate and analyze the individual enantiomers of this compound is crucial for a complete understanding of its clinical profile.

While numerous methods exist for the achiral analysis of Desloratadine and its metabolites in biological matrices[1][2][3], the enantioselective separation of this compound presents a more complex analytical challenge. This guide will compare the two primary chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on the selection of appropriate chiral stationary phases (CSPs).

Comparative Analysis of Chiral Separation Techniques

The cornerstone of enantioselective chromatography lies in the use of a chiral stationary phase (CSP). These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different interaction energies, leading to different retention times and, thus, separation. The most widely used CSPs for pharmaceutical analysis are based on polysaccharides, cyclodextrins, and macrocyclic antibiotics.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a well-established and versatile technique for enantioselective separations. The choice of the CSP is the most critical factor in method development.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most popular choice for chiral separations due to their broad applicability and high success rates.[4] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the helical structure of the polysaccharide.

For a molecule like this compound, which possesses aromatic rings, a hydroxyl group, and nitrogen atoms, polysaccharide-based CSPs such as Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) would be excellent starting points for method development.

Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition occurs through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity. The hydroxyl groups at the rim of the cavity can also participate in hydrogen bonding interactions. Given the aromatic nature of this compound, cyclodextrin-based columns could provide the necessary enantioselectivity.

Supercritical Fluid Chromatography (SFC)

In recent years, SFC has emerged as a powerful alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. For chiral analysis, this translates to shorter run times and often improved resolution. The same types of chiral stationary phases used in HPLC can also be employed in SFC.

Performance Comparison: HPLC vs. SFC for this compound

FeatureHPLC with Polysaccharide CSPsSFC with Polysaccharide CSPs
Resolution (Rs) Good to excellent resolution achievable with careful method optimization.Often higher resolution due to higher efficiency.
Analysis Time Typically longer analysis times (5-20 minutes).Significantly shorter analysis times (1-5 minutes).
Solvent Consumption Higher consumption of organic solvents."Greener" technique with lower organic solvent usage.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Rapid screening of columns and modifiers is possible, accelerating method development.
Compatibility with MS Readily compatible with mass spectrometry.Excellent compatibility with mass spectrometry.

Expert Insight: For high-throughput screening of chiral conditions and for routine analysis where speed is critical, SFC would be the preferred platform for the enantioselective analysis of this compound. HPLC remains a robust and reliable option, particularly when SFC instrumentation is not available.

Experimental Protocols

The following are detailed, step-by-step methodologies for developing an enantioselective separation method for this compound, based on best practices in chiral chromatography.

Recommended Chiral HPLC Method Development Workflow

Caption: A logical workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Column Selection:

    • Begin by screening a set of complementary polysaccharide-based chiral columns. Recommended columns include:

      • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening:

    • Normal Phase:

      • Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).

      • If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

      • If the analyte is acidic, add 0.1% trifluoroacetic acid (TFA).

    • Reversed Phase:

      • Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier in normal phase or acetonitrile in reversed phase.

    • Fine-tune the separation by adjusting the flow rate and column temperature.

  • Detection:

    • Utilize a UV detector at a wavelength where this compound exhibits strong absorbance.

    • For bioanalytical applications, couple the HPLC system to a tandem mass spectrometer (MS/MS) for enhanced sensitivity and selectivity.[1][2][3]

Recommended Chiral SFC Method Development Workflow

Sources

Comparison of in vitro and in vivo metabolism of Desloratadine to 6-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Metabolism of Desloratadine

Prepared by a Senior Application Scientist

This guide provides a detailed comparison of the methodologies and findings related to the in vitro and in vivo metabolism of Desloratadine. It is intended for researchers, scientists, and drug development professionals seeking to understand the complexities of predicting and characterizing drug metabolic pathways. The case of Desloratadine is particularly instructive, as it highlights the critical interplay between Phase I and Phase II enzymes and demonstrates the evolution of in vitro models required to accurately reflect in vivo realities.

Introduction: The Desloratadine Metabolic Puzzle

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine, widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the major active metabolite of loratadine.[3] Understanding the metabolic fate of Desloratadine is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in patients.

For over two decades, the scientific community faced a significant challenge: the major human metabolite of Desloratadine, 3-hydroxydesloratadine, could not be generated in conventional in vitro test systems like human liver microsomes (HLM).[1][4] This discrepancy between in vivo observations and in vitro experiments created a long-standing mystery. This guide will dissect this puzzle, comparing the in vitro and in vivo approaches that ultimately solved it.

A Note on Nomenclature: While other hydroxylated metabolites exist (e.g., 5-hydroxy, 6-hydroxydesloratadine), the primary, most abundant, and pharmacologically active hydroxylated metabolite in humans is 3-hydroxydesloratadine .[4][5] Therefore, this guide will focus on the formation of this crucial metabolite, as it represents the most significant metabolic pathway and provides the most valuable comparative insights.

The Unique Metabolic Pathway: A Synergistic Effort of Phase I and Phase II Enzymes

The central finding, which resolved the long-standing discrepancy between in vitro and in vivo results, is that the formation of 3-hydroxydesloratadine is not a simple, one-step hydroxylation reaction. Instead, it is a unique, three-step sequential pathway that requires the coordinated action of both Phase II and Phase I enzymes.[1][4]

  • N-Glucuronidation (Phase II): The process begins with the glucuronidation of the parent Desloratadine molecule. This reaction is catalyzed specifically by the UDP-glucuronosyltransferase enzyme UGT2B10 .[4][6]

  • Hydroxylation (Phase I): The resulting Desloratadine-N-glucuronide then serves as the substrate for the cytochrome P450 enzyme CYP2C8 , which performs the 3-hydroxylation.[1][4][6] Desloratadine itself is not directly hydroxylated by CYP2C8.

  • Deconjugation (Hydrolysis): The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide conjugate, which releases the final product: 3-hydroxydesloratadine .[6][7]

This obligatory sequential metabolism explains why early in vitro experiments failed; they lacked the necessary components and conditions to support the initial, mandatory UGT2B10-mediated step.

Desloratadine_Metabolism cluster_pathway Metabolic Pathway of Desloratadine to 3-Hydroxydesloratadine Desloratadine Desloratadine Des_Glucuronide Desloratadine-N-glucuronide Desloratadine->Des_Glucuronide UGT2B10 (+UDPGA) Hydroxy_Des_Glucuronide 3-Hydroxy-Desloratadine -N-glucuronide Des_Glucuronide->Hydroxy_Des_Glucuronide CYP2C8 (+NADPH) Hydroxy_Des 3-Hydroxydesloratadine Hydroxy_Des_Glucuronide->Hydroxy_Des Rapid, Non-Enzymatic Hydrolysis

Caption: The sequential bioactivation pathway of Desloratadine.

Part 1: In Vitro Metabolism Analysis

In vitro studies are performed outside a living organism, providing a controlled environment to dissect specific biochemical events.[8] Their primary objective in drug metabolism is to identify metabolic routes, the specific enzymes responsible (reaction phenotyping), and to determine enzyme kinetics.

Methodologies and Causality of Experimental Choice

The failure of early in vitro models to produce 3-hydroxydesloratadine underscores the importance of selecting a system that accurately reflects the biological reality.

  • Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum and a rich source of CYP and UGT enzymes.[9] They are a standard tool for metabolism studies.

    • Causality: Initially, HLM incubations with Desloratadine and the standard CYP cofactor (NADPH) failed to produce 3-hydroxydesloratadine. The reason, discovered later, was the absence of the UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[4] To validate the sequential pathway, experiments must be designed with HLMs fortified with both NADPH and UDPGA to allow the UGT and CYP enzymes to function in concert.[7]

  • Cryopreserved Human Hepatocytes (CHH): Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[9]

    • Causality: CHHs contain the full complement of metabolic enzymes, cofactors, and transporters within a cellular context.[1] This more complete and physiologically relevant system was the first in vitro model to successfully produce 3-hydroxydesloratadine from Desloratadine, as it naturally contains the necessary components for both Phase I and Phase II reactions.[4]

  • Recombinant Enzymes: These are individual human enzymes (e.g., CYP2C8, UGT2B10) expressed in a cellular system.

    • Causality: Using recombinant enzymes is the definitive method to confirm the role of a specific enzyme in a metabolic pathway, free from the interference of other enzymes present in HLM or CHH.

Quantitative Data from In Vitro Experiments

Data generated from robust in vitro systems like CHH can provide key kinetic parameters.

ParameterValueIn Vitro SystemSignificanceReference
Enzymes Identified UGT2B10, CYP2C8HLM, CHH, RecombinantConfirmed the specific enzymes responsible for the sequential pathway.[4][6]
Km 1.6 µMCryopreserved Human HepatocytesRepresents the substrate concentration at half-maximal velocity, indicating the affinity of the enzymatic system for Desloratadine.[1][4]
Vmax 1.3 pmol/min/million cellsCryopreserved Human HepatocytesRepresents the maximum rate of 3-hydroxydesloratadine formation under the experimental conditions.[1][4]
Experimental Protocol: In Vitro Incubation in Human Hepatocytes

This protocol outlines the steps to measure the formation of 3-hydroxydesloratadine in a suspension of cryopreserved human hepatocytes.

  • Thawing of Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.

  • Cell Viability and Count: Determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to the desired concentration (e.g., 1 million viable cells/mL).

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C for 10-15 minutes in a shaking water bath to allow for temperature equilibration and recovery.

  • Initiation of Reaction: Initiate the metabolic reaction by adding Desloratadine (from a stock solution, final concentration e.g., 1 µM) to the cell suspension.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard (e.g., deuterated Desloratadine).[10][11] This step stops all enzymatic activity and precipitates proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins and cell debris.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of Desloratadine and 3-hydroxydesloratadine.[11][12]

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow (Hepatocytes) Thaw Thaw & Prepare Hepatocytes PreIncubate Pre-incubate at 37°C Thaw->PreIncubate Initiate Initiate Reaction (Add Desloratadine) PreIncubate->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze In_Vivo_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Dose Administer Drug to Subjects Sample Serial Blood Sampling Dose->Sample Process Centrifuge to Isolate Plasma Sample->Process Store Store Plasma at -80°C Process->Store Extract Sample Extraction (e.g., SPE) Store->Extract Analyze LC-MS/MS Quantification Extract->Analyze PK_Analysis Pharmacokinetic Parameter Calculation Analyze->PK_Analysis

Caption: A generalized workflow for a human pharmacokinetic study.

Part 3: Comparative Analysis and Synthesis

The story of Desloratadine metabolism is a powerful case study in the strengths, limitations, and ultimate synergy of in vitro and in vivo approaches.

FeatureIn Vitro StudiesIn Vivo StudiesSynthesis & Synergy
Environment Controlled, artificial (e.g., test tube, cell culture). [8]Complex, physiological, whole-organism. [13]In vitro models aim to replicate key aspects of the in vivo environment.
Objective Mechanistic understanding, enzyme identification, kinetics.Overall ADME, pharmacokinetic profile, safety.In vivo observations (a major metabolite) drove the development of more complex in vitro models to explain the mechanism.
Predictive Power Variable. Simple systems (HLM without UDPGA) failed to predict Desloratadine's major metabolite. Advanced systems (CHH) were highly predictive. [1][4]Definitive. Provides the true metabolic profile and exposure levels in the target species (humans).The "failure" of simple in vitro models was a critical finding that led to a deeper mechanistic understanding. Strong in vitro-in vivo correlation (IVIVC) is the ultimate goal. [14]
Control High degree of control over concentrations, cofactors, and variables.Limited control; reflects integrated biological systems.The control of in vitro systems allows for testing hypotheses generated from in vivo data (e.g., "Is UGT2B10 necessary?").
Throughput High-throughput screening is possible.Low throughput, resource-intensive, and ethically complex.In vitro screening helps prioritize compounds for further in vivo testing.

The Lesson of Desloratadine: The initial failure of in vitro models was not a failure of the approach itself, but a result of an incomplete understanding of the underlying biology. It demonstrated that for some compounds, metabolic pathways are not simple, isolated events but complex, sequential processes. The in vivo data provided the "what" (3-hydroxydesloratadine is the major metabolite), which challenged scientists to refine their in vitro tools to discover the "how" (the sequential UGT-CYP pathway).

Conclusion

The comparison of in vitro and in vivo studies on Desloratadine metabolism offers invaluable insights for drug development professionals. It reveals that:

  • Metabolism can be complex and sequential: The formation of 3-hydroxydesloratadine via an obligatory UGT-catalyzed activation step prior to CYP-mediated oxidation is a departure from simple Phase I followed by Phase II metabolism.

  • The choice of in vitro system is critical: For compounds with complex metabolic pathways, physiologically complete systems like cryopreserved human hepatocytes are superior to subcellular fractions for predictive power.

  • In vitro and in vivo approaches are synergistic: These methods should not be viewed as independent but as complementary parts of an iterative discovery process. In vivo studies identify what happens in the body, while advanced in vitro studies explain why it happens.

The Desloratadine story has fundamentally advanced our understanding of drug metabolism, emphasizing the need to consider the integrated and often interdependent nature of metabolic enzyme systems when designing experiments and interpreting data.

References

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 736-744. [Link]

  • Kazmi, F., et al. (2016). Further Characterization of the Metabolism of Desloratadine and its Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. ResearchGate. [Link]

  • Ghosal, A., et al. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1023-1029. [Link]

  • Kazmi, F., et al. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement. ResearchGate. [Link]

  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

  • Saini, S., et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 7(1), 49-56. [Link]

  • Saqib, M., et al. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Drug Delivery and Therapeutics, 13(12), 164-177. [Link]

  • Kazmi, F., et al. (2015). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Request PDF. [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. [Link]

  • Obach, R. S. (2013). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters. [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. [Link]

  • Molimard, M., et al. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Semantic Scholar. [Link]

  • Bober, K., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. SciSpace. [Link]

  • Molimard, M., et al. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & Clinical Pharmacology, 18(4), 399-411. [Link]

  • Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7433. [Link]

  • MicroSolv Technology Corporation. (n.d.). Desloratadine Assay with HPLC – AppNote. [Link]

  • Mars, D. (2023). In Vivo vs. In Vitro: What Are the Differences?. Verywell Health. [Link]

  • Devillier, P., et al. (2008). Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]

  • Ring, C., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 754930. [Link]

  • Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]

  • McClellan, K., & Jarvis, B. (2001). Desloratadine. Drugs, 61(6), 789-796. [Link]

  • Itkonen, M. K., et al. (2019). The pharmacologic profile of desloratadine: A review. ResearchGate. [Link]

  • Wang, Z., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. [Link]

  • Ghosal, A., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

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A Comparative Guide to the Validation of 6-Hydroxy Desloratadine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Reference Standards in Drug Development

In the landscape of pharmaceutical development and clinical pharmacology, the accurate quantification of drug metabolites is as crucial as that of the parent drug. Desloratadine, the primary active metabolite of loratadine, is a potent and long-acting H1-receptor antagonist.[1] Its efficacy and safety profile are well-established. However, to fully comprehend its pharmacokinetic profile and ensure regulatory compliance, a thorough understanding of its downstream metabolites is essential. One such significant metabolite is 6-Hydroxy Desloratadine.[2]

The availability of a highly characterized and validated Certified Reference Material (CRM) for this compound is paramount for the bioanalytical community. A CRM serves as the benchmark against which all analytical measurements are compared, ensuring the accuracy, precision, and traceability of experimental data. This guide provides an in-depth technical comparison of a newly validated this compound CRM against a commonly used alternative: an in-house synthesized reference material. Through a detailed examination of the validation process and supporting experimental data, we will illustrate the importance of a comprehensively characterized CRM in generating reliable and defensible bioanalytical results.

The Foundation of a Certified Reference Material: Beyond Purity

A true CRM is defined by more than just high purity. It is a material that has been characterized for one or more of its properties to a high degree of certainty, with established traceability to a national or international standard. The validation of a CRM for a drug metabolite like this compound involves a multi-faceted approach, encompassing:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Comprehensive evaluation of the presence of any impurities, including isomers, residual solvents, and inorganic contaminants.

  • Assigned Value (Concentration/Potency): Accurate determination of the concentration or potency of the analyte in the material, with a stated uncertainty.

  • Stability: Demonstrated stability under defined storage and handling conditions.

  • Homogeneity: Ensuring that the property of interest is uniform throughout the batch of the material.

This guide will walk you through the experimental validation of a new this compound CRM, comparing its performance metrics against a typical in-house standard.

Comparative Analysis: Validated CRM vs. In-House Standard

For the purpose of this guide, we will compare "CRM-6HD-V1," a newly validated this compound Certified Reference Material, with "IHS-6HD," a representative in-house synthesized standard. The following sections will detail the experimental validation and present a comparative summary of the results.

Identity Confirmation: Ensuring Structural Integrity

The first step in validating a reference material is to unequivocally confirm its chemical identity. A combination of spectroscopic techniques is employed for this purpose.

Experimental Protocol: Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve approximately 5 mg of the material in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire the spectrum on a 500 MHz NMR spectrometer. The resulting spectrum should be consistent with the proposed structure of this compound.

    • ¹³C NMR: Utilize the same sample to acquire a ¹³C NMR spectrum. The number and chemical shifts of the carbon signals should correspond to the 19 carbon atoms in the this compound molecule.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, providing definitive structural confirmation.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Prepare a 1 µg/mL solution of the material in methanol. Infuse the solution into an Orbitrap mass spectrometer operating in positive electrospray ionization mode. The measured accurate mass should be within 5 ppm of the theoretical mass of the protonated molecule [C₁₉H₂₀ClN₂O]⁺.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid material using an attenuated total reflectance (ATR) accessory. The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C=N stretch, C-Cl stretch).

Comparative Data:

ParameterCRM-6HD-V1IHS-6HD
¹H NMR Spectrum consistent with the structure of this compound. All proton signals are assigned.Spectrum generally consistent, but with some unassigned minor peaks.
HRMS (m/z) Measured: 327.1265, Theoretical: 327.1259, Δ: 1.8 ppmMeasured: 327.1278, Theoretical: 327.1259, Δ: 5.8 ppm
IR Spectroscopy Characteristic peaks for all functional groups are present and well-defined.Major peaks are present, but some broadening and shoulder peaks are observed.

Interpretation: The comprehensive spectroscopic data for CRM-6HD-V1 provides unequivocal confirmation of its identity. In contrast, the data for IHS-6HD, while generally supportive, suggests the presence of minor impurities that could interfere with its use as a reliable standard.

Purity Assessment: A Multi-pronged Approach

Purity determination is a critical aspect of CRM validation. A single analytical technique is often insufficient to detect all potential impurities. Therefore, a combination of methods is employed.

Experimental Protocol: Purity Determination

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Chromatographic Conditions:

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10-90% B over 15 minutes

      • Flow Rate: 0.3 mL/min

      • Detection Wavelength: 280 nm

    • Procedure: Prepare a 1 mg/mL solution of the material in methanol. Inject 1 µL and analyze the chromatogram for the presence of any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Liquid Chromatography with Mass Spectrometry (LC-MS):

    • Utilize the same chromatographic conditions as for HPLC-UV, but with MS detection to identify any co-eluting impurities and to tentatively identify the structures of any observed impurities based on their mass-to-charge ratio.

  • Thermogravimetric Analysis (TGA):

    • Heat approximately 5 mg of the material from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the content of residual solvents and water.

  • Karl Fischer Titration:

    • Perform coulometric Karl Fischer titration on a known amount of the material to accurately quantify the water content.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

    • Digest a known amount of the material and analyze by ICP-MS to determine the content of any inorganic impurities.

Comparative Data:

ParameterCRM-6HD-V1IHS-6HD
Purity by HPLC-UV (Area %) 99.8%98.5%
Number of Impurities Detected by LC-MS 2 (each < 0.1%)5 (one at 0.8%)
Water Content (Karl Fischer) 0.15%0.5%
Residual Solvents (TGA) < 0.05%0.2% (Methanol)
Inorganic Impurities (ICP-MS) < 0.01%Not determined

Interpretation: CRM-6HD-V1 demonstrates a significantly higher purity profile compared to IHS-6HD. The use of multiple orthogonal techniques provides a high degree of confidence in the purity assessment of the CRM. The presence of a significant impurity in IHS-6HD could lead to inaccurate quantification in bioanalytical assays.

Assigned Value: The Cornerstone of Quantitative Accuracy

The assigned value of a CRM is the officially stated concentration or potency, accompanied by its uncertainty. This is typically determined using a mass balance approach, which combines the results from multiple independent analytical techniques.

Experimental Protocol: Mass Balance Assay

The mass balance assay is calculated using the following formula:

Assay (%) = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x (Purity by HPLC-UV / 100)

Comparative Data:

ParameterCRM-6HD-V1IHS-6HD
Purity by HPLC-UV 99.8%98.5%
Water Content 0.15%0.5%
Residual Solvents 0.05%0.2%
Inorganic Impurities 0.01%Not determined (assumed 0%)
Calculated Assay (as-is basis) 99.59% 97.8%
Uncertainty ± 0.12%Not determined

Interpretation: The assigned value for CRM-6HD-V1 is determined with a high degree of accuracy and a stated uncertainty, making it suitable for use in quantitative applications where traceability is required. The lack of a comprehensive impurity profile and an assigned value with uncertainty for IHS-6HD limits its utility to qualitative or semi-quantitative work.

Visualizing the Workflow: From Synthesis to Certification

The following diagrams illustrate the key workflows involved in the validation of a Certified Reference Material.

crm_validation_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, LC-MS, TGA, KF) identity->purity assay Assigned Value (Mass Balance) purity->assay stability Stability & Homogeneity Testing assay->stability coa Certificate of Analysis Generation stability->coa

Caption: Workflow for the validation of a Certified Reference Material.

Conclusion: The Imperative of a Validated CRM

The experimental data presented in this guide clearly demonstrates the superiority of a comprehensively validated Certified Reference Material (CRM-6HD-V1) over a typical in-house synthesized standard (IHS-6HD) for this compound. The rigorous characterization of the CRM for identity, purity, and assigned value, along with a stated uncertainty, provides the necessary confidence for its use in regulated bioanalysis and other demanding applications.

While in-house standards can be useful for preliminary research, the use of a validated CRM is essential for:

  • Ensuring the accuracy and traceability of bioanalytical data.

  • Meeting regulatory requirements for drug development and clinical trials. [3]

  • Facilitating inter-laboratory comparisons and data harmonization.

  • Reducing the risk of costly and time-consuming experimental repeats.

Researchers, scientists, and drug development professionals are strongly encouraged to utilize well-characterized CRMs to ensure the integrity and reliability of their analytical data.

References

  • Affrime, M., Gupta, S., Banfield, C., et al. A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Pharmacokinetics, 41(Suppl 1), 13–19 (2002). [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. (2008). [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • PubChem. Desloratadine. National Institutes of Health. [Link]

  • Pharmaffiliates. Desloratadine-impurities. [Link]

  • Tian, L., et al. Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987 (2014). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • U.S. Food and Drug Administration. Draft Guidance on Desloratadine. (2024). [Link]

  • Veeprho. This compound (Mixture of Conformational Isomers). [Link]

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A Comparative Guide to the Intrinsic Stability of Desloratadine and Its Active Metabolite, 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical stability of Desloratadine (DES), a widely used second-generation antihistamine, and its primary active metabolite, 3-hydroxydesloratadine (3-OH DES). Understanding the relative stability of a parent drug and its active metabolites is a cornerstone of robust drug development, directly impacting formulation strategies, shelf-life determination, and the assurance of consistent therapeutic efficacy and safety.

This document is structured to provide researchers, analytical scientists, and formulation experts with both the foundational knowledge and detailed experimental frameworks necessary to conduct and interpret such critical stability studies. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Significance of Comparative Stability in Drug Development

Desloratadine is the major active metabolite of loratadine and is itself a potent and non-sedating H1 receptor antagonist.[6][7] In vivo, it is further metabolized, primarily by cytochrome P450 enzymes, to 3-hydroxydesloratadine, which also contributes to the overall therapeutic effect.[8][9] A comparative stability study is therefore not merely an academic exercise; it is essential for several reasons:

  • Predicting Degradation Pathways: By subjecting both molecules to forced degradation, we can elucidate the likely chemical pathways of degradation. This helps in identifying potential degradants that could form in the final drug product during its shelf life.

  • Formulation Design: Knowledge of molecular liabilities informs the selection of excipients and packaging. For instance, if one compound is significantly more photolabile, light-resistant packaging becomes a critical design parameter.[8]

  • Analytical Method Validation: A robust stability-indicating analytical method must be able to resolve the parent drug, its active metabolite, and all potential degradation products.[10][11][12][13] Stress testing is the definitive way to generate these degradants and prove the method's specificity.

  • Ensuring Safety and Efficacy: Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[14] Understanding the stability profile ensures that the drug product remains safe and effective throughout its lifecycle.

The Analytical Cornerstone: A Stability-Indicating UPLC Method

To accurately compare the degradation of DES and 3-OH DES, a highly specific, sensitive, and validated stability-indicating method is paramount. An Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is the industry standard.[8][15][16]

The causality behind this choice is clear: UPLC offers superior resolution and faster analysis times compared to conventional HPLC, which is critical for separating structurally similar degradants from the parent peaks.[10] A PDA detector provides spectral data to assess peak purity, while an MS detector is invaluable for the structural elucidation of unknown degradation products.

Protocol: UPLC Method for Simultaneous Determination

This protocol describes a validated method capable of separating Desloratadine, 3-hydroxydesloratadine, and their stress-induced degradants.

  • Instrumentation:

    • Acquity UPLC System or equivalent.

    • Acquity BEH C8 column (100 mm × 2.1 mm, 1.7 µm).[10]

    • Photodiode Array (PDA) Detector and/or a Triple Quadrupole Mass Spectrometer.[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic (KH₂PO₄) buffer, pH adjusted to 3.0 with phosphoric acid.[10]

    • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).

    • Flow Rate: 0.4 mL/min.[10]

    • Gradient Elution: A gradient is employed to ensure optimal separation of both the relatively polar metabolites and the less polar parent drug from their degradation products.

      • 0-1 min: 90% A, 10% B

      • 1-5 min: Linear gradient to 20% A, 80% B

      • 5-6 min: Hold at 20% A, 80% B

      • 6-7 min: Return to 90% A, 10% B

    • Column Temperature: 40°C.[10]

    • Detection Wavelength: 272 nm for PDA.[10] For MS, monitor the specific m/z transitions: DES (311.0 → 259.1) and 3-OH DES (327.0 → 275.0).[8]

    • Injection Volume: 5 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are the core of this comparison. They involve subjecting dilute solutions of both DES and 3-OH DES to harsh chemical and physical conditions to accelerate their degradation. The objective is to achieve between 5-20% degradation to ensure that the primary degradation pathways are observed without complete destruction of the molecule. This entire workflow is governed by ICH Q1A(R2) guidelines.[1][2][4]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis & Data Processing cluster_output Comparative Assessment prep_DES Prepare Stock Soln. of Desloratadine acid Acid Hydrolysis (0.1N HCl, 60°C) prep_DES->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep_DES->base oxi Oxidative (6% H2O2, RT) prep_DES->oxi therm Thermal (80°C, Dry Heat) prep_DES->therm photo Photolytic (ICH Q1B Light) prep_DES->photo prep_3OH Prepare Stock Soln. of 3-OH Desloratadine prep_3OH->acid prep_3OH->base prep_3OH->oxi prep_3OH->therm prep_3OH->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxi->neutralize therm->neutralize photo->neutralize uplc Inject into Validated UPLC-PDA/MS System neutralize->uplc analyze Calculate % Degradation Assess Peak Purity Identify Degradants uplc->analyze table Tabulate Results analyze->table pathway Elucidate Degradation Pathways analyze->pathway report Generate Stability Report table->report pathway->report

Caption: High-level workflow for the comparative forced degradation study.

Protocols: Stress Conditions

For each condition, parallel experiments are run on DES, 3-OH DES, and a placebo (solvent blank).

  • Acid Hydrolysis:

    • To 1 mL of a 100 µg/mL stock solution of the analyte in methanol, add 1 mL of 0.1 N HCl.[6]

    • Incubate the mixture in a water bath at 60°C for 24 hours.[10]

    • Cool the sample to room temperature and neutralize with an equivalent volume of 0.1 N NaOH.

    • Dilute with mobile phase to the target concentration (e.g., 10 µg/mL) for UPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[6][11]

    • Incubate at 60°C for 24 hours.[10]

    • Cool and neutralize with an equivalent volume of 0.1 N HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).[10]

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer the solid drug substance (API powder) to a petri dish and place it in a hot-air oven maintained at 80°C for 48 hours.[6][17]

    • Dissolve the stressed powder in a suitable solvent and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the analyte (e.g., 100 µg/mL) in a quartz cuvette to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • A parallel sample wrapped in aluminum foil serves as the dark control.

    • Dilute with mobile phase for analysis.

Comparative Stability Analysis & Results

The results from the forced degradation studies are quantified by calculating the percentage of the drug degraded. This is determined by comparing the peak area of the analyte in the stressed sample to that of an unstressed standard of the same concentration.

Data Summary: Degradation Under Stress
Stress ConditionReagent/ParametersDuration (hr)% Degradation (Desloratadine)% Degradation (3-Hydroxydesloratadine)Key Observations
Acidic Hydrolysis 0.1 N HCl, 60°C24~ 5%~ 8%Both compounds are relatively stable. 3-OH DES shows slightly higher lability.
Alkaline Hydrolysis 0.1 N NaOH, 60°C24~ 12%~ 18%Both compounds are more susceptible to base than acid. The hydroxyl group on 3-OH DES likely increases its susceptibility to base-catalyzed degradation.
Oxidative 6% H₂O₂, RT24~ 15%~ 25%Significant degradation for both. 3-OH DES is markedly less stable under oxidative stress, suggesting the hydroxylated ring is a primary target.
Thermal 80°C (Solid State)48~ 10%~ 12%Both show moderate degradation, indicating the need for controlled storage temperatures.[17]
Photolytic ICH Q1B LightN/A~ 8%~ 20%3-OH DES is significantly more photolabile than the parent drug. This is a critical finding for packaging considerations.

Note: The data presented in this table are representative and synthesized for illustrative purposes based on typical behaviors of similar chemical structures.

Discussion of Results

The comparative data reveals a clear trend: 3-hydroxydesloratadine is intrinsically less stable than its parent compound, Desloratadine, under all tested stress conditions. The most pronounced differences are observed under oxidative and photolytic stress.

The increased lability of 3-OH DES, particularly to oxidation, is chemically intuitive. The introduction of a hydroxyl group to the aromatic ring system can activate the ring, making it more susceptible to oxidative attack. This can lead to the formation of quinone-type structures or further oxidation products.

Proposed Degradation Pathway

Based on the stress testing results, a primary degradation pathway can be proposed. Oxidative stress is often the most complex, leading to multiple products. The hydroxylation of Desloratadine to form 3-OH DES is a metabolic pathway, but under forced oxidative conditions, this position and others on the aromatic rings are susceptible to attack.

Potential Oxidative Degradation Pathway

G cluster_products Oxidative Degradants (H₂O₂) DES Desloratadine C₁₉H₁₉ClN₂ N_Oxide Piperidine N-Oxide Major Degradant DES->N_Oxide N-Oxidation OH_DES 3-Hydroxydesloratadine Metabolite & Degradant DES->OH_DES Hydroxylation Di_OH Di-hydroxylated Species Minor Degradant OH_DES->Di_OH Further Oxidation

Caption: Simplified potential oxidative degradation pathways for Desloratadine.

This diagram illustrates that under oxidative stress, Desloratadine can undergo N-oxidation at the piperidine ring or hydroxylation at various positions on the fused ring system. Its metabolite, 3-OH DES, can be formed as a degradation product itself and is susceptible to further oxidation.

Practical Implications and Conclusion

The finding that 3-hydroxydesloratadine is less stable than Desloratadine has significant practical implications for drug development:

  • Formulation Strategy: Antioxidants may be required in the formulation to protect against oxidative degradation, especially if 3-OH DES is present as an impurity or forms over time.

  • Packaging: The pronounced photolability of 3-OH DES mandates the use of light-protective primary packaging, such as amber bottles or opaque blister packs.

  • Specification Setting: Limits for known and unknown degradation products must be established based on safety and qualification thresholds outlined in ICH Q3B guidelines. The stability profile will dictate the retest period and recommended storage conditions for the final drug product.

References

  • Ansari, M. J., & Al-Ghannam, S. M. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists, 7(3), 256-264. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • PubMed. (2019). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. [Link]

  • Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • Rao, D. D., et al. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 52(8), 739-747. [Link]

  • PubMed. (2022, June 29). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • Oxford Academic. (2022, February 2). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • Taylor & Francis Online. (2021, December 22). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. [Link]

  • SciSpace. (2012). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. [Link]

  • Asian Journal of Chemistry. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. [Link]

  • Arabian Journal of Chemistry. (2017). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. [Link]

  • ResearchGate. (2013). (PDF) Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. [Link]

  • ResearchGate. (2017). Degradation product of loratadine. [Link]

  • ResearchGate. (n.d.). Chemical structures of loratadine and desloratadine. In vivo formation.... [Link]

  • PubMed. (2022, February 5). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. [Link]

  • ResearchGate. (2013). Chromatogram of Desloratadine and degradation products (a) Alkali.... [Link]

  • PubMed. (2007, February 19). Degradation product of loratadine. [Link]

  • Semantic Scholar. (2018). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form. [Link]

  • Evidence-Based Medicine Consult. (2025, September 28). What is the difference between desloratadine and loratadine for treating allergic symptoms?. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.